7-Bromoquinazolin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKSTBCHSICNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696308 | |
| Record name | 7-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-43-6 | |
| Record name | 7-Bromo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromoquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Quinazoline Scaffold
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a molecular framework that has demonstrated the ability to bind to a variety of biological targets with high affinity. Among its many derivatives, 7-Bromoquinazolin-4-amine has emerged as a particularly valuable building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The strategic placement of the bromine atom at the 7-position offers a versatile handle for a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[3][4] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, offering a technical resource for researchers and scientists engaged in the design and development of novel therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1123169-43-6 | [5][6][7][8] |
| Molecular Formula | C₈H₆BrN₃ | [9] |
| Molecular Weight | 224.06 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| Melting Point | Data not available; a related compound, 7-bromoquinazoline-2,4-(1H,3H)-dione, has a melting point >300 °C.[10] | |
| Boiling Point | Data not available. | [11] |
| Solubility | Data not available; likely soluble in polar organic solvents such as DMSO and DMF. | |
| Appearance | Typically a solid. | |
| Purity | Commercially available with purities of 95% or higher.[5] |
Molecular Structure and Identification
The structure of this compound is defined by a fused pyrimidine and benzene ring system, with a bromine atom at position 7 and an amine group at position 4.
-
SMILES: NC1=C2C=CC(Br)=CC2=NC=N1[7]
-
InChI: InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)[9]
-
InChIKey: RTKSTBCHSICNLP-UHFFFAOYSA-N[9]
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not detailed in the provided search results, a chemist would anticipate the following characteristic signals:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline core. The protons at positions 5, 6, and 8 would exhibit splitting patterns (doublets, doublets of doublets) influenced by their coupling with adjacent protons. The protons of the amino group at position 4 may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbon atom attached to the bromine (C7) would be expected to have a chemical shift in the region typical for carbons bearing a halogen.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility and predictable reactivity of this compound are key to its utility in drug discovery programs.
Synthetic Strategy: A Plausible Pathway
A common and effective method for the synthesis of 4-aminoquinazolines involves the regioselective nucleophilic aromatic substitution (SₙAr) of a di-haloquinazoline precursor.[12]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. allbiopharm.com [allbiopharm.com]
- 6. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]
- 7. appchemical.com [appchemical.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
The Synthesis of 7-Bromoquinazolin-4-amine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 7-Bromoquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules, including approved anticancer agents.[1] This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative analysis to aid researchers in the efficient and reliable synthesis of this key intermediate. The guide is structured to provide not only procedural instructions but also the underlying chemical principles that govern the selection of reagents and reaction conditions, thereby empowering researchers to troubleshoot and adapt these methodologies.
Introduction
The quinazoline ring system is a cornerstone in the development of therapeutic agents, renowned for its diverse pharmacological activities.[2] The introduction of a bromine substituent at the 7-position and an amine at the 4-position creates a molecule, this compound (CAS No. 1123169-43-6), with strategic handles for further chemical modification, particularly through cross-coupling reactions.[3] This makes it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide will focus on two robust synthetic strategies, commencing from readily available starting materials: 2-amino-4-bromobenzoic acid and 2-amino-4-bromobenzonitrile.
Table of Contents
-
Pathway 1: Synthesis from 2-Amino-4-bromobenzoic Acid 1.1. Step 1: Niementowski Quinazolinone Synthesis 1.2. Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one 1.3. Step 3: Amination of 7-Bromo-4-chloroquinazoline
-
Pathway 2: Synthesis from 2-Amino-4-bromobenzonitrile 2.1. Direct Cyclization to this compound
-
Comparative Analysis of Pathways
-
Experimental Protocols
-
Troubleshooting and Optimization
-
References
Pathway 1: Synthesis from 2-Amino-4-bromobenzoic Acid
This classical and widely employed route involves a three-step sequence: formation of the quinazolinone ring, activation of the 4-position via chlorination, and subsequent nucleophilic substitution to install the desired amine.
Step 1: Niementowski Quinazolinone Synthesis
The initial step utilizes the Niementowski reaction, a thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4][5] In this case, 2-amino-4-bromobenzoic acid is reacted with formamide, which serves as both a reactant and a solvent, to yield 7-bromoquinazolin-4(3H)-one.
Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, forming an o-amidinobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to afford the stable 4(3H)-quinazolinone product.[6] The bromo substituent at the 4-position of the starting material is electron-withdrawing, which can decrease the nucleophilicity of the amino group, potentially requiring elevated temperatures to drive the reaction to completion.
Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one
To facilitate the introduction of the amino group at the 4-position, the hydroxyl group of the quinazolinone tautomer is converted to a more reactive leaving group. This is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
Mechanism: The reaction with POCl₃ involves two main stages.[7] Initially, under basic conditions, a phosphorylation reaction occurs, forming (N)- and (O)-phosphorylated intermediates. Upon heating, these intermediates, particularly the (O)-phosphorylated species, undergo nucleophilic attack by chloride ions to yield the 4-chloroquinazoline product. The use of a base, such as N,N-diisopropylethylamine (Hunig's base), can facilitate the initial phosphorylation.[8]
Step 3: Amination of 7-Bromo-4-chloroquinazoline
The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the 4-position of 7-bromo-4-chloroquinazoline is displaced by an amino group. This reaction is highly efficient due to the electron-withdrawing nature of the quinazoline ring system.
Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophilic amine attacks the electron-deficient C4 position of the quinazoline ring. Subsequent elimination of the chloride ion restores the aromaticity of the system, yielding the final product, this compound. Various ammonia sources can be employed for this transformation.
Pathway 2: Synthesis from 2-Amino-4-bromobenzonitrile
This pathway offers a more direct route to the quinazoline scaffold, starting from the corresponding aminobenzonitrile.
Direct Cyclization to this compound
2-Amino-4-bromobenzonitrile can undergo cyclization with a one-carbon source, such as formamide or orthoesters, to construct the pyrimidine ring of the quinazoline system. This approach can potentially lead to the direct formation of this compound.
Mechanism: The synthesis of 4-aminoquinazolines from 2-aminobenzonitriles can proceed through the formation of an amidine intermediate.[9] For instance, in an acid-mediated reaction, the nitrile group is activated towards nucleophilic attack by the amino group of another molecule or an external amine source. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 4-aminoquinazoline.[4]
Workflow Diagrams
dot digraph "Pathway_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="2-Amino-4-bromobenzoic Acid"]; B [label="7-Bromoquinazolin-4(3H)-one"]; C [label="7-Bromo-4-chloroquinazoline"]; D [label="this compound"];
A -> B [label=" Formamide, Δ \n (Niementowski Reaction) "]; B -> C [label=" POCl₃ or SOCl₂, Δ \n (Chlorination) "]; C -> D [label=" NH₃ source \n (Amination) "]; } dot Caption: Synthetic scheme for Pathway 1.
dot digraph "Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="2-Amino-4-bromobenzonitrile"]; B [label="this compound"];
A -> B [label=" Formamide, Δ \n (Direct Cyclization) "]; } dot Caption: Synthetic scheme for Pathway 2.
Comparative Analysis of Pathways
| Feature | Pathway 1 (from 2-Amino-4-bromobenzoic Acid) | Pathway 2 (from 2-Amino-4-bromobenzonitrile) |
| Starting Material | 2-Amino-4-bromobenzoic acid | 2-Amino-4-bromobenzonitrile |
| Number of Steps | 3 | 1-2 |
| Key Intermediates | 7-Bromoquinazolin-4(3H)-one, 7-Bromo-4-chloroquinazoline | Potentially none (direct cyclization) |
| Reagents | Formamide, POCl₃/SOCl₂, Ammonia source | Formamide or other C1 sources |
| Advantages | Well-established, reliable, intermediates are often commercially available. | More atom-economical, fewer steps. |
| Challenges | Longer route, use of corrosive chlorinating agents. | May require optimization to achieve good yields and avoid side products. |
Experimental Protocols
Disclaimer: These protocols are based on established methodologies for analogous compounds and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Pathway 1, Step 1)
-
Reaction: Niementowski Quinazolinone Synthesis
-
Materials:
-
2-Amino-4-bromobenzoic acid (1 equivalent)
-
Formamide (excess, e.g., 4 equivalents or as solvent)
-
-
Procedure:
-
Combine 2-amino-4-bromobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-140°C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 4.2: Synthesis of 7-Bromo-4-chloroquinazoline (Pathway 1, Step 2)
-
Reaction: Chlorination[8]
-
Materials:
-
7-Bromoquinazolin-4(3H)-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, as solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, catalytic)
-
-
Procedure:
-
Suspend 7-bromoquinazolin-4(3H)-one in POCl₃ in a round-bottom flask equipped with a reflux condenser.
-
Optionally, add a catalytic amount of DIPEA.
-
Heat the mixture to reflux (approximately 110-115°C) for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Protocol 4.3: Synthesis of this compound (Pathway 1, Step 3)
-
Reaction: Amination
-
Materials:
-
7-Bromo-4-chloroquinazoline (1 equivalent)
-
Ammonia source (e.g., ammonium hydroxide, formamide)
-
Solvent (e.g., ethanol, isopropanol)
-
-
Procedure:
-
Dissolve 7-bromo-4-chloroquinazoline in a suitable solvent in a sealed reaction vessel.
-
Add an excess of the ammonia source.
-
Heat the mixture at a temperature typically ranging from 80°C to 120°C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Protocol 4.4: Synthesis of this compound (Pathway 2)
-
Reaction: Direct Cyclization[10]
-
Materials:
-
2-Amino-4-bromobenzonitrile (1 equivalent)
-
Formamide (excess, as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzonitrile and an excess of formamide.
-
Heat the mixture to reflux with stirring for an extended period (monitor by TLC for completion).
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Niementowski reaction | Incomplete reaction due to decreased nucleophilicity of the amino group. | Increase reaction temperature and/or time. Consider using a microwave reactor to accelerate the reaction. |
| Incomplete chlorination | Insufficient heating or deactivation of POCl₃. | Ensure anhydrous conditions. Increase reaction time or temperature. A co-reagent like PCl₅ can be used with POCl₃.[11] |
| Hydrolysis of 4-chloroquinazoline during workup | The 4-chloro position is highly susceptible to hydrolysis. | Perform the aqueous workup at low temperatures and quickly. Use a non-aqueous workup if possible. Evaporate excess POCl₃ under reduced pressure before quenching.[12] |
| Side reactions in direct cyclization | Formation of N-formyl intermediates or other byproducts. | Carefully control the reaction temperature and time. Screen different C1 sources and catalysts (e.g., acid or base catalysts). |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and challenges. The three-step route starting from 2-amino-4-bromobenzoic acid is a robust and well-documented method, offering reliability and access to key intermediates. The more direct approach from 2-amino-4-bromobenzonitrile presents a more atom-economical alternative, though it may require more optimization. The choice of pathway will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block for further exploration in drug discovery and development.
References
- Wikipedia. (2023, April 29). Niementowski quinazoline synthesis.
- Merck Index. (n.d.). Niementowski Quinazoline Synthesis.
- Al-Suwaidan, I. A., et al. (2018).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2378–2387.
- Wang, Y., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2314.
- Al-Rawi, J. M. A., et al. (2015). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Journal of Heterocyclic Chemistry, 52(4), 1058-1064.
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.
- ResearchGate. (n.d.). How should I proceed in Chlorination using POCl3?.
- PubChem. (n.d.). 2-Amino-7-bromo-3H-quinazolin-4-one.
- PubChem. (n.d.). 2-Amino-4-bromobenzonitrile.
- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime.
- Wang, C., et al. (2012). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2012(5), 213-223.
- MDPI. (2019). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. researchgate.net [researchgate.net]
IUPAC name and synonyms for 7-Bromoquinazolin-4-amine
An In-Depth Technical Guide to 7-Bromoquinazolin-4-amine
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile chemical nature and ability to interact with a wide range of biological targets have established it as a "privileged structure" in drug discovery. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].
This guide focuses on a specific, valuable derivative: This compound . The introduction of a bromine atom at the 7-position and an amine at the 4-position creates a molecule that is not only a potential pharmacophore in its own right but, more importantly, a highly versatile chemical intermediate. The bromine atom serves as a strategic functional handle for introducing further molecular complexity via cross-coupling reactions, while the 4-amino group is a key feature for interaction with biological targets, such as the hinge region of protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 1123169-43-6[3][4][5][6].
-
IUPAC Name: this compound[6]
-
Common Synonyms: 4-Amino-7-bromoquinazoline, 7-BROMO-QUINAZOLIN-4-YLAMINE[6][7]
-
Chemical Structure:
Figure 1: 2D Structure of this compound.
The key physicochemical properties are summarized in the table below. While extensive experimental data is not publicly available, computed properties provide valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [3][5][6] |
| Molecular Weight | 224.06 g/mol | [5][6] |
| Monoisotopic Mass | 222.97451 Da | [6] |
| Appearance | Data not available | |
| Melting Point | Data not available | [7] |
| Topological Polar Surface Area | 51.8 Ų (Computed) | [6] |
| XLogP3 | 2.0 (Computed) | [6] |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be constructed based on well-established quinazoline chemistry. A common and effective strategy involves a three-step process starting from 2-amino-4-bromobenzonitrile.
Proposed Synthetic Pathway
The overall transformation involves the initial formation of the quinazoline ring system, followed by functionalization at the 4-position. This is a robust approach widely used for generating libraries of 4-aminoquinazoline derivatives[8][9].
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
-
Rationale: This step utilizes formamide as both a reagent and a solvent to construct the pyrimidine ring of the quinazoline core from an anthranilonitrile precursor. Heating drives the cyclization reaction.
-
Procedure:
-
To a round-bottom flask, add 2-amino-4-bromobenzonitrile (1.0 eq).
-
Add an excess of formamide (10-15 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Bromoquinazolin-4(3H)-one.
-
Step 2: Synthesis of 4-Chloro-7-bromoquinazoline
-
Rationale: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. It must be converted to a more reactive species for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this chlorination, converting the amide-like C4 position into a reactive chloro group.
-
Procedure:
-
In a flask equipped with a reflux condenser, suspend 7-Bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, until the reaction is complete (monitored by TLC).
-
Carefully cool the reaction mixture and slowly quench it by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-Chloro-7-bromoquinazoline.
-
Step 3: Synthesis of this compound
-
Rationale: The chlorine atom at the 4-position is now an excellent leaving group, readily displaced by a nucleophile. A solution of ammonia in an alcohol like isopropanol provides the amino group in a nucleophilic aromatic substitution (SNAr) reaction to yield the final product.
-
Procedure:
-
Dissolve 4-Chloro-7-bromoquinazoline (1.0 eq) in isopropanol.
-
Add a saturated solution of ammonia in isopropanol (excess).
-
Seal the reaction vessel and heat to 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, which should cause the product to precipitate.
-
Collect the crude product by filtration.
-
Purification
The crude product from Step 3 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic methods should be employed. Spectral data for this compound is available for reference[10].
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons. The proton at C5 will likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C8 as a doublet. The proton at C2 will be a singlet, and the amine protons (NH₂) will appear as a broad singlet.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M+H]⁺ should be observed around m/z 224 and 226.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3100-3300 cm⁻¹) and C=N/C=C stretching of the quinazoline ring system (around 1500-1650 cm⁻¹).
Applications in Drug Development
This compound is a strategic building block for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases.
Role as a Chemical Scaffold
The molecule offers two key points for diversification:
-
The 4-Amino Group: This group can be further substituted to introduce side chains that can form critical hydrogen bonds with the hinge region of a kinase active site.
-
The 7-Bromo Group: This is the most valuable feature for library synthesis. It serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This modification is crucial for targeting specific sub-pockets within the kinase active site to enhance potency and selectivity.
Caption: Role of this compound as a versatile scaffold.
This strategic functionalization has been used to develop potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K)[8][11]. The development of quinazolinamine derivatives as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) also highlights the scaffold's importance in overcoming multidrug resistance in cancer therapy[9].
Safety and Handling
While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound[7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust[7].
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[7].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes[7].
-
Ingestion: Rinse mouth with water. Do not induce vomiting[7].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere[3][7].
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus if necessary[7].
Conclusion
This compound is a synthetically valuable heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its structure combines the biologically relevant 4-aminoquinazoline core with a versatile bromine handle at the 7-position, enabling extensive chemical modification. This guide has provided a technical overview of its properties, a plausible and detailed synthetic route, and its strategic application as a building block for developing novel therapeutics. For researchers in the pharmaceutical sciences, this compound represents a key starting point for the rational design of next-generation targeted therapies.
References
- CAS 1123169-43-6 | this compound. Alchem Pharmtech. [Link]
- This compound.
- 4-Methylamino-7-bromoquinazoline.
- 4-(3-Bromoanilino)-6,7-diethoxyquinazoline.
- 7-Bromo-2,4-diaminoquinazoline.
- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine.
- This compound. Synthonix. [Link]
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- 8-Bromoquinazolin-4-amine.
- 4-Aminoquinazoline.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine. [Link]
- Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. [Link]
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- Quinazoline derivatives: synthesis and bioactivities.
Sources
- 1. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1123169-43-6|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound | 1123169-43-6 [chemicalbook.com]
- 6. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-BROMO-QUINAZOLIN-4-YLAMINE(1123169-43-6) 1H NMR [m.chemicalbook.com]
- 11. 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | C18H18BrN3O2 | CID 2857 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs.[2][3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinazoline derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in their quest to develop novel quinazoline-based therapeutics.
Introduction: The Enduring Appeal of the Quinazoline Core
The quinazoline framework is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity.[3] The versatility of its chemical synthesis allows for the introduction of diverse substituents at various positions, enabling fine-tuning of its pharmacological properties.[3][5] The inherent drug-like qualities of many quinazoline derivatives have made them attractive candidates for tackling a multitude of diseases.[1] This guide will explore the key therapeutic areas where quinazolines have made a significant impact.
Anticancer Activity: Targeting the Engines of Malignancy
Quinazoline derivatives are most renowned for their potent anticancer properties, with several compounds approved as targeted therapies.[2][6] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3][6]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A significant number of anticancer quinazoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and angiogenesis.[1][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[7][8] Quinazoline-based EGFR inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the downstream signaling cascade that drives tumor growth.[7][9]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of quinazoline derivatives is highly dependent on the nature and position of their substituents. Key SAR insights include:
-
Position 4: An anilino group at this position is crucial for EGFR inhibitory activity. Electron-withdrawing groups on the aniline ring, such as chloro, bromo, or fluoro, generally enhance antiproliferative effects.[6]
-
Positions 6 and 7: Substitution with small, lipophilic groups, often methoxy groups, can increase the binding affinity to the EGFR kinase domain.[10]
-
Position 2: Modifications at this position can influence potency and selectivity. For instance, the introduction of a chloro group has been shown to yield potent analogues.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well (100 µL final volume).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13][14]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[14]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[12][14]
-
Mix thoroughly to ensure complete solubilization of the formazan. This can be aided by shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Table 1: Anticancer Activity of Selected Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |
| Gefitinib | A549 (Lung) | 0.015 | EGFR | [8] |
| Erlotinib | NCI-H460 (Lung) | 0.045 | EGFR | [7] |
| Compound 1a | A549 (Lung) | 0.27 | Tubulin | [10] |
| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR | [7] |
| Compound 7j | DU-145 (Prostate) | 0.05 | Tubulin | [15] |
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[16] Quinazoline and quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[2][17]
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are thought to interfere with bacterial cell wall synthesis, while others may inhibit essential enzymes involved in DNA replication and protein synthesis.[17] For instance, certain quinazolinones have been found to inhibit penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA).[18]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Substituents at positions 2 and 3 of the quinazolinone ring are critical for antimicrobial activity.[18]
-
The presence of a naphthyl radical can increase hydrophobicity, potentially enhancing penetration of the bacterial cell membrane.[17]
-
An amide group linked to a phenyl radical can increase binding to microbial enzymes.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing using the Agar Disk Diffusion (Kirby-Bauer) Method
This method is a widely used, qualitative technique to determine the susceptibility of a bacterial strain to an antimicrobial agent.[19][20]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[20]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a pure culture.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) for non-fastidious bacteria.[19][21]
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of the quinazoline derivative onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[21]
-
Gently press each disk to ensure complete contact with the agar.[22]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[20]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[19]
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts.
-
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[23][24] Quinazoline derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and signaling pathways.[23][25]
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[23][25] Several quinazoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[24][26]
Experimental Protocol: In Vitro Anti-inflammatory Assessment by Inhibition of Protein Denaturation
This assay is a simple and effective in vitro method for screening the anti-inflammatory potential of compounds.[27][28]
Principle: Protein denaturation is a well-documented cause of inflammation.[27] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA). Anti-inflammatory drugs can stabilize the protein and prevent its denaturation.[28][29]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
Controls:
-
Incubation:
-
Measurement:
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula:[30] % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Central Nervous System (CNS) Activity: Targeting Neurological Disorders
Quinazoline derivatives have shown potential in treating various CNS disorders, including Alzheimer's disease, due to their ability to interact with key neurological targets.[32]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh.[33][34] Inhibition of AChE increases the levels of ACh in the brain, which can improve cognitive function. Several quinazoline derivatives have been identified as potent AChE inhibitors.[34]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay used to measure AChE activity and screen for its inhibitors.[35]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[34] The rate of color formation is proportional to the AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.[35]
-
AChE Solution: Prepare a solution of AChE in the assay buffer.
-
DTNB Solution: Prepare a solution of DTNB in the assay buffer.[35]
-
ATCI Solution (Substrate): Prepare a solution of ATCI in deionized water.[35]
-
Test Compound: Dissolve the quinazoline derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
50 µL of the test compound at various concentrations.
-
50 µL of the AChE solution.
-
-
Include a negative control (assay buffer instead of the test compound) and a positive control (a known AChE inhibitor like Donepezil).[35]
-
Incubate the plate at room temperature for 15 minutes.[35]
-
Add 50 µL of the DTNB solution to each well.[35]
-
Initiate the reaction by adding 50 µL of the ATCI solution to each well.[35]
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[35]
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.[35]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its versatility and amenability to chemical modification ensure its continued relevance in addressing a wide range of diseases. Future research will likely focus on the development of quinazoline derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The integration of computational drug design with traditional synthetic and screening approaches will undoubtedly accelerate the journey of novel quinazoline-based drugs from the laboratory to the clinic.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5831. [Link]
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Park, S. E., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(9), 1013–1018. [Link]
- Abdel-Ghani, T. M., & El-Sayed, W. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(3), 1857-1884. [Link]
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- El-Sayed, W. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. [Link]
- Hassan, M. Q., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules, 27(15), 4995. [Link]
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Leese, M. P., et al. (2016). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 59(15), 7205–7225. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
- Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test.
- Ali, M. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1459632. [Link]
- Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- Hebeisen, P., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4444–4454. [Link]
- Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- ResearchGate. (2016). Synthesis of 4-aminoquinazoline derivatives.
- Pharmacy and Pharmacology International Journal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
- Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
- El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 16003. [Link]
- ChemistrySelect. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
- Chen, X., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana, New York, NY. [Link]
- Pharmacy Education. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation.
- Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery and Therapeutics, 10(5), 213-218. [Link]
- Innovations in Pharmaceuticals and Pharmacotherapy. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity.
- ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- ResearchGate. (2025). Assay of acetylcholinesterase activity in the brain.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Austin Publishing Group. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5831. [Link]
- International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE.
- ResearchGate. (2022). Some quinazoline derivatives and their medicinal activity.
Sources
- 1. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. asm.org [asm.org]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. austinpublishinggroup.com [austinpublishinggroup.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 29. jddtonline.info [jddtonline.info]
- 30. innpharmacotherapy.com [innpharmacotherapy.com]
- 31. researchgate.net [researchgate.net]
- 32. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. attogene.com [attogene.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 7-Bromoquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including several FDA-approved anticancer drugs.[1][2] This technical guide delves into the therapeutic potential of a specific derivative, 7-Bromoquinazolin-4-amine, providing a strategic framework for identifying and validating its molecular targets. Synthesizing data from analogous compounds and the broader quinazoline class, we posit that protein kinases, particularly Ephrin type-B receptor 3 (EphB3) and Epidermal Growth Factor Receptor (EGFR) , represent high-probability targets for this molecule. This guide offers field-proven insights and detailed experimental protocols to rigorously test these hypotheses, enabling researchers to unlock the full therapeutic value of this promising compound.
Introduction: The Quinazoline Scaffold as a Kinase Inhibitor Privileged Core
Quinazoline-based molecules are renowned for their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[1][3] Their rigid, planar structure is adept at fitting into the ATP-binding pockets of protein kinases, leading to the successful development of potent and selective inhibitors.[4] Marketed drugs such as gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, validate the therapeutic efficacy of this scaffold in oncology by targeting EGFR.[5] The core structure of this compound (Figure 1) positions it firmly within this class of compounds, making kinase inhibition its most probable mechanism of action.
The strategic placement of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic properties and target-binding affinity. This guide will focus on the most promising putative targets based on direct evidence from closely related analogs and the well-established pharmacology of the 4-aminoquinazoline core.
Primary Putative Target: Ephrin Type-B Receptor 3 (EphB3)
The most direct evidence pointing to a specific target for the this compound core comes from a study on its benzenesulfonamide derivative, 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide . This compound was identified as a potent and selective lead inhibitor of EphB3 kinase.[6]
The Rationale: Why EphB3?
Ephrin receptors are the largest subfamily of receptor tyrosine kinases and play critical roles in developmental processes, cell migration, and tissue architecture.[7] Dysregulation of Eph receptor signaling is increasingly implicated in cancer progression and metastasis.[6] Specifically, EphB3 overexpression has been linked to increased metastasis in non-small-cell lung cancer and has been identified as a factor in acquired drug resistance in gastric cancer.[6] The identification of a direct derivative of this compound as a selective EphB3 inhibitor provides a strong, evidence-based starting point for investigation.[6]
Signaling Pathway Overview
The proposed mechanism involves the inhibition of EphB3's kinase activity, which would block its downstream signaling cascades responsible for promoting cell migration and survival.
Secondary Putative Target: Epidermal Growth Factor Receptor (EGFR)
The 4-aminoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[8][9] Numerous approved drugs and clinical candidates that target EGFR share this core structure. While the direct derivative of this compound showed selectivity for EphB3 over EGFR, this does not preclude significant activity.[6] It is highly probable that this compound interacts with EGFR, and characterizing this interaction is crucial for understanding its overall biological profile, including potential efficacy and off-target effects.
The Rationale: A High-Probability Off-Target
Given the structural homology of kinase ATP-binding sites, cross-reactivity is common.[10] EGFR is frequently overexpressed or mutated in various cancers, making it a pivotal oncology target.[11] Investigating EGFR inhibition is a necessary step to build a comprehensive selectivity profile for this compound.
Signaling Pathway Overview
Inhibition of EGFR blocks key pathways like MAPK and PI3K/AKT, which are central to cancer cell proliferation and survival.
Experimental Validation Workflow
A multi-step, hierarchical approach is essential to validate the proposed targets, moving from broad cellular effects to specific molecular interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. reactionbiology.com [reactionbiology.com]
The Quinazolinamine Core: A Journey from Serendipitous Discovery to Precision Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinamine scaffold, a deceptively simple fusion of benzene and pyrimidine rings, has carved a remarkable path through the annals of medicinal chemistry. From its initial synthesis in the late 19th century to its current status as a "privileged structure" in modern drug discovery, the journey of quinazolinamine compounds is a testament to the power of synthetic innovation and a deepening understanding of biological pathways. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinazolinamine derivatives, with a particular focus on their transformative role in the development of targeted cancer therapies.
A Chronicle of Discovery: Key Milestones in Quinazolinamine Chemistry
The story of quinazolinamine begins not with a flash of insight, but with the methodical exploration of aromatic chemistry in the 19th century. The initial synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen.[1][2] However, it was the later work of Bischler and Lang in 1895 that reported the synthesis of the parent quinazoline molecule through the decarboxylation of its 2-carboxy derivative.[3][4] Another significant early synthesis was developed by Siegmund Gabriel in 1903.[3] These foundational discoveries laid the groundwork for the development of more versatile and efficient synthetic methods that would unlock the therapeutic potential of this heterocyclic system.
A pivotal moment in the history of quinazolinamine synthesis arrived in 1895 with the advent of the Niementowski quinazoline synthesis .[5] This robust reaction, involving the condensation of anthranilic acids with amides, provided a direct and adaptable route to 4-oxo-3,4-dihydroquinazolines (quinazolinones), a key intermediate for a vast array of derivatives.[6] The operational simplicity and versatility of the Niementowski reaction have ensured its enduring relevance in both academic and industrial settings.
The 20th century witnessed a burgeoning interest in the biological activities of quinazolinamine derivatives. Early investigations explored their potential as antimalarial, antibacterial, and diuretic agents. A notable discovery from the natural world was the isolation of the quinazoline alkaloid vasicine from the plant Adhatoda vasica.[7] Vasicine exhibits bronchodilatory and uterotonic activities, showcasing the inherent biological relevance of the quinazolinamine scaffold.
However, the most profound impact of quinazolinamine chemistry on human health would emerge in the late 20th and early 21st centuries with the dawn of targeted cancer therapy. The discovery that 4-anilinoquinazoline derivatives could act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). This breakthrough ushered in an era of precision oncology, with quinazolinamine-based drugs at the forefront.
| Year | Key Discovery/Milestone | Significance |
| 1869 | Griess synthesizes the first quinazoline derivative.[1][2] | Marks the beginning of quinazolinamine chemistry. |
| 1895 | Bischler and Lang synthesize the parent quinazoline molecule.[3][4] | Establishes the fundamental heterocyclic structure. |
| 1895 | The Niementowski quinazoline synthesis is developed.[5] | Provides a versatile and widely used method for synthesizing quinazolinones. |
| 1903 | Gabriel devises a more satisfactory synthesis of quinazoline.[3] | Improves the accessibility of the core scaffold. |
| 1888 | Isolation of the natural alkaloid vasicine.[7] | Demonstrates the natural occurrence and biological activity of quinazolinamines. |
| Late 20th Century | Discovery of 4-anilinoquinazolines as EGFR inhibitors. | Paves the way for targeted cancer therapies. |
| 2003 | FDA approval of Gefitinib (Iressa).[8] | The first EGFR tyrosine kinase inhibitor for the treatment of NSCLC. |
| 2004 | FDA approval of Erlotinib (Tarceva). | Another key EGFR inhibitor for NSCLC and pancreatic cancer. |
| 2007 | FDA approval of Lapatinib (Tykerb).[9] | A dual EGFR and HER2 inhibitor for breast cancer. |
| 2011 | FDA approval of Vandetanib (Caprelsa).[10] | A multi-kinase inhibitor for the treatment of medullary thyroid cancer. |
| 2013 | FDA approval of Afatinib (Gilotrif).[11][12] | An irreversible ErbB family blocker for NSCLC. |
The Synthetic Arsenal: Crafting the Quinazolinamine Core
The therapeutic utility of quinazolinamine derivatives is intrinsically linked to the synthetic methodologies that enable their creation and diversification. Over the decades, a range of powerful reactions have been developed and refined, providing chemists with the tools to construct this privileged scaffold with precision and efficiency.
The Niementowski Quinazoline Synthesis: A Time-Honored Workhorse
The Niementowski synthesis remains a cornerstone of quinazolinone chemistry due to its simplicity and broad substrate scope.[6] The reaction typically involves the thermal condensation of an anthranilic acid with an amide.
Conventional Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
Anthranilic acid
-
Benzamide
-
Glycerol (as a high-boiling solvent)
-
Ethanol
Procedure:
-
Combine equimolar amounts of anthranilic acid and benzamide in a round-bottom flask.
-
Add a small amount of glycerol to facilitate heating and mixing.
-
Heat the reaction mixture to 180-200 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add ethanol to the solidified mass and heat to reflux to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool, inducing the crystallization of 2-phenylquinazolin-4(3H)-one.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Microwave-Assisted Niementowski Synthesis
The advent of microwave-assisted organic synthesis has significantly enhanced the efficiency of the Niementowski reaction, dramatically reducing reaction times and often improving yields.[6]
Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one [13]
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
In a microwave-safe vessel, mix anthranilic acid (0.1 mol) with an excess of formamide (0.4 mol).
-
Place the open vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 450 W) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure quinazolin-4(3H)-one.
Caption: Comparative workflow of conventional vs. microwave-assisted Niementowski synthesis.
The Friedländer Synthesis: A Versatile Route to Quinolines and Quinazolines
While primarily known for quinoline synthesis, the Friedländer reaction can be adapted for the preparation of quinazolines. This acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group offers a convergent approach to the quinazoline core.
Protocol: Synthesis of 2-Methylquinazoline
Materials:
-
2-Aminobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (catalyst)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Slowly add acetaldehyde to the mixture while stirring at room temperature.
-
After the addition is complete, continue stirring for several hours or until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 2-methylquinazoline by column chromatography or recrystallization.
Therapeutic Triumphs: Quinazolinamines in Precision Oncology
The true therapeutic potential of the quinazolinamine scaffold was realized with the development of a class of drugs that selectively target the tyrosine kinase activity of growth factor receptors, particularly the epidermal growth factor receptor (EGFR) family. Overexpression or activating mutations of these receptors are hallmarks of many cancers, leading to uncontrolled cell proliferation and survival. The 4-anilinoquinazoline core proved to be an ideal pharmacophore for competitively inhibiting the ATP-binding site of these kinases.
Gefitinib (Iressa®) and Erlotinib (Tarceva®): The First-Generation EGFR Inhibitors
Gefitinib, approved by the FDA in 2003, was a pioneering EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC).[8] Its development was a landmark in personalized medicine, as it was found to be particularly effective in patients whose tumors harbor activating mutations in the EGFR gene.[14] Erlotinib, approved shortly after, demonstrated a similar mechanism of action and efficacy in NSCLC and also gained approval for the treatment of pancreatic cancer.[15][16]
Mechanism of Action: Both gefitinib and erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[16] By binding to the ATP-binding pocket of the intracellular domain of EGFR, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[17] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
Caption: Mechanism of action of Gefitinib and Erlotinib on the EGFR signaling pathway.
Lapatinib (Tykerb®): Dual Targeting of EGFR and HER2
Lapatinib, approved in 2007, expanded the therapeutic scope of quinazolinamine-based TKIs by dually targeting both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[9] This dual inhibition is particularly relevant in certain types of breast cancer where HER2 is overexpressed. Lapatinib is used in combination with other chemotherapeutic agents for the treatment of HER2-positive advanced or metastatic breast cancer.[18]
Vandetanib (Caprelsa®): A Multi-Kinase Inhibitor
Vandetanib represents a further evolution of the quinazolinamine scaffold, acting as a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Rearranged during Transfection (RET) tyrosine kinases.[19][20] This broader spectrum of activity makes it effective in treating medullary thyroid cancer, a rare malignancy often driven by RET mutations.[10] Clinical trial data has demonstrated that vandetanib significantly prolongs progression-free survival in patients with this disease.[10][19]
Afatinib (Gilotrif®): Irreversible Inhibition of the ErbB Family
Afatinib, approved in 2013, is a second-generation quinazolinamine-based TKI that irreversibly binds to and inhibits the kinase activity of EGFR, HER2, and HER4.[11][21] This covalent and irreversible binding provides a more sustained inhibition of signaling compared to the first-generation reversible inhibitors. Afatinib is indicated for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations.[12][22]
The Enduring Legacy and Future Horizons
The discovery and development of quinazolinamine compounds represent a remarkable success story in medicinal chemistry. From their humble beginnings in the 19th-century laboratory to their current role as life-saving targeted therapies, these versatile molecules have consistently demonstrated their therapeutic potential. The journey from the broad-spectrum biological activities of early derivatives to the highly specific kinase inhibition of modern anticancer drugs highlights the power of structure-activity relationship studies and a deep understanding of disease biology.
The future of quinazolinamine chemistry remains bright. Researchers continue to explore new synthetic methodologies to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The quinazolinamine core is being investigated for a wide range of other therapeutic applications, including the treatment of inflammatory diseases, infectious diseases, and neurodegenerative disorders. As our understanding of complex biological systems continues to grow, the "privileged" quinazolinamine scaffold is poised to remain a cornerstone of drug discovery for years to come.
References
- Erlotinib Action P
- Erlotinib NSCLC Mechanism. SciSpace.
- What is the mechanism of Erlotinib Hydrochloride?
- SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF VASICINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010).
- The mechanism of lapatinib and its application in breast cancer.
- Illustrates Erlotinib's mechanism of action in inhibiting EGFR...
- VASICINE, (peganine). New Drug Approvals. (2016).
- Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer. PMC - PubMed Central.
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.
- The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics. Benchchem.
- Microwave-assisted Niementowski reaction. Back to the roots. Request PDF.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. PubMed Central.
- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. (2022).
- Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. AACR Journals. (2004).
- Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. PubMed. (2012).
- An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosyl
- Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer. NCI. (2011).
- Efficacy and Safety of Vandetanib in Progressive and Symptomatic Medullary Thyroid Cancer: Post Hoc Analysis From the ZETA Trial.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Lap
- An insight into the therapeutic potential of quinazoline deriv
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
- Af
- Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j...
- Vandetanib confers clinical benefit for certain patients with medullary thyroid cancer. Healio. (2020).
- Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase. Request PDF.
- Timeline illustrating the chronological progression of pharmacological...
- Synthesis of some n-heterocyclic analogs of vasicine. Request PDF.
- (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
- Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony form
- Lap
- Structure-activity relationship studies of quinazolinone alkaloids 1–12...
- Gilotrif (af
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- Drug discoverer Paul Workman awarded OBE in New Year's Honours list. (2025).
- EP1487837B1 - An improved process for the production of vasicine.
- Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines.
- Niementowski quinazoline synthesis. chemeurope.com.
- Niementowski synthesis of quinazolinones[20].
- US6676976B2 - Process for the production of vasicine.
- Afatinib: First Global Approval.
- Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Ingenta Connect. (2021).
- Cancer Breakthroughs Targeted Lung Cancer Therapy. NFCR. (2018).
- Quinazoline. Wikipedia.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Af
- History. Afatinib for treating epidermal growth factor receptor mutation-positive locally advanced or metastatic non-small-cell lung cancer. Guidance. NICE. (2014).
- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. (2023).
Sources
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]
- 9. Lapatinib - Wikipedia [en.wikipedia.org]
- 10. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]
- 11. Afatinib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. generis-publishing.com [generis-publishing.com]
- 14. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 16. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. History | Afatinib for treating epidermal growth factor receptor mutation-positive locally advanced or metastatic non-small-cell lung cancer | Guidance | NICE [nice.org.uk]
7-Bromoquinazolin-4-amine molecular weight and formula
An In-Depth Technical Guide to 7-Bromoquinazolin-4-amine
Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, synthesis strategies, key applications as a molecular scaffold, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a substituted quinazoline derivative. The quinazoline core is recognized as a "privileged structure" in pharmaceutical development due to its prevalence in biologically active compounds, including approved drugs.[1] The bromine atom at the 7-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of a diverse chemical space.
The core properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem[2] |
| Molecular Weight | 224.06 g/mol | PubChem[2], Arctom[3] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1123169-43-6 | ChemicalBook[4], Arctom[3] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=CN=C2N | PubChem[2] |
| InChIKey | RTKSTBCHSICNLP-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Data not consistently available | ECHEMI[5] |
| Melting Point | Data not consistently available | ECHEMI[5] |
Synthesis Strategies
A prevalent approach involves the cyclization of an appropriately substituted anthranilic acid derivative. The causality behind this choice lies in the ready availability of anthranilic acids and the high efficiency of the cyclization reactions.
A generalized workflow is depicted below:
Mechanistic Insight:
-
The 4-amino group is often essential for forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
-
The 7-bromo position acts as a versatile attachment point. Using palladium-catalyzed cross-coupling reactions, medicinal chemists can introduce a wide variety of aryl or heteroaryl groups. This "specificity group" extends into other regions of the ATP pocket, allowing for the fine-tuning of inhibitory potency and, crucially, selectivity between different kinases. [8][9][10]Studies have shown that quinazoline-based structures are effective scaffolds for developing both reversible and irreversible pan-HER inhibitors, highlighting the therapeutic potential of this molecular framework. [9]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS) and should be considered a guideline, always to be supplemented by a full, specific SDS from the supplier. [5]
-
General Hazards: The specific toxicity profile is not extensively documented. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious, flame-resistant laboratory coats and gloves.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be necessary. [5]* First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. [5]* Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus. [5]
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that leverages the privileged nature of the quinazoline scaffold for modern drug discovery. Its defined molecular weight and formula are just the starting point. The true value of this compound is realized through its synthetic versatility, particularly the reactivity of the 7-bromo position, which allows for the systematic development of highly specific and potent kinase inhibitors. For researchers in oncology and medicinal chemistry, this compound represents a key intermediate for creating next-generation targeted therapies.
References
- This compound | C8H6BrN3 | CID 53408477.
- CAS NO. 1123169-43-6 | this compound. Arctom. [Link]
- 7-Bromo-4-cyclobutylquinazolin-2-amine | C12H12BrN3 | CID 105520755.
- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- This compound. Synthonix. [Link]
- Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors.
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors.
- Quinazolinones, the Winning Horse in Drug Discovery.
- 8-bromoquinazolin-4-amine (C8H6BrN3). PubChemLite. [Link]
- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Semantic Scholar. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | 1123169-43-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 7-Bromoquinazolin-4-amine: An In-Depth Technical Guide
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer and antimicrobial drugs. 7-Bromoquinazolin-4-amine (CAS 1123169-43-6) is a pivotal intermediate in the synthesis of these complex molecules.[1][2][3] Its functional handles—a reactive bromine atom and a nucleophilic amine—allow for diverse chemical modifications, making it a valuable building block for drug discovery pipelines.
This technical guide provides a comprehensive analysis of the key spectroscopic data used to identify and confirm the structure of this compound. As Senior Application Scientist, my objective is not merely to present data, but to offer a field-proven perspective on its interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of this compound's analytical profile.
Molecular Profile
A foundational step in any analysis is the confirmation of the molecule's basic properties. These values serve as the primary reference against which all spectroscopic data are validated.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Monoisotopic Mass | 222.97451 Da | [1] |
| CAS Number | 1123169-43-6 | [2] |
To facilitate the discussion of NMR data, the following standardized numbering scheme for the quinazoline ring will be used.
Caption: Structure of this compound with atom numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers insights into its structural stability and fragmentation pathways.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: A dilute solution of this compound (approx. 0.1 mg/mL) is prepared in a suitable solvent mixture such as methanol:water (1:1 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: The sample is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Sheath/Aux Gas: Nitrogen
-
Scan Range: m/z 100 – 500
-
-
Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. The use of formic acid creates an acidic environment that promotes the formation of positively charged ions, which is essential for detection in positive mode.
Data Summary & Interpretation
| Ion Species | Calculated m/z | Observed m/z (Predicted) | Interpretation |
| [M(⁷⁹Br)+H]⁺ | 223.9821 | ~223.98 | Molecular ion with ⁷⁹Br isotope |
| [M(⁸¹Br)+H]⁺ | 225.9797 | ~225.98 | Molecular ion with ⁸¹Br isotope |
Expert Interpretation: The hallmark of a bromine-containing compound in mass spectrometry is the presence of a doublet for the molecular ion peak.[4] The natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in two distinct peaks separated by approximately 2 m/z units with a nearly 1:1 intensity ratio.[4] For this compound, this signature would be the definitive confirmation of bromine incorporation and the compound's molecular weight. The observed mass should align precisely with the calculated monoisotopic mass of the protonated species.
Below is a proposed fragmentation pathway, a logical deduction based on the stable quinazoline core.
Caption: Proposed ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired over a range of 4000–400 cm⁻¹.
-
Rationale: ATR is the preferred method for solid samples as it requires minimal preparation and provides high-quality, reproducible spectra. This self-validating system ensures that the obtained spectrum is solely from the sample, as the background spectrum of the crystal environment is computationally subtracted.
Data Summary & Interpretation
The following table outlines the expected characteristic absorption bands for this compound based on established spectroscopic data for aromatic amines and quinazoline systems.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3450 – 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 – 3000 | Medium-Weak | Aromatic C-H Stretch | Quinazoline Ring |
| 1650 – 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 – 1550 | Strong | C=N and C=C Stretch | Quinazoline Ring System |
| 1500 – 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1335 – 1250 | Strong | Aromatic C-N Stretch | Aryl-NH₂ |
| 900 – 675 | Strong | Aromatic C-H Bend (out-of-plane) | Substituted Benzene Ring |
| 600 – 500 | Weak-Medium | C-Br Stretch | Bromo-Aryl |
Expert Interpretation: The IR spectrum provides several key diagnostic features. The most telling is the pair of peaks in the 3450–3300 cm⁻¹ region, which is a definitive sign of a primary amine (-NH₂), corresponding to its asymmetric and symmetric stretching modes.[5] This is complemented by a strong N-H bending absorption around 1620 cm⁻¹. The complex series of strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ is characteristic of the fused aromatic quinazoline system, arising from the coupled vibrations of C=C and C=N bonds. The strong C-N stretch near 1300 cm⁻¹ further confirms the aromatic amine structure. Finally, the C-Br stretch, while often weak, is expected in the low-frequency region of the fingerprint area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution, providing detailed information about the chemical environment of each hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.
-
Rationale: DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for polar, aromatic compounds. Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and do not typically interfere with signals from the analyte. The amine protons are often visible in DMSO-d₆ due to slower exchange rates compared to other solvents like D₂O.
¹H NMR Data & Interpretation (Predicted)
The following assignments are predicted based on extensive analysis of structurally related quinazoline derivatives and fundamental NMR principles.[8][9]
| Proton (Fig. 1) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Interpretation |
| H2 | 8.4 - 8.6 | s | - | 1H | Singlet due to no adjacent protons; deshielded by two adjacent N atoms. |
| H5 | 8.2 - 8.4 | d | J ≈ 9.0 | 1H | Doublet due to ortho coupling with H6. Deshielded by proximity to the pyrimidine ring. |
| H8 | 7.9 - 8.1 | d | J ≈ 2.0 | 1H | Doublet due to meta coupling with H6. Deshielded by Br and adjacent N atom. |
| H6 | 7.6 - 7.8 | dd | J ≈ 9.0, 2.0 | 1H | Doublet of doublets from ortho coupling to H5 and meta coupling to H8. |
| -NH₂ | 7.3 - 7.7 | br s | - | 2H | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |
¹³C NMR Data & Interpretation (Predicted)
Predicted chemical shifts are based on data from analogous structures and established substituent effects.[8][10][11]
| Carbon (Fig. 1) | Predicted δ (ppm) | Interpretation |
| C4 | 158 - 162 | Attached to the exocyclic amine, highly deshielded. |
| C8a | 150 - 153 | Quaternary carbon at the ring junction. |
| C2 | 148 - 151 | Deshielded by two adjacent nitrogen atoms. |
| C4a | 145 - 148 | Quaternary carbon at the ring junction. |
| C6 | 128 - 131 | Aromatic CH. |
| C5 | 125 - 128 | Aromatic CH. |
| C8 | 120 - 124 | Aromatic CH, shifted by adjacent bromine. |
| C7 | 118 - 122 | Carbon directly attached to bromine; shift influenced by C-Br bond. |
Integrated Spectroscopic Workflow
The definitive structural confirmation of a molecule like this compound is not achieved by a single technique but by the logical integration of all spectroscopic data. The workflow below illustrates this principle of convergence.
Caption: Workflow for integrated spectroscopic structure elucidation.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. Mass spectrometry confirms its molecular weight and the presence of bromine through a characteristic isotopic doublet. Infrared spectroscopy provides clear evidence of its primary aromatic amine functionality and the quinazoline core. Finally, NMR spectroscopy, through predictable chemical shifts and coupling patterns, elucidates the precise arrangement of atoms, confirming the 7-bromo substitution pattern. Together, these techniques provide a self-validating system for the unambiguous identification and quality control of this critical synthetic intermediate, empowering researchers to proceed with confidence in their drug development endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Synthonix. (n.d.). This compound.
- Al-Otaibi, J. S., et al. (2024). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4).
- The Royal Society of Chemistry. (2014). Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzonitrile and Amides - Supporting Information.
- Beilstein Journals. (n.d.). Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Taylor & Francis Online. (n.d.). Synthesis and evaluation of the antiproliferative activity of novel thiazoloquinazolinone kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Semantic Scholar. (n.d.). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxi.
- Google Patents. (2009). Quinazoline derivatives as histamine H4-receptor inhibitors for use in the treatment of inflammatory disorders.
- CORE. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols - Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChemLite. (n.d.). 8-bromoquinazolin-4-amine (C8H6BrN3).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- The Royal Society of Chemistry. (n.d.). Synthesis and characterization of novel hercynite sulfuric acid and its catalytic applications.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [allbiopharm.com]
- 3. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]
- 4. PubChemLite - 8-bromoquinazolin-4-amine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. tandfonline.com [tandfonline.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold
An In-depth Technical Guide to the Solubility and Stability of 7-Bromoquinazolin-4-amine
The quinazoline core is a cornerstone in modern medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents, particularly in oncology.[1][2][3] The specific analogue, this compound, represents a valuable building block in the synthesis of targeted therapies.[4][5] Its utility in drug discovery hinges not only on its pharmacodynamic interactions but critically on its physicochemical properties. Solubility and stability are the bedrock upon which a compound's druggability is built, influencing everything from oral bioavailability to shelf-life.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known characteristics of this compound and, more importantly, outlines a practical, experience-driven framework for determining its complete solubility and stability profiles. As a Senior Application Scientist, my objective is to not only present data but to illuminate the scientific reasoning behind the experimental pathways, empowering researchers to generate robust and reliable data packages for their development programs.
Compound Identification and Profile
A clear and unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation.
| Identifier | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1123169-43-6 | [6][8][9][10][11][12][13] |
| Molecular Formula | C₈H₆BrN₃ | [7][10][11][14][15] |
| Molecular Weight | 224.06 g/mol | [7][11] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=CN=C2N | [7] |
| InChIKey | RTKSTBCHSICNLP-UHFFFAOYSA-N | [7] |
Appearance: While specific data for this compound is limited, it is typically supplied as a solid.[6]
Safe Handling and Storage: The Foundation of Data Integrity
The integrity of any experimental data is contingent upon the proper handling and storage of the analyte. The Safety Data Sheet (SDS) for this compound provides foundational guidance.[6]
Storage Recommendations:
-
Temperature: Store in a cool, dry place.[6]
-
Atmosphere: Keep the container tightly closed in a well-ventilated area.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.[11]
-
Incompatibilities: While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents.[6]
Handling Precautions:
-
Use in a well-ventilated area to avoid the formation of dust and aerosols.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious clothing, and gloves.[6]
-
In case of accidental release, avoid dust formation, prevent spillage from entering drains, and collect for disposal in accordance with local regulations.[6]
Solubility Profile: A Gateway to Bioavailability
Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. The solubility of this compound has not been extensively reported in the public domain. However, we can infer its likely behavior based on its structure and provide a robust experimental plan for its definitive determination.
Structural Considerations and Predicted Solubility
The structure of this compound features several key functional groups that influence its solubility:
-
Quinazoline Core: A heterocyclic aromatic system that is generally hydrophobic.
-
Amine Group (-NH₂): A basic functional group that can be protonated at acidic pH, forming a more soluble salt.
-
Bromo Group (-Br): A lipophilic group that tends to decrease aqueous solubility.
Based on these features, we can predict the following general solubility trends:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (pH < 5) | Moderate to High | The amine group (pKa estimated to be in the range of 4-5) will be protonated, forming a more polar and soluble ammonium salt. |
| Aqueous Buffers (pH > 7) | Low | The amine group will be in its neutral, less polar form, leading to lower solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The amine group can hydrogen bond with these solvents, but the overall hydrophobicity of the quinazoline core may limit high solubility. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The polar amine group makes the molecule incompatible with non-polar environments. |
Experimental Workflow for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is required. The following workflow outlines the determination of both kinetic and thermodynamic solubility.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Detailed Protocol for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).
Stability Profile: Ensuring Compound Integrity
A drug candidate must be stable under various conditions to be viable. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
The quinazoline ring system is generally stable, but certain conditions can promote degradation.[16]
-
Hydrolysis: The amine group could potentially be susceptible to hydrolysis under extreme pH and temperature conditions, although this is generally not a major pathway for simple amines. The quinazoline ring itself can be cleaved under harsh acidic conditions with prolonged heating.[16]
-
Oxidation: The electron-rich aromatic system could be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts.
-
Photolysis: Like many aromatic compounds, this compound may be susceptible to degradation upon exposure to UV or visible light.
Experimental Workflow for Forced Degradation Studies
A systematic forced degradation study is crucial to probe the stability of this compound.
Caption: Workflow for a forced degradation (stress testing) study.
Detailed Protocol for a Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.
-
Thermal Stress: Heat the solution in a neutral buffer.
-
-
Time Points: Incubate the samples under the specified conditions and draw aliquots at various time points (e.g., 0, 2, 8, 24 hours). For the base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice versa for the acid samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Mass spectrometry (LC-MS) should be used to identify the mass of any significant degradation products.
A Universal Analytical Method: HPLC-UV for Quantification
A robust and reliable analytical method is essential for both solubility and stability studies. A reverse-phase HPLC method with UV detection is the workhorse for this type of analysis.
Recommended Starting Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm (or determined by UV scan) |
Method Validation: This method should be validated for linearity, accuracy, precision, and specificity (selectivity) to ensure it is stability-indicating. The forced degradation samples are used to demonstrate that the degradation products are resolved from the parent peak of this compound.
Conclusion: A Framework for Characterization
References
- BenchChem. (n.d.). Physicochemical Properties of Pyridinylquinazolines: A Technical Guide for Drug Development.
- ECHEMI. (n.d.). 7-Bromo-4-quinazolinamine SDS, 1123169-43-6 Safety Data Sheets.
- PubChem. (n.d.). This compound.
- Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 395637.
- Talebi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20098.
- ChemicalBook. (2025). This compound.
- Abbas, S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
- Alchem.Pharmtech. (n.d.). CAS 1123169-43-6 | this compound.
- Williamson, T. A. (1957). The Chemistry of Quinazoline. In Heterocyclic Compounds (Vol. 6, pp. 324-549). John Wiley & Sons, Inc.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound.
- MDPI. (2020). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- University of Calgary. (2023). Solubility of Organic Compounds.
- BLD Pharm. (n.d.). 1123169-43-6|this compound.
- BLD Pharm. (n.d.). 21419-48-7|6-Bromoquinazolin-4-amine.
- National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies.
- PubChem. (n.d.). [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine.
- ECHEMI. (n.d.). 1260657-19-9, 8-bromoquinazolin-4-amine Formula.
- FINETECH INDUSTRY LIMITED. (n.d.). 7-bromoquinazolin-2-amine.
- PubChemLite. (n.d.). 8-bromoquinazolin-4-amine (C8H6BrN3).
- Arctom. (n.d.). CAS NO. 1123169-43-6 | this compound.
- ChemicalBook. (n.d.). This compound(1123169-43-6) 1H NMR spectrum.
- National Institutes of Health. (n.d.). 4-Aminoquinazoline.
- ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- MDPI. (2021). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.
- ResearchGate. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces.
- Chemenu. (n.d.). cas 1123169-43-6|| where to buy this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1123169-43-6 [chemicalbook.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. This compound [allbiopharm.com]
- 11. 1123169-43-6|this compound|BLD Pharm [bldpharm.com]
- 12. arctomsci.com [arctomsci.com]
- 13. cas 1123169-43-6|| where to buy this compound [german.chemenu.com]
- 14. echemi.com [echemi.com]
- 15. 7-bromoquinazolin-2-amine | CAS: 190274-15-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Known derivatives and analogues of 7-Bromoquinazolin-4-amine
An In-depth Technical Guide to the Derivatives and Analogues of 7-Bromoquinazolin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on the this compound core, a versatile intermediate that offers multiple avenues for chemical diversification. The presence of the bromine atom at the 7-position not only influences the electronic properties of the ring system but also serves as a crucial synthetic handle for advanced modifications, particularly through metal-catalyzed cross-coupling reactions. The 4-amino group provides another primary site for derivatization, enabling the exploration of vast chemical space. This document provides a comprehensive overview of the synthesis, key classes of derivatives, structure-activity relationships (SAR), and therapeutic potential of analogues derived from this scaffold, aimed at researchers and professionals in the field of drug discovery and development.
The this compound Scaffold: A Privileged Starting Point
This compound (C₈H₆BrN₃) is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring.[3] Its molecular weight is approximately 224.06 g/mol .[3][4] The strategic placement of the bromo group at position 7 and the primary amine at position 4 makes this molecule an exceptionally valuable starting material for creating diverse libraries of bioactive compounds.
-
The 4-Amino Position: This site is readily amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of side chains. These modifications are pivotal for modulating potency, selectivity, and pharmacokinetic properties.
-
The 7-Bromo Position: This halogen atom is a versatile functional group. It can enhance lipophilicity, potentially improving cell membrane permeability, and more importantly, it acts as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-nitrogen bonds.
The combination of these features allows for a systematic exploration of the chemical space around the quinazoline core, leading to the identification of potent agents for various therapeutic targets.
Synthetic Pathways to Key Intermediates and Derivatives
The generation of this compound derivatives typically begins with the synthesis of a key precursor, 7-bromo-4-chloroquinazoline. This intermediate is then reacted with various nucleophiles to generate the desired library of compounds.
General Synthesis of the 7-Bromo-4-chloroquinazoline Intermediate
The synthesis of the quinazoline core often starts from substituted anthranilic acids. While specific multi-step routes from basic starting materials can vary, a common final step to access the crucial 4-chloro intermediate involves the chlorination of the corresponding 7-bromoquinazolin-4-one.
Caption: General synthetic scheme for the key intermediate, 7-Bromo-4-chloroquinazoline.
Synthesis of N4-Substituted this compound Derivatives
The most common and straightforward method for creating derivatives is through the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by amines, displacing the chloro group.
Caption: Workflow for synthesizing N4-substituted derivatives via SₙAr reaction.
Experimental Protocol: Synthesis of (7-Bromoquinazolin-4-yl){2-[4-(trifluoromethoxy)phenyl]ethyl}amine
This protocol is a representative example of an SNAr reaction to generate an N4-substituted derivative, based on procedures found in the literature.[5]
Materials:
-
7-Bromo-4-chloroquinazoline
-
2-[4-(Trifluoromethoxy)phenyl]ethylamine
-
Diisopropylethylamine (DIPEA)
-
2-Propanol (IPA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a solution of 7-bromo-4-chloroquinazoline (1.0 eq) in 2-propanol, add 2-[4-(trifluoromethoxy)phenyl]ethylamine (1.0 eq).
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes the DIPEA hydrochloride salt and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Classes of Derivatives and Their Therapeutic Relevance
The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7]
Anticancer Agents: Targeting Kinases and Other Pathways
The quinazoline core is central to several approved kinase inhibitor drugs (e.g., Gefitinib, Erlotinib).[1] Derivatives of this compound have been extensively explored as inhibitors of various kinases and other cancer-related targets.
-
Kinase Inhibitors: N4-aryl substituted quinazolines are known to be potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR). The N4-aryl group often mimics the adenine region of ATP, binding to the hinge region of the kinase domain. Modifications on this aryl ring are critical for achieving potency and selectivity.[1]
-
Dual PI3K/HDAC Inhibitors: Sophisticated analogues have been designed to act on multiple targets. For instance, by incorporating a PI3Kδ inhibitor as a cap group and optimizing a linker at the C4 position, quinazoline-based hydroxamic acids have been developed as potent dual inhibitors of PI3K and HDAC enzymes.[8]
| Derivative Class | Substitution Pattern | Therapeutic Target/Activity | Reference |
| N-Phenethyl-quinazolin-4-yl-amines | Varied substituents on the phenethyl moiety at N4. | Inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis. | [5] |
| N-Phenylquinazolin-4-amines | Halogen substitutions (Br, Cl) on the N-phenyl ring at N4. | Potent antiproliferative activity against cancer cell lines (MCF-7, A549).[1] | [1] |
| Quinazolin-4-one-based hydroxamic acids | Complex side chains at C4 incorporating hydroxamic acid. | Dual inhibition of PI3K/HDAC enzymes for cancer therapy. | [8] |
| 2,3-Disubstituted quinazolin-4-ones | Phenyl and amino groups at C2 and N3 positions, respectively. | Anti-inflammatory activity, in some cases exceeding that of Indomethacin.[6][9] | [6][9] |
Antimicrobial Agents
The quinazoline scaffold is also a promising framework for developing new antimicrobial agents to combat resistant pathogens.
-
Anti-tubercular Activity: As shown in the table above, N-phenethyl derivatives have been identified as potent inhibitors of cytochrome bd oxidase, a crucial respiratory enzyme in Mycobacterium tuberculosis, highlighting a potential strategy for developing new anti-TB drugs.[5]
-
Anti-MRSA Activity: Studies on related 2-(amino)quinazolin-4(3H)-one structures have shown that halogen substitutions, particularly a chloro group at the 7-position, can confer potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[10] This suggests that the 7-bromo core is an excellent starting point for optimization in this therapeutic area.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity.
Caption: Key SAR points on the this compound scaffold.
-
N4 Position: This is the most critical position for determining the primary biological target. For kinase inhibitors, an aniline or substituted aniline is often required for hydrogen bonding with the enzyme's hinge region. The nature of the substituent on this phenyl ring dictates selectivity and potency. For example, meta-substitution with a bromine atom on the N-phenyl ring resulted in greater anticancer effects compared to other substitutions.[1]
-
C7 Position: While the bromo-substituent itself contributes to activity, its main value lies in its synthetic utility. Replacing the bromine with other functional groups via cross-coupling can dramatically alter the compound's profile, allowing it to probe different regions of a target's binding site or improve its pharmacokinetic properties.
-
C6 Position: In related quinazoline series (e.g., Gefitinib), substitutions at the C6 and C7 positions with solubilizing groups like methoxy or morpholinoethoxy are crucial for achieving favorable drug-like properties. This highlights the importance of this region of the scaffold for ADME optimization.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic tractability, combined with the proven biological relevance of the quinazoline core, ensures its continued use in the pursuit of novel therapeutics. The primary avenues for derivatization at the N4 and C7 positions provide a robust platform for generating diverse chemical libraries. Future research will likely focus on leveraging advanced synthetic methodologies, such as late-stage functionalization via C-H activation or further exploring the C7 position with novel cross-coupling partners. As our understanding of complex diseases evolves, the strategic derivatization of this scaffold will undoubtedly lead to the discovery of next-generation inhibitors and modulators for a host of challenging biological targets.
References
- Cook, G. M., et al. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. MDPI.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53408477, this compound. PubChem.
- Mishra, R. K., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry.
- Al-Suhaimi, K. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.
- Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules.
- Synthonix (2024). This compound. Synthonix.
- Rana, K., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Chemistry.
- Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry.
- Lipford, J. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters.
- Chen, Y.-L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences.
- Adebayo, J. O., & Akintelu, S. A. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry.
- Kumaraswami, P., et al. (2018). Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences.
- Various Authors (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B.
- Adebayo, J. O., & Akintelu, S. A. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Chemistry.
- Spagnolo, B., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry.
- El-Sayed, N. N. E., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]
- 5. mdpi.com [mdpi.com]
- 6. article.scirea.org [article.scirea.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 10. mdpi.com [mdpi.com]
The Strategic Placement of Bromine: A Technical Guide to Enhancing Quinazoline Scaffolds in Drug Discovery
Foreword: Beyond a Simple Halogen
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the various substituents explored, the humble bromine atom often emerges as a strategic tool for profound enhancements in biological activity. This technical guide delves into the multifaceted role of bromine substitution in quinazoline compounds, moving beyond its perception as a mere heavy atom. We will explore its impact on synthesis, molecular interactions, and ultimately, its application in the rational design of potent and selective therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bromine to unlock the full potential of quinazoline-based drug candidates.
The Brominated Quinazoline: A Synthesis Toolkit
The journey to a potent brominated quinazoline therapeutic begins with its synthesis. The position of the bromine atom on the quinazoline core dictates the synthetic strategy and can significantly influence the final compound's properties.
Foundational Synthetic Strategies
Several established methods provide access to the quinazoline core, which can then be brominated, or built from brominated precursors.
-
The Niementowski Quinazoline Synthesis: This classical method involves the thermal condensation of an anthranilic acid with an amide.[1] The use of a bromo-substituted anthranilic acid, such as 5-bromoanthranilic acid, directly incorporates bromine into the 6-position of the quinazolinone ring.[2]
-
From 2-Aminobenzonitriles: Cyclization of 2-aminobenzonitriles with various reagents is another popular route. Starting with a brominated 2-aminobenzonitrile allows for early introduction of the halogen.
Targeted Bromination Techniques
Direct bromination of a pre-formed quinazoline or quinazolinone ring offers regioselective control, which is crucial for structure-activity relationship (SAR) studies.
-
Electrophilic Aromatic Substitution: Bromination of the benzene ring of the quinazoline scaffold typically occurs via electrophilic aromatic substitution. The reaction conditions, including the choice of brominating agent and solvent, can influence the position of bromination.[4] For instance, bromination in strong acids like concentrated sulfuric acid can lead to regioselective monobromination.
-
Selective Bromination with N-Bromosuccinimide (NBS): NBS is a versatile reagent for selective bromination. In the presence of a radical initiator like benzoyl peroxide (BZP), NBS can be used for allylic bromination of substituents on the quinazoline core.[4] Depending on the reaction conditions and the substrate's structure, NBS can also effect bromination on the aromatic ring or the pyrimidine ring.[4]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-one
This protocol exemplifies a modern and efficient approach to synthesizing a brominated quinazolinone core.
Materials:
-
5-Bromoanthranilic acid
-
Appropriate amide (e.g., formamide for an unsubstituted C2)
-
Microwave-safe reaction vessel
-
Ethanol
Procedure:
-
In a microwave-safe vessel, combine 5-bromoanthranilic acid (1 equivalent) and the desired amide (excess, e.g., 5 equivalents).
-
Add a minimal amount of a high-boiling point solvent like ethanol to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 15-30 minutes).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-bromo-2-substituted-quinazolin-4(3H)-one.
Synthesis Workflow Diagram
Caption: Microwave-assisted Niementowski synthesis of a 6-bromo-quinazolinone.
The Power of the Halogen Bond: A Deeper Look at Molecular Interactions
The introduction of bromine into a quinazoline scaffold does more than simply add bulk or alter lipophilicity. It introduces the potential for a powerful, non-covalent interaction known as a halogen bond.[5] This interaction, arising from the anisotropic distribution of electron density on the bromine atom, creates a region of positive electrostatic potential (the σ-hole) that can interact favorably with nucleophilic atoms like oxygen, nitrogen, and sulfur in a protein's active site.[6][7]
The strength of a halogen bond is influenced by several factors:
-
The nature of the halogen: The size of the σ-hole and the polarizability of the halogen increase down the group (F << Cl < Br < I), generally leading to stronger halogen bonds with bromine and iodine.[6]
-
The electronic environment: Electron-withdrawing groups attached to the carbon bearing the bromine atom can enhance the positive character of the σ-hole, strengthening the halogen bond.
-
The geometry of the interaction: Halogen bonds are highly directional, with optimal interaction occurring when the C-Br bond axis aligns with the nucleophilic atom.[8]
The interaction energies of halogen bonds in protein-ligand complexes can range from -2.01 to -3.60 kcal/mol, making them significant contributors to binding affinity.[5]
Halogen Bonding in Drug Design Diagram
Caption: The σ-hole on bromine forms a halogen bond with a nucleophile.
Bromine's Impact on Biological Activity: Case Studies
The strategic placement of bromine on the quinazoline scaffold has been shown to significantly enhance a range of biological activities.
Anticancer Activity: Targeting Kinases
Quinazoline derivatives are renowned for their anticancer properties, with many acting as potent kinase inhibitors.[7] Bromine substitution has proven to be a particularly effective strategy in this arena, especially in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9]
Studies have shown that the presence of a halogen at the 6-position of the quinazoline ring can improve anticancer effects.[7] For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized as potential dual EGFR-HER2 inhibitors.[9] The 4-bromo-phenylethylidene-hydrazinyl derivative displayed the highest inhibitory activity toward wild-type EGFR.[9]
Furthermore, the introduction of a small, lipophilic bromine atom at the 3-position of an N-(1H-indol-5-yl)-quinazolin-4-amine scaffold led to the best results in a series of pan-HER inhibitors.[9]
Table 1: IC50 Values of Brominated Quinazoline Derivatives as EGFR Inhibitors
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 21 | 6-bromo, 2-(pyridin-3-yl), 4-(bromo-phenylethylidene-hydrazinyl) | EGFRwt | 46.1 | [9] |
| 19 | 4-(3-bromo-anilino), 6-(N-Boc glycine) | EGFR | 3.2 | [9] |
| 11 | 4-(3-bromo-1H-indol-5-yl)amino | Pan-HER | Sub-nanomolar | [9] |
| 4i | Quinazoline-based thiazole | EGFRwt | 2.86 (µM vs MCF-7) | [10] |
| 4f | Quinazoline-based thiazole | EGFRwt | 2.17 | [10] |
| 4f | Quinazoline-based thiazole | EGFR L858R/T790M | 2.81 | [10] |
| 4f | Quinazoline-based thiazole | EGFR L858R/T790M/C797S | 3.62 | [10] |
Antimicrobial Activity
Brominated quinazolinones have also demonstrated promising antimicrobial and antifungal activities. Structure-activity relationship studies have revealed that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance their antimicrobial properties.[11] For instance, certain 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at position 6 have shown good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12]
Table 2: Antimicrobial Activity of Brominated Quinazoline Derivatives
| Compound ID | Substitution Pattern | Microorganism | Activity | Reference |
| A-2 | 2,3,6-trisubstituted, 6-bromo | E. coli | Excellent | [12] |
| A-3 | 2,3,6-trisubstituted, 6-bromo | A. niger | Excellent | [12] |
| A-4 | 2,3,6-trisubstituted, 6-bromo | P. aeruginosa | Excellent | [12] |
| A-6 | 2,3,6-trisubstituted, 6-bromo | C. albicans | Excellent | [12] |
Structure-Activity Relationship (SAR) and Rational Drug Design
The wealth of data on brominated quinazolines allows for the elucidation of key structure-activity relationships, guiding the rational design of more potent and selective drug candidates.
-
Position of Bromine: The position of the bromine atom is critical. As seen in the case of EGFR inhibitors, substitution at the 6-position is a common and effective strategy.[7][9]
-
Electronic Effects: The electronic nature of other substituents on the quinazoline ring can influence the properties of the bromine atom, such as the magnitude of its σ-hole, thereby modulating the strength of halogen bonding.
-
Lipophilicity and Pharmacokinetics: Bromine substitution generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. This needs to be carefully balanced to achieve optimal pharmacokinetic properties.
Logical Relationship Diagram for SAR
Caption: The interplay of factors influenced by bromine substitution.
Future Perspectives and Conclusion
The strategic incorporation of bromine into the quinazoline scaffold continues to be a fruitful avenue for drug discovery. Future research will likely focus on:
-
Exploring Novel Bromination Positions: While the 6-position is well-studied, the impact of bromine at other positions on the quinazoline ring warrants further investigation.
-
Multi-target Drug Design: Leveraging bromine's ability to enhance potency to design quinazoline derivatives that can inhibit multiple targets simultaneously.
-
Isotopic Labeling: The use of bromine isotopes (e.g., 76Br and 77Br) for applications in diagnostic imaging and radiotherapy presents an exciting frontier.[5]
References
- Benchchem. (2025). Strength and Character of Halogen Bonds in Protein–Ligand Complexes.
- OUCI. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.
- Benchchem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- National Institutes of Health. (2017-Present).
- wwjmrd. (n.d.).
- ACS Publications. (2017).
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- ResearchGate. (n.d.). Niementowski synthesis of 4(3H)
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- Benchchem. (n.d.). Application of 3-Bromo-6-ethoxyquinolin-2-amine in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors.
- National Institutes of Health. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
- Journal of Chemical Information and Modeling. (n.d.).
- Benchchem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals.
- Semantic Scholar. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- The R Journal. (n.d.).
- SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.). Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.
- ResearchGate. (n.d.). An example image described using the DOT language | Download Scientific Diagram.
- PubMed. (2012).
- Brieflands. (n.d.).
- PubMed. (1979). Multivariate analysis and quantitative structure-activity relationships.
- PubMed. (n.d.).
- (n.d.). Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.
- PMC. (n.d.).
- (n.d.). Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.
- (n.d.).
- (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
- ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Benchchem. (n.d.).
- PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Graphviz. (2015). Drawing graphs with dot.
- (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
- PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors.
- PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- MIT. (2006). Drawing graphs with dot.
- PMC. (n.d.). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- YouTube. (2021). Graphviz tutorial.
- Graphviz. (2024). DOT Language.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Semantic Scholar. (2018). Quantitative Structure Activity Relationship (QSAR)
- Wikipedia. (n.d.).
- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR.
- Stas Kolenikov. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gammaamino butyric acid aminotransferase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwjmrd.com [wwjmrd.com]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
In Silico Prediction of 7-Bromoquinazolin-4-amine Bioactivity: A Senior Application Scientist's Guide
An In-Depth Technical Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth, technically-focused workflow for the in silico prediction of the bioactivity of a specific derivative, 7-Bromoquinazolin-4-amine. We will navigate a multi-faceted computational strategy, moving from broad, probabilistic target identification to a highly refined, dynamic assessment of the molecule's interaction with a prioritized biological target. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale that underpins each decision in the computational cascade. Our approach emphasizes a self-validating system where each subsequent step refines and substantiates the findings of the previous one, ensuring a robust and trustworthy predictive model.
| Foundational Strategy: De-orphaning this compound
Before any meaningful bioactivity can be predicted, we must first identify the most probable biological targets for this compound. A new chemical entity is essentially an "orphan" without a known protein partner. Our initial goal is to generate a high-confidence list of potential targets by integrating both ligand-based and structure-based computational methods.[4]
Causality Behind the Approach: The Power of Convergence
We employ a dual strategy to mitigate the inherent limitations of any single predictive method.
-
Ligand-Based Prediction: This approach operates on the principle of "guilt by association."[5] By searching massive bioactivity databases like ChEMBL and PubChem, we identify molecules structurally similar to our query compound that have known, experimentally validated targets.[6] The underlying assumption is that structurally similar molecules often share biological targets.
-
Structure-Based Prediction (Reverse Docking): This method reverses the typical virtual screening paradigm. Instead of screening a library of compounds against one target, we screen our single compound against a large, curated library of druggable protein structures.[4] This allows us to uncover potentially novel or unexpected interactions that similarity-based methods might miss.
Confidence in a potential target increases significantly when both methods converge on the same protein or protein family.
Experimental Protocol: Probabilistic Target Identification
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (SMILES: C1=CC2=C(C=C1Br)N=CN=C2N).[7]
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer.
-
-
Ligand-Based Screening:
-
Submit the SMILES string to a similarity-based target prediction server (e.g., SwissTargetPrediction, ChEMBL).
-
Set the similarity threshold to a reasonable value (e.g., Tanimoto coefficient > 0.85) to focus on close analogs.
-
The algorithm will compare the fingerprint of the query molecule against a database of active compounds and return a ranked list of targets based on the probability of interaction.
-
-
Structure-Based Screening (Panel Docking):
-
Submit the energy-minimized 3D structure of the ligand to a reverse docking server (e.g., idTarget, PharmMapper).
-
These servers dock the ligand against a pre-compiled panel of hundreds to thousands of protein binding sites.
-
Targets are ranked based on the calculated docking scores or fit scores.
-
-
Target Prioritization:
Visualization: Target Identification Workflow
Caption: Workflow for convergent target identification.
Data Presentation: Prioritized Target List
| Target ID | Target Name | Prediction Method | Score/Rank | Rationale for Prioritization |
| P00533 | Epidermal Growth Factor Receptor (EGFR) | Ligand-Based & Structure-Based | 0.92 (Prob.) / -8.5 (kcal/mol) | High convergence; well-known target for quinazolines.[8] |
| P04626 | Cyclin-Dependent Kinase 2 (CDK2) | Ligand-Based | 0.88 (Prob.) | Structurally related kinases are common targets. |
| Q05397 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Structure-Based | -8.1 (kcal/mol) | Key kinase in angiogenesis; a known quinazoline target.[8] |
| P27986 | p38 Mitogen-Activated Protein Kinase | Ligand-Based | 0.85 (Prob.) | Implicated in inflammatory pathways. |
Note: Data are representative examples for illustrative purposes.
| Interaction Analysis: Molecular Docking with EGFR
Based on our target prioritization, EGFR emerges as the highest-confidence candidate. Molecular docking will now be used to predict the specific binding pose and estimate the binding affinity of this compound within the EGFR kinase domain active site.[10]
Causality Behind the Approach: From 'If' to 'How'
Docking moves beyond asking if the molecule binds, to investigating how it might bind. The core principle is to sample a vast number of orientations and conformations of the ligand within the protein's active site and use a scoring function to rank them.[10] A favorable, low-energy score, combined with a pose that forms chemically sensible interactions (e.g., hydrogen bonds to key hinge-region residues), provides strong evidence for the predicted binding mode.
Experimental Protocol: Structure-Based Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB ID: 2GS2, complexed with a quinazoline inhibitor).
-
Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogens to satisfy valence requirements.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in a .pdbqt format for use with AutoDock Vina.[11][12]
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from section 1.2.
-
Define rotatable bonds.
-
Assign partial charges and save in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking algorithm. The grid box should encompass the entire active site.
-
Center the grid on the position of the co-crystallized ligand from the original PDB file to ensure the correct binding pocket is targeted. A typical size would be 25 x 25 x 25 Å.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina.[11] The command specifies the prepared protein, the prepared ligand, and the grid box coordinates.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 12.5 --center_z 10 --size_x 25 --size_y 25 --size_z 25 (Example coordinates).[11]
-
-
Results Analysis:
-
Analyze the output file, which contains several predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
The top-ranked pose (most negative score) is the most probable binding mode.
-
Visualize the top pose within the protein active site to inspect key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Visualization: Molecular Docking Workflow
Caption: The workflow for molecular docking analysis.
Data Presentation: Docking Results for this compound with EGFR
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.9 | Met793 | Hydrogen Bond (Hinge) |
| 1 | -8.9 | Leu718, Val726 | Hydrophobic |
| 1 | -8.9 | Cys797 | Halogen Bond (Bromo-group) |
| 2 | -8.5 | Met793 | Hydrogen Bond (Hinge) |
| 3 | -8.2 | Thr790, Met793 | Hydrogen Bond |
Note: Data are representative examples for illustrative purposes.
| Dynamic Validation: Molecular Dynamics (MD) Simulation
A docking pose is a static snapshot. To assess the stability of this predicted interaction in a more physiologically relevant, dynamic environment, we perform a Molecular Dynamics (MD) simulation.
Causality Behind the Approach: From a Picture to a Movie
MD simulations apply the principles of classical mechanics to model the movements of atoms in the protein-ligand system over time.[13] By simulating the complex in a solvent box at physiological temperature and pressure, we can observe if the ligand remains stably bound in its docked pose or if it dissociates. Key metrics like Root Mean Square Deviation (RMSD) quantify the stability of the complex.[14] A stable RMSD trajectory indicates a persistent and robust interaction.
Experimental Protocol: MD Simulation of the EGFR-Ligand Complex
-
System Preparation:
-
Use the top-ranked docking pose from section 2.4 as the starting structure.
-
Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water molecules).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 bar) while maintaining the temperature (NPT ensemble). This ensures the correct solvent density.
-
-
Production Run:
-
Remove all restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the RMSD of the ligand relative to its starting position and the protein backbone to assess overall stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose over the course of the simulation.
-
Visualization: MD Simulation Logic Flow
Caption: The logical steps of an MD simulation.
Data Presentation: Summary of MD Simulation Results
| Metric | Result | Interpretation |
| Ligand RMSD (vs. Protein) | Average: 1.8 Å | High stability; ligand remains tightly bound in the active site. |
| Protein Backbone RMSD | Average: 2.1 Å | The protein structure is stable throughout the simulation. |
| Met793 H-Bond Occupancy | 95.2% | The critical hinge hydrogen bond is maintained consistently. |
Note: Data are representative examples for illustrative purposes.
| Expanding the Horizon: Pharmacophore Modeling and QSAR
With a validated binding mode for our lead compound, we can now build models to either find new, diverse compounds with similar interaction features (Pharmacophore Modeling) or to predict the activity of close analogs (QSAR).
Pharmacophore Modeling: Abstracting the Key Features
A pharmacophore is an abstract 3D representation of the essential molecular features required for binding.[15][16][17] By generating a pharmacophore from our stable EGFR-ligand complex, we create a 3D query that can be used to rapidly screen millions of compounds in a database, identifying novel scaffolds that satisfy the same key interaction points.[18]
Caption: A hypothetical pharmacophore model for EGFR inhibitors.
QSAR: Predicting Activity from Structure
Quantitative Structure-Activity Relationship (QSAR) modeling creates a mathematical equation that correlates the structural properties of a set of molecules with their biological activity.[19][20] By building a QSAR model using a dataset of known quinazoline-based EGFR inhibitors, we can predict the inhibitory activity (e.g., IC50) of novel, unsynthesized derivatives of this compound, guiding lead optimization efforts.[21][22]
-
Dataset Curation: Compile a dataset of at least 30-50 quinazoline analogs with experimentally measured IC50 values against EGFR.
-
Descriptor Calculation: For each molecule, calculate a variety of 2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, electronic descriptors).
-
Model Building: Divide the dataset into a training set (~80%) and a test set (~20%). Use a statistical method, like Multiple Linear Regression (MLR), to build an equation correlating the descriptors (independent variables) with the biological activity (dependent variable).
-
Model Validation: Use the test set, which was not used in model creation, to assess the predictive power of the QSAR equation. Key validation metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).
| Conclusion & Self-Validation
This guide has outlined a comprehensive and logically sequenced in silico workflow for predicting the bioactivity of this compound. The strength of this protocol lies in its self-validating structure: broad, probabilistic target identification is refined by specific, physics-based docking, which is then validated by dynamic simulations. The resulting high-confidence binding model serves as a robust foundation for building further predictive tools like pharmacophores and QSAR models.
It is imperative to recognize that in silico predictions are powerful hypotheses, not experimental certainties. The ultimate validation of this computational work rests upon the empirical evidence gathered through chemical synthesis and in vitro and in vivo biological assays. The models presented here serve to dramatically increase the probability of success, reduce costs, and accelerate the discovery timeline by focusing precious laboratory resources on the most promising molecular candidates.
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- Frontiers in Pharmacology. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- RJ Wave.
- Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?
- National Institutes of Health (NIH).
- ResearchGate. (2025). The impact of pharmacophore modeling in drug design.
- RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.
- BABRONE. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences.
- National Institutes of Health (NIH). (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC.
- Systematic Reviews. (2025).
- Benchchem. (2025).
- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
- SciSpace. (2023). A Concise Review on role of QSAR in Drug Design.
- National Institutes of Health (NIH). (2025). In silico methods for drug-target interaction prediction - PMC.
- International Journal of Advances in Pharmacy and Biotechnology. (2020). A Review on QSAR Studies.
- PubMed. 3D-QSAR in drug design--a review.
- MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Creative Biolabs. In Silico Target Prediction.
- ResearchGate. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery.
- Global Thesis. (2013).
- National Institutes of Health (NIH). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC.
- PubChem. This compound | C8H6BrN3 | CID 53408477.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Cambridge MedChem Consulting. (2019). Predicting bioactivity.
- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
- National Institutes of Health (NIH). Molecular Docking: A powerful approach for structure-based drug discovery - PMC.
- Alchem Pharmtech. CAS 1123169-43-6 | this compound.
- ResearchGate. (2025).
- National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC.
- SCIREA. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H).
Sources
- 1. mdpi.com [mdpi.com]
- 2. globethesis.com [globethesis.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. dovepress.com [dovepress.com]
- 16. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 17. rasalifesciences.com [rasalifesciences.com]
- 18. babrone.edu.in [babrone.edu.in]
- 19. rjwave.org [rjwave.org]
- 20. ijapbjournal.com [ijapbjournal.com]
- 21. scispace.com [scispace.com]
- 22. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 7-Bromoquinazolin-4-amine as a Scaffold for Kinase Inhibitor Development
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. A number of clinically successful anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-aminoquinazoline framework.[1] These molecules primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are frequently overexpressed or mutated in various cancers.[1][2][3] The versatility of the quinazoline ring system allows for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
7-Bromoquinazolin-4-amine (PubChem CID: 53408477) represents a valuable starting point for the synthesis of novel kinase inhibitors.[5] The bromine atom at the 7-position serves as a versatile chemical handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the chemical space around this core structure.[6] This document provides a comprehensive guide for researchers and drug development professionals on leveraging this compound as a foundational scaffold for the discovery and characterization of new kinase inhibitors.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [5] |
| Molecular Weight | 224.06 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1123169-43-6 | [7][8][9] |
| Appearance | Off-white solid | [10] |
Rationale for this compound in Kinase Inhibitor Design
The strategic placement of the bromine atom at the 7-position of the quinazoline core offers several advantages for medicinal chemistry campaigns:
-
Synthetic Tractability: The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[6] This allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The introduction of different substituents at the 7-position can significantly impact the lipophilicity, solubility, and metabolic stability of the resulting compounds.[4]
-
Exploration of Kinase Active Sites: Modifications at this position can be designed to interact with specific sub-pockets within the ATP-binding site of various kinases, potentially leading to enhanced potency and selectivity.
Derivatives of 4-aminoquinazoline have shown inhibitory activity against a broad spectrum of kinases, including both tyrosine kinases and serine/threonine kinases.[1] This highlights the potential of the this compound scaffold to generate inhibitors for a variety of kinase targets implicated in disease.
Experimental Workflows for Characterizing Novel Inhibitors
The following sections outline key experimental protocols for the synthesis, biochemical screening, and cellular characterization of novel kinase inhibitors derived from this compound.
Diagram: Kinase Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery and characterization of kinase inhibitors starting from the this compound scaffold.
Protocol 1: Synthesis of a Derivative Library via Suzuki Coupling
This protocol provides a general method for the synthesis of a small library of 7-aryl-quinazolin-4-amine derivatives from this compound.
Materials:
-
This compound
-
A selection of boronic acids or boronic esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification system (e.g., flash chromatography, preparative HPLC)
-
Analytical instruments (NMR, LC-MS)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 7-aryl-quinazolin-4-amine derivative.
-
Characterize the final compound by NMR and LC-MS to confirm its identity and purity.
Causality: The Suzuki coupling is a robust and versatile reaction for forming carbon-carbon bonds. The choice of catalyst, base, and solvent can be optimized for different boronic acids to maximize the yield and purity of the desired products.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (derived from this compound)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay performance. The Z'-factor should be calculated to assess the robustness of the assay.
Protocol 3: Cellular Target Engagement and Pathway Analysis by Western Blot
This protocol outlines a method to assess whether a novel inhibitor can engage its target kinase within a cellular context and inhibit downstream signaling.[11]
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling.
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phosphorylated forms of the target kinase and a key downstream substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
If the pathway is stimulated by a growth factor, starve the cells and then stimulate them in the presence of the inhibitor.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target and downstream substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Causality: A decrease in the phosphorylation of the target kinase and its downstream substrate in a dose-dependent manner provides strong evidence that the compound is engaging its target and inhibiting the signaling pathway in a cellular environment.[12][13]
Diagram: PI3K/Akt Signaling Pathway as an Example Target
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical quinazoline-based PI3K inhibitor.
Conclusion
This compound is a highly valuable and synthetically versatile scaffold for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the systematic exploration of SAR and the optimization of inhibitor properties. The protocols outlined in this document provide a foundational framework for researchers to synthesize, screen, and characterize new chemical entities derived from this promising starting material. By employing a logical and iterative drug discovery workflow, the potential of the this compound scaffold can be effectively harnessed to generate the next generation of targeted therapeutics.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022-05-11).
- Mand P, et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (2014).
- Al-Suwaidan IA, et al. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies. Molecules. (2021).
- MySkinRecipes. 7-Bromoquinazolin-2-amine.
- Penthala NR, et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. (2021).
- PubChem. This compound.
- Alchem.Pharmtech. CAS 1123169-43-6 | this compound.
- Synthonix. This compound.
- Das D, Hong J. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. (2019).
- Al-Warhi T, et al. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. (2022).
- Lv X, et al. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. (2018).
- Sharma S, et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. (2023).
- Al-Ostath M, et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. (2023).
- Wang Y, et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. (2019).
- Long L, et al. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. (2018).
- Patel P, et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. (2021).
- Al-Warhi T, et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. (2024).
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Bromoquinazolin-4-amine Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 7-bromoquinazolin-4-amine derivatives as potential anticancer agents. This document is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the exploration of this promising class of compounds in cancer research.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] In oncology, quinazoline derivatives have gained prominence primarily as potent inhibitors of tyrosine kinases, which are critical regulators of intracellular signaling pathways frequently dysregulated in cancer.[3] The 4-anilinoquinazoline framework, in particular, has been extensively explored, leading to the development of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[4][5] EGFR is a key therapeutic target in various malignancies, and its inhibition can disrupt downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[3][6]
The introduction of a bromine atom at the 7-position of the quinazoline ring is a strategic modification. Halogen substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, a bromo substituent can enhance binding affinity to the target protein through halogen bonding, improve metabolic stability, and modulate the overall electronic properties of the compound, potentially leading to increased potency and selectivity.[7][8][9] This guide focuses on the synthesis of this compound as a versatile starting material for the generation of a library of derivatives for anticancer drug discovery.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached in a systematic, multi-step process. The initial focus is on the construction of the core heterocyclic system, followed by diversification at the 4-position.
Synthesis of the Core Intermediate: 7-Bromoquinazolin-4(3H)-one
A common and efficient method for the synthesis of the quinazolinone core is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide.[10]
Reaction Scheme:
Caption: Synthesis of 7-Bromoquinazolin-4(3H)-one.
Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
-
Materials:
-
2-Amino-4-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).[10]
-
Heat the reaction mixture to 130°C with continuous stirring for 4 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 7-bromoquinazolin-4(3H)-one.
-
Chlorination of 7-Bromoquinazolin-4(3H)-one
To enable nucleophilic substitution at the 4-position, the hydroxyl group of the quinazolinone is converted to a chloro group.
Reaction Scheme:
Caption: Synthesis of 7-Bromo-4-chloroquinazoline.
Protocol 2: Synthesis of 7-Bromo-4-chloroquinazoline
-
Materials:
-
7-Bromoquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
Suspend 7-bromoquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess chlorinating agent under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 7-bromo-4-chloroquinazoline.
-
Synthesis of this compound Derivatives
The versatile 7-bromo-4-chloroquinazoline intermediate can be reacted with various primary and secondary amines to generate a library of this compound derivatives.
Reaction Scheme:
Caption: General synthesis of this compound derivatives.
Protocol 3: General Procedure for the Synthesis of 4-Anilino-7-bromoquinazoline Derivatives
-
Materials:
-
7-Bromo-4-chloroquinazoline
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
-
Procedure:
-
Dissolve 7-bromo-4-chloroquinazoline and the substituted aniline in isopropanol.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold isopropanol and dry to obtain the desired 4-anilino-7-bromoquinazoline derivative.
-
PART 2: Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons on the quinazoline core and the aniline ring, as well as any substituents.[11][12]
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The chemical shifts of the carbons in the quinazoline and aniline rings are characteristic.[9][11]
| Typical Chemical Shift Ranges (ppm) | ¹H NMR | ¹³C NMR |
| Quinazoline Aromatic Protons | 7.5 - 9.0 | 115 - 165 |
| Aniline Aromatic Protons | 6.5 - 8.0 | 110 - 150 |
| Amine Proton (N-H) | 8.0 - 10.0 | - |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
PART 3: Biological Evaluation
The anticancer potential of the synthesized this compound derivatives is evaluated through a series of in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Protocol 4: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[2]
Protocol 5: Apoptosis Analysis by Flow Cytometry
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide.[10]
Protocol 6: Cell Cycle Analysis
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[1][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
PART 4: Mechanism of Action - EGFR Inhibition
Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.
Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
The quinazoline derivative binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and blocking the downstream activation of pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][6] This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to synthesize, characterize, and assess the therapeutic potential of new derivatives. By systematically exploring the structure-activity relationships of this compound class, there is significant potential to identify lead candidates with improved efficacy and selectivity for the treatment of various cancers.
References
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. [Link]
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Journal Name]. [Link]
- Mphahlele, M. J., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 25(15), 3483. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20098. [Link]
- Solomon, E. R., & Lee, H. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(4), 1035. [Link]
- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]
- ResearchGate. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Semantic Scholar. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
- ResearchGate. (n.d.).
- Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
- Emami, S., et al. (2024).
- World Journal of Pharmaceutical Research. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]
- Al-Ostath, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2431. [Link]
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]
- Taylor & Francis Online. (2018). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. [Link]
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
- Li, C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(10), 17846-17863. [Link]
- Asadian, P., et al. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 18(4), 1835-1847. [Link]
- PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. [Link]
- PubMed. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 1123169-43-6 | this compound [synthonix.com]
- 5. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 7-Bromoquinazolin-2-amine | CymitQuimica [cymitquimica.com]
- 14. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 7-Bromoquinazolin-4-amine for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Quinazoline Scaffold and the Strategic Role of the 7-Bromo Handle
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents, facilitating interactions with various biological targets. Notably, the 4-aminoquinazoline framework is a cornerstone in the development of kinase inhibitors, with several marketed drugs like gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[5][6]
Structure-activity relationship (SAR) studies are fundamental to the iterative process of drug discovery, guiding the optimization of a hit compound into a lead candidate with improved potency, selectivity, and pharmacokinetic properties.[7][8] A systematic exploration of how structural modifications affect a molecule's biological activity is key to this process.[7] In this context, 7-Bromoquinazolin-4-amine emerges as a highly valuable starting material for building focused compound libraries for SAR exploration.
The bromine atom at the 7-position is not merely a substituent; it is a strategic tool. Its presence offers several distinct advantages:
-
A Versatile Chemical Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10][11][12] This allows for the facile and diverse introduction of a wide array of substituents at the 7-position, including aryl, heteroaryl, and amino groups, which is crucial for probing the steric and electronic requirements of the target's binding pocket.
-
Modulation of Physicochemical Properties: The introduction of a bromine atom, a halogen, can significantly alter the lipophilicity and electronic properties of the quinazoline core.[13][14] This can influence the compound's solubility, membrane permeability, and metabolic stability, all critical parameters in drug development.
-
Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein.[13][14] This can contribute to enhanced binding affinity and selectivity.
This application note provides a comprehensive guide for researchers on utilizing this compound in SAR studies. We will detail synthetic protocols for its derivatization, outline strategies for biological evaluation, and provide a framework for interpreting the resulting SAR data.
I. Synthetic Strategies for Derivatization of this compound
The primary advantage of this compound lies in the reactivity of the C7-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing diversity at this position.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][11] This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 7-position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Desired aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 7-position.[10][11][12][15] This is particularly useful for exploring interactions with polar residues in the target's binding site.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and the anhydrous solvent under the inert atmosphere.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for the catalytic cycle. The ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps.
-
Strong, Non-nucleophilic Base: A strong base like cesium carbonate is required to deprotonate the amine, but it should not be nucleophilic enough to compete in the reaction.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and should be excluded.
II. Experimental Workflows and Data Interpretation
A systematic SAR study involves the synthesis of a library of analogs followed by their biological evaluation. The workflow can be visualized as follows:
Caption: Iterative workflow for SAR studies using this compound.
A. Biological Evaluation
The choice of biological assays will depend on the therapeutic target. For kinase inhibitors, a typical cascade of assays would include:
-
Biochemical Kinase Assay: This in vitro assay measures the direct inhibitory effect of the compound on the purified target kinase. It is used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Proliferation/Viability Assay: This assay assesses the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase. Common methods include MTT or CellTiter-Glo assays. This provides the GI₅₀ or IC₅₀ value in a cellular context.
-
Target Engagement/Phosphorylation Assay: To confirm that the cellular effects are due to inhibition of the target kinase, an assay like a Western blot or ELISA can be used to measure the phosphorylation status of the kinase or its downstream substrates in treated cells.
-
Selectivity Profiling: Promising compounds should be tested against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.
B. SAR Data Interpretation and Visualization
The goal of SAR analysis is to understand how different substituents at the 7-position influence biological activity. The data should be organized in a clear and concise manner to facilitate this.
Table 1: Example SAR Data for 7-Substituted Quinazolin-4-amine Analogs as EGFR Inhibitors
| Compound ID | R Group at 7-position | Biochemical IC₅₀ (nM) vs. EGFR | Cellular GI₅₀ (nM) vs. A431 cells |
| 1 | -Br (Starting Material) | >10,000 | >10,000 |
| 2a | -Phenyl | 5,200 | 8,500 |
| 2b | -4-Methoxyphenyl | 1,500 | 2,800 |
| 2c | -3-Pyridyl | 850 | 1,200 |
| 3a | -NH-Phenyl | 4,500 | 7,200 |
| 3b | -NH-(4-fluorophenyl) | 980 | 1,500 |
| 3c | -NH-Cyclohexyl | >10,000 | >10,000 |
-
The unsubstituted phenyl group (2a ) offers a slight improvement over the starting material, but activity is still weak.
-
Adding an electron-donating methoxy group to the phenyl ring (2b ) improves potency, suggesting that the binding pocket may have a region that favorably interacts with this group.
-
Replacing the phenyl ring with a pyridyl ring (2c ) further enhances activity, indicating a potential hydrogen bond acceptor in that region of the binding site.
-
Simple anilines (3a ) are not well-tolerated. However, the addition of an electron-withdrawing fluorine atom (3b ) significantly improves activity, highlighting the importance of the electronic properties of the substituent.
-
A non-aromatic substituent like cyclohexyl (3c ) abolishes activity, suggesting that an aromatic or heteroaromatic ring is crucial for binding.
This analysis guides the design of the next generation of compounds. For example, one might explore other heteroaromatic rings at the 7-position or different substitutions on the aniline ring.
III. Signaling Pathway Context and Logical Relationships
For a kinase inhibitor, understanding the signaling pathway it targets is crucial for interpreting cellular data and predicting in vivo efficacy.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
This diagram illustrates that by inhibiting EGFR at the cell surface, the downstream signaling cascade that leads to cell proliferation is blocked. This provides a clear rationale for the observed anti-proliferative effects in cellular assays.
IV. Conclusion and Future Directions
This compound is a powerful and versatile starting material for SAR studies, particularly in the development of kinase inhibitors. The strategic placement of the bromine atom provides a convenient handle for introducing a wide range of chemical diversity through robust and well-established synthetic methodologies. A systematic approach to synthesis, coupled with a tiered biological evaluation strategy, can efficiently generate meaningful SAR data. This data, when properly analyzed, will guide the iterative process of drug design, ultimately leading to the identification of potent, selective, and drug-like lead candidates.
Future work could involve exploring other positions on the quinazoline ring for modification in parallel with the 7-position to probe for additional interactions with the target, or to fine-tune the physicochemical properties of the lead compounds.
References
- Vertex AI Search, based on ACS Publications. (2016).
- Vertex AI Search, based on Oncodesign Services.
- Vertex AI Search, based on PMC - NIH. (2016).
- Vertex AI Search, based on Slideshare. Molecular scaffolds are special and useful guides to discovery.
- Vertex AI Search, based on ResearchGate. (2025). Target Family-Directed Exploration of Scaffolds with Different SAR Profiles.
- Vertex AI Search, based on MDPI. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- Vertex AI Search, based on MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Vertex AI Search, based on PubChem. This compound.
- Vertex AI Search, based on RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
- Vertex AI Search, based on Benchchem.
- Vertex AI Search, based on ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Vertex AI Search, based on PubMed. (2019).
- Vertex AI Search, based on PubMed. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.
- Vertex AI Search, based on MySkinRecipes. 7-Bromoquinazolin-2-amine.
- Vertex AI Search, based on MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Vertex AI Search, based on an unspecified source. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Vertex AI Search, based on an unspecified source.
- Vertex AI Search, based on MDPI.
- Vertex AI Search, based on Arabian Journal of Chemistry.
- Vertex AI Search, based on MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Vertex AI Search, based on PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- Vertex AI Search, based on PubMed. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
- Vertex AI Search, based on PMC - NIH. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
- Vertex AI Search, based on PMC - NIH. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- Vertex AI Search, based on MDPI. (2022).
- Vertex AI Search, based on ResearchGate. (2025).
- Vertex AI Search, based on ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Vertex AI Search, based on ACS Publications. 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity.
- Vertex AI Search, based on NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Vertex AI Search, based on Journal of Medical Science.
- Vertex AI Search, based on MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Vertex AI Search, based on Chemistry LibreTexts. (2023).
- Vertex AI Search, based on PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)
- Vertex AI Search, based on an unspecified source. Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors.
- Vertex AI Search, based on NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Vertex AI Search, based on Alchem.Pharmtech. CAS 1123169-43-6 | this compound.
- Vertex AI Search, based on PMC - PubMed Central. (2013).
- Vertex AI Search, based on ResearchGate.
- Vertex AI Search, based on Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Vertex AI Search, based on ResearchGate. (2022).
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. Applications of Systematic Molecular Scaffold Enumeration to Enrich Structure–Activity Relationship Information - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jms.ump.edu.pl [jms.ump.edu.pl]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromoquinazolin-4-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in pharmaceutical and materials science for the construction of complex molecular architectures.[2] Quinazoline derivatives are a prominent class of N-heterocycles that are of significant interest in drug discovery due to their wide range of biological activities. The C-7 functionalization of the quinazoline core via Suzuki-Miyaura coupling offers a powerful strategy for generating novel analogues with tailored pharmacological profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with 7-bromoquinazolin-4-amine. We will delve into the mechanistic rationale behind the experimental design, address common challenges associated with nitrogen-containing heterocycles, and provide a detailed, field-proven protocol for this transformation.
Mechanistic Considerations and Challenges
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
A significant challenge in the Suzuki coupling of nitrogen-containing heterocycles like this compound is the potential for the lone pairs of electrons on the nitrogen atoms (both on the quinazoline ring and the 4-amino group) to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields. To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can shield the palladium center, promoting the desired catalytic cycle over catalyst poisoning. Ligands such as XPhos and SPhos have proven to be highly effective for Suzuki-Miyaura reactions involving heteroaryl halides and substrates with amino groups.[4][5][6]
Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[6][7][8]
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Condenser (if heating conventionally)
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Reaction Setup Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Procedure
-
Reaction Assembly: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and XPhos (0.05-0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon or nitrogen through the solvents for at least 30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.025-0.05 equiv), to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously. Alternatively, heat the reaction in a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup and Purification
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane (CH₂Cl₂) and methanol (MeOH) is often effective. For amino-containing compounds that may streak on silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the separation.[9]
-
Pro-Tip: Start with 100% CH₂Cl₂ and gradually increase the percentage of MeOH (e.g., from 0% to 5%) to elute the product. The exact gradient will depend on the polarity of the coupled product.
-
Data Presentation and Characterization
All quantitative data for the reaction should be systematically recorded.
| Parameter | Recommended Value | Notes |
| Substrate | This compound | Ensure high purity of starting material. |
| Coupling Partner | Arylboronic Acid / Ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ | 2.5 - 5 mol% |
| Ligand | XPhos | 5 - 10 mol% |
| Base | K₃PO₄ | 3.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Degas thoroughly before use. |
| Concentration | ~0.1 M | Relative to this compound. |
| Temperature | 100 °C | Can be adjusted based on substrate reactivity. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
| Purification | Flash Chromatography | Silica gel, CH₂Cl₂/MeOH gradient (+/- 0.1% Et₃N). |
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
- Buchwald Phosphine Ligands for Cross Coupling
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Column chrom
- Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]
- Towards novel tacrine analogues: Pd(dppf)
- trans-Dichlorobis(XPhos)palladium(II)
- trans-Dichlorobis(XPhos)palladium(II)
- Buchwald Phosphine Ligands - Merck Millipore
- Tips for Flash Column Chrom
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry
- Column Chromatography Procedures - University of Colorado Boulder
- Suzuki Coupling - Organic Chemistry Portal
- Basic Column Chrom
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal
- Column Chrom
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchG
- Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC - PubMed Central
- Process for the purification of amines - Google P
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
Application Notes & Protocols: The Strategic Use of 7-Bromoquinazolin-4-amine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone of modern hit-to-lead generation, offering an efficient and rational alternative to traditional high-throughput screening (HTS).[1][2][3] This approach hinges on the identification of low-molecular-weight compounds ("fragments") that bind with low affinity but high ligand efficiency to a biological target.[4] These initial hits then serve as starting points for a structure-guided optimization process to produce high-affinity lead compounds.[5] Within the vast chemical space of potential fragments, the quinazoline scaffold stands out as a "privileged structure," a framework known to bind to multiple biological targets and form the basis of numerous approved drugs.[6][7][8] This guide provides an in-depth technical overview and detailed protocols for the application of a specific, strategically functionalized fragment, 7-Bromoquinazolin-4-amine , in FBDD campaigns, with a particular focus on the discovery of protein kinase inhibitors.
The Rationale: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should not only bind to the target but also present clear, synthetically accessible vectors for chemical elaboration. This compound is an exemplary fragment that fulfills these criteria through its unique combination of structural features.
The Privileged Quinazoline Core
The quinazoline ring system is a bicyclic aromatic heterocycle that is a key pharmacophore in a multitude of clinically approved drugs, particularly in oncology.[7][9][10] Its rigid structure provides a well-defined shape that can fit into specific binding pockets, such as the ATP-binding site of protein kinases, while its nitrogen atoms serve as key hydrogen bond acceptors.[11] This history of biological activity significantly increases the probability that fragments containing this core will yield productive interactions with therapeutically relevant targets.
Adherence to the "Rule of Three"
For a molecule to be considered a fragment, it generally needs to follow the "Rule of Three," which defines desirable physicochemical properties for initial hits.[1][2] this compound aligns well with these principles.
| Property | "Rule of Three" Guideline | This compound Value |
| Molecular Weight (MW) | < 300 Da | 224.06 g/mol [12] |
| cLogP | ≤ 3 | 1.80 (Computed)[12] |
| Hydrogen Bond Donors | ≤ 3 | 2 (amine group)[12] |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (ring nitrogens)[12] |
| Rotatable Bonds | ≤ 3 | 0[12] |
Strategic Functionalization: The Power of the Amine and Bromo Groups
The true utility of this fragment lies in its substituents:
-
4-Amine Group: The amino group at the C4 position is a crucial interaction point. It acts as a potent hydrogen bond donor, a feature commonly exploited in Type I kinase inhibitors to engage with the hinge region of the ATP binding site.[11]
-
7-Bromo Group: This is the key feature that makes the fragment "poised" for synthetic elaboration.[13] The bromine atom serves as a versatile synthetic handle. It can be readily modified using a wide array of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and directed "growing" of the fragment into unexplored regions of the binding pocket.[5] This strategic placement of a reactive handle is fundamental to an efficient fragment-to-lead optimization campaign.
FBDD Workflow: A Case Study Targeting Protein Kinases
Protein kinases are a major class of drug targets, and the 4-aminoquinazoline scaffold is a well-established inhibitor framework.[11][14][15][16] The following sections outline a comprehensive, multi-stage protocol for using this compound within an FBDD campaign against a hypothetical protein kinase target (e.g., Aurora A, EGFR).
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the key experimental stages of an FBDD campaign utilizing this compound.
Protocol 1: Primary Hit Identification via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the low-affinity interactions characteristic of fragments.[13][17][18] It measures changes in refractive index upon binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.
Objective: To rapidly screen a fragment library, including this compound, to identify initial hits that bind to the target kinase.
Methodology:
-
Protein Immobilization:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target kinase (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 8,000-12,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound (and all other library fragments) at a high concentration (e.g., 100 mM) in 100% DMSO.
-
For the screening run, dilute the fragment stocks into the running buffer (e.g., PBS, 0.05% Tween-20, 2% DMSO) to a final concentration in the high micromolar to low millimolar range (e.g., 200 µM - 1 mM). The high concentration is necessary due to the expected weak binding affinity.[17]
-
-
SPR Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform injections of the fragment solutions over the reference and target flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Regenerate the sensor surface between fragment injections if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine-HCl, pH 2.0), ensuring the protein's activity is not compromised.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
A fragment is considered a preliminary hit if it produces a dose-dependent binding response that is significantly above the background noise.
-
Characterize initial hits by measuring their dissociation constant (KD) to confirm low affinity binding.[13]
-
| Fragment ID | Molecular Weight (Da) | Binding Response (RU at 500 µM) | KD (µM, estimated) | Hit Status |
| F001 | 189.2 | 5 | < 2 | No |
| 7-BQ-Am | 224.1 | 45 | ~350 | Yes |
| F003 | 256.3 | 8 | < 2 | No |
| F004 | 148.1 | 38 | ~500 | Yes |
Hypothetical SPR screening results table.
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Due to the high sensitivity of SPR, false positives can occur. Therefore, hits must be validated using an orthogonal, solution-based technique like Nuclear Magnetic Resonance (NMR) spectroscopy.[17][19] Ligand-observed NMR methods such as Saturation Transfer Difference (STD) are well-suited for this purpose.[13][20]
Objective: To confirm the direct binding of this compound to the target kinase in solution.
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).
-
Sample A (STD-NMR): 5-10 µM of the target kinase + 500 µM of this compound.
-
Sample B (Reference): 500 µM of this compound alone.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.[13]
-
Acquire a standard 1D proton spectrum for the reference sample (Sample B).
-
For Sample A, acquire an STD-NMR spectrum. This involves selectively saturating a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm) and another region far from any signals (e.g., 40 ppm) as an off-resonance control.
-
The difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close contact with the saturated protein.
-
-
Data Analysis:
-
Process the STD-NMR data. The presence of signals in the difference spectrum corresponding to the protons of this compound confirms binding.
-
The relative intensities of the signals can provide an "STD epitope map," indicating which parts of the fragment are most intimately interacting with the protein.
-
Protocol 3: Elucidating the Binding Mode via X-ray Crystallography
X-ray crystallography is the gold standard in FBDD as it provides a high-resolution, three-dimensional picture of how the fragment binds to the target.[21][22][23][24] This structural information is indispensable for the subsequent rational, structure-based design phase.
Objective: To determine the co-crystal structure of the target kinase in complex with this compound.
Methodology:
-
Crystal Preparation:
-
Co-crystallization: Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) with the purified kinase pre-incubated with a 5-10 fold molar excess of this compound.
-
Soaking (alternative): If high-quality apo-protein crystals are already available, soak them in a cryoprotectant solution containing 1-5 mM of this compound for a period ranging from minutes to hours.
-
-
X-ray Diffraction Data Collection:
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline, which is often necessary to obtain high-resolution data for weakly diffracting crystals.[21]
-
-
Structure Solution and Refinement:
-
Process the diffraction data using standard software packages (e.g., XDS, MOSFLM).
-
Solve the structure using molecular replacement if an apo-structure is available.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound this compound fragment.
-
Model the fragment into the density and perform iterative rounds of refinement until convergence is reached with good R-factors and geometry.
-
From Fragment to Lead: Structure-Guided Optimization
The co-crystal structure reveals the precise orientation of this compound in the binding site. Typically, for a kinase, the 4-amino group will be found forming hydrogen bonds with the hinge region. The 7-bromo group will be pointing towards a specific sub-pocket. This provides a clear roadmap for optimization.
Caption: Fragment growing from the 7-bromo position.
Strategy: Fragment Growing via Suzuki Coupling
-
Hypothesis: The crystal structure shows the 7-bromo substituent pointing towards a solvent-exposed pocket lined with both hydrophobic and polar residues. Adding a substituted aryl or heteroaryl group at this position could form new, favorable interactions and increase affinity.
-
Execution: A library of boronic acids can be coupled to the 7-bromo position of the fragment using a palladium catalyst. This allows for the rapid generation of a focused library of analogues.
-
Analysis: The new compounds are then assayed for binding affinity (e.g., by SPR or Isothermal Titration Calorimetry) and inhibitory activity. The most potent compounds are then subjected to co-crystallization to verify that the designed interactions were achieved. This iterative cycle of design, synthesis, and testing is the core of the fragment-to-lead process.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its privileged quinazoline core ensures a high probability of interacting with key target classes like protein kinases, while its strategic functionalization provides the necessary hooks for efficient, structure-guided lead optimization. The systematic application of biophysical screening, orthogonal validation, and structural biology, as detailed in these protocols, provides a robust and rational pathway for transforming this simple, low-affinity fragment into a potent and selective lead compound.
References
- Al-Suhaimi, K. S., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening.
- Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design.
- StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples.
- Cianci, C., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(34), 13593-13598. [Link]
- Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]
- Vishwakarma, S. K., et al. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds– a review.
- de Kloe, G. E., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(2), 163-172. [Link]
- Jafari, E., et al. (2016). Medicinal and biological significance of quinazoline: A highly important scaffold for drug discovery: A review. Journal of Chemistry.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds.
- American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques.
- Dalvit, C. (2009). NMR Methods in Fragment Screening: Theory and a Comparison With Other Biophysical Techniques. Drug Discovery Today, 14(21-22), 1051-1057. [Link]
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- PubChem. (n.d.). This compound.
- Ciulli, A. (2012). Fragment-Based Drug Discovery by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1343-1369. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Schiebel, J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 8), 2202–2214. [Link]
- ResearchGate. (n.d.). Fragment-Based Drug Discovery and X-Ray Crystallography.
- Long, L., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 1361-1375. [Link]
- PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
- Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Acta Pharmaceutica Sinica B, 11(11), 3568-3584. [Link]
- Semantic Scholar. (n.d.). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 256-274. [Link]
- Ghorab, M. M., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. [Link]
- Isherwood, M., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 11(16), 4157-4165. [Link]
- El-Sayed, W. A., et al. (2011). Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. Archiv der Pharmazie, 344(12), 803-812. [Link]
- ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. NMR methods in fragment screening: theory and a comparison with other biophysical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Bromoquinazolin-4-amine as a Versatile Intermediate in Organic Synthesis
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 7-Bromo Handle
The 4-aminoquinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically approved drugs, particularly in oncology.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, making it an ideal template for designing potent kinase inhibitors.[1][2] A multitude of successful drugs, including gefitinib, erlotinib, and afatinib, leverage this scaffold to target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][3]
The strategic value of 7-Bromoquinazolin-4-amine lies in its dual functionality. The 4-amino group is a critical pharmacophoric element, while the bromine atom at the C-7 position serves as a versatile synthetic handle. This allows for late-stage diversification through modern cross-coupling chemistry, enabling the systematic exploration of the solvent-exposed region of kinase ATP-binding sites. This guide provides detailed protocols and expert insights into leveraging this powerful intermediate for the synthesis of novel bioactive molecules.
Section 1: Physicochemical Properties and Safe Handling
Proper characterization and safe handling are paramount for successful and reproducible synthetic outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1123169-43-6 | [4][5][6] |
| Molecular Formula | C₈H₆BrN₃ | [4][7] |
| Molecular Weight | 224.06 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Likely a solid (off-white to yellow) | Inferred |
| Purity | Commercially available up to ≥98% | [7] |
| Synonyms | 4-amino-7-bromoquinazoline, 7-BROMO-QUINAZOLIN-4-YLAMINE |[4][8] |
Safety, Storage, and Handling
As with any fine chemical, adherence to safety protocols is essential.
-
Handling: Operations should be conducted in a well-ventilated chemical fume hood.[9] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10] Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] In all cases of significant exposure, seek immediate medical attention.
Section 2: Strategic Application in Drug Discovery Workflows
The primary utility of this compound is as a foundational building block for creating diverse chemical libraries aimed at biological screening, particularly in kinase inhibitor programs.[2][11] The C-7 position allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Section 3: Core Synthetic Applications & Protocols
The C(sp²)–Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds between the quinazoline core and various aryl or heteroaryl moieties.[12][13] This is achieved by coupling this compound with an organoboron compound, such as a boronic acid or its corresponding pinacol ester.[14][15]
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[12][16]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol is designed for small-scale synthesis (0.5-1.0 mmol) and uses a common, air-stable palladium precatalyst and a strong inorganic base to drive the transmetalation step, which is often rate-limiting.[13][14] Anhydrous dioxane is chosen for its ability to dissolve both organic substrates and inorganic salts at elevated temperatures.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask. The choice of a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-quinazoline starting material.[15]
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 2: Troubleshooting the Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh batch of catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Switch to a stronger base like Cs₂CO₃.[14] |
| Homo-coupling of Boronic Acid | Presence of oxygen; High temperature. | Thoroughly degas the reaction mixture; Lower the reaction temperature. |
| Protodebromination | Presence of water; Certain boronic acids. | Use rigorously dried solvents and reagents; Add a small amount of a co-solvent like water (10:1 dioxane:water) which can sometimes accelerate the desired reaction over side reactions. |
Buchwald-Hartwig Amination for C-N Bond Formation
For synthesizing C-7 amino-substituted quinazolines, the Buchwald-Hartwig amination is the premier method.[17] This reaction couples the aryl bromide with a primary or secondary amine, a transformation that is difficult to achieve with classical methods due to the low reactivity of the aryl halide.[18]
Mechanism Overview: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron species. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[19]
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Causality: This protocol employs a strong, non-nucleophilic base (NaOt-Bu) to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[19] Toluene is a common solvent, and the use of a specialized biarylphosphine ligand (like XPhos) is crucial for achieving high yields with a broad range of amine substrates.[20]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃ to a dry Schlenk flask with a stir bar.
-
Add this compound to the flask.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Add the amine coupling partner (if liquid, add via syringe; if solid, add with the other solids in Step 2).
-
Place the reaction in a preheated oil bath at 80-110 °C.
-
Stir the mixture for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
Table 3: Ligand Selection and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield | Poor ligand choice; Base incompatibility. | Screen different ligands (e.g., RuPhos, BrettPhos for primary amines).[19] Try a different base like K₃PO₄ or LHMDS, especially for base-sensitive functional groups.[19] |
| Catalyst Decomposition | High temperature; Presence of oxygen. | Ensure rigorous inert atmosphere; Run the reaction at the lowest effective temperature (e.g., 80 °C). |
| Hydrodehalogenation | Side reaction, especially with certain ligands/bases. | Change the ligand or base system; Ensure the amine is not the limiting reagent. |
Conclusion
This compound is a high-value, strategic intermediate for modern drug discovery. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable platform for generating novel, diverse libraries of C-7 substituted 4-aminoquinazolines. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to unlock the synthetic potential of this powerful building block in the quest for next-generation therapeutics.
References
- 7-Bromo-4-quinazolinamine SDS, 1123169-43-6 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/7-bromoquinazolin-4-amine-cas1123169-43-6.html]
- 7-Bromoquinoline-4-carboxylic acid-SDS. MedChemExpress. [URL: https://www.medchemexpress.com/sds/hy-w022164.html]
- This compound(1123169-43-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_1123169-43-6_1hnmr.htm]
- This compound | C8H6BrN3 | CID 53408477. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53408477]
- CAS 1123169-43-6 | this compound. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/1123169-43-6.html]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem. [URL: https://www.benchchem.com/application-note/7-bromo-1-tetralone-suzuki-coupling-reactions]
- This compound, 98% Purity, C8H6BrN3, 10 grams. CP Lab Safety. [URL: https://www.cplabsafety.com/7-bromoquinazolin-4-amine-98-purity-c8h6brn3-10-grams.html]
- Synthesis method of 7-bromo-6-chloro-4 (3H). Google Patents. [URL: https://patents.google.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7553b093362a43e493e80]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8658933/]
- This compound. Suzhou Allbio Pharm Co., Ltd. [URL: http://www.allbiopharm.com/product/18285.html]
- This compound | 1123169-43-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02115985.htm]
- This compound - [B47914]. Synthonix. [URL: https://www.synthonix.com/products/b47914]
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507873/]
- 1123169-43-6|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/1123169-43-6.html]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions/5.02%3A_Suzuki-Miyaura_Coupling]
- Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19275520/]
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL. Benchchem. [URL: https://www.benchchem.com/application-note/7-bromochroman-3-ol-suzuki-coupling-reactions]
- 4-Aminoquinazoline | C8H7N3 | CID 84759. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminoquinazoline]
- Synthesis of quinazolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines.shtm]
- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure-based-drug-design%3A-Synthesis-and-of-as-Long-Wang/2a78122d6451675713c7a0d421290bb341c88820]
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30878832/]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch430/suzuki_cross-coupling.pdf]
- Synthesis of quinazolinones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolinones.shtm]
- Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865882/]
- Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [URL: https://www.researchgate.
- 8-bromoquinazolin-4-amine (C8H6BrN3). PubChemLite. [URL: https://pubchemlite.com/compound/8-bromoquinazolin-4-amine]
- 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://www.benchchem.com/application-note/6-bromocinnolin-4-amine-a-technical-guide-for-drug-discovery-professionals]
- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29940333/]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. This compound | 1123169-43-6 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound [allbiopharm.com]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of Quinazolinamine Libraries for Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for quinazolinamine-based compound libraries. We delve into the causality behind experimental design, from assay selection and development to detailed, step-by-step protocols for both biochemical and cell-based screening. The focus is on identifying and characterizing inhibitors of protein kinases, a common target class for this scaffold.[3] This guide emphasizes the principles of robust assay validation, data analysis, and hit confirmation to ensure the generation of high-quality, reproducible results.
The Quinazolinamine Scaffold: A Privileged Moiety in Kinase Inhibition
Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The rigid bicyclic structure, formed by the fusion of a benzene ring and a pyrimidine ring, provides a versatile framework for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
In the context of oncology, the quinazoline core is famously utilized in several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[3] These molecules typically function as ATP-competitive inhibitors, where the quinazoline nitrogen atoms form key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, effectively blocking the enzyme's phosphotransferase activity and halting downstream signaling.[3] The screening of quinazolinamine libraries is therefore a proven strategy for discovering novel modulators of the human kinome and other important drug targets.[6][7]
Figure 1: Quinazolinamine scaffold as an ATP-competitive kinase inhibitor.
Fundamentals of a High-Throughput Screening Campaign
High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly test tens of thousands to millions of compounds for activity against a biological target.[8][9] A successful HTS campaign is not merely about speed; it is built on a foundation of meticulous assay development, miniaturization, and robust quality control.[10] The goal is to create a reproducible and statistically sound process that can reliably distinguish true "hits" from inactive compounds and experimental noise.[11]
The general workflow involves several key stages, from initial assay design to the confirmation and characterization of promising lead compounds. Automation is critical at each step to minimize human error and ensure consistency across the thousands of plates screened.[12]
Figure 2: A typical workflow for a high-throughput screening campaign.
Assay Development and Statistical Validation
The cornerstone of any successful HTS campaign is a robust, reliable, and reproducible assay.[10] The development phase focuses on optimizing experimental conditions in a miniaturized format (typically 384- or 1536-well plates) to ensure the assay can withstand the rigors of a large-scale screen.
Biochemical vs. Cell-Based Assays
The first critical decision is the choice of assay format. Each has distinct advantages and is suited for different stages of the drug discovery process.
-
Biochemical Assays: These cell-free systems measure the direct interaction between a compound and a purified target protein (e.g., a kinase).[13] They are highly controllable, generally have lower variability, and are excellent for identifying potent binders. However, they do not provide information on cell permeability or off-target effects within a complex cellular environment.[14]
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or cellular phenotype (e.g., proliferation, apoptosis, or reporter gene activation).[15] They offer greater physiological relevance, as they simultaneously test for compound permeability, target engagement, and potential cytotoxicity.[16] However, they can exhibit higher variability and require more complex optimization.[14]
For quinazolinamine libraries targeting kinases, a common strategy is to use a biochemical assay for the primary HTS to identify potent inhibitors, followed by cell-based assays to confirm on-target activity and assess cellular effects.[17]
The Z'-Factor: A Measure of Assay Quality
Before initiating a full screen, the assay must be validated to ensure its quality and reliability. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the suitability of an HTS assay.[18][19] It provides a measure of the separation between the positive and negative controls, taking into account the data variation within both control sets.[20][21]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-Factor = 1 - [ (3σp + 3σn) / |μp - μn| ]
An ideal assay has a large separation between control means (a large "signal window") and small standard deviations for both controls (low data variability).[11]
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
| > 0.5 | Excellent | An ideal assay for HTS with high reliability.[18] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to error.[18] |
| < 0 | Unacceptable | The assay is not suitable for HTS; optimization is required.[19] |
A pilot screen of a small subset of the library is often performed to confirm that the assay's Z'-factor holds up under screening conditions before committing to the full library.[22]
Protocol 1: Biochemical HTS for EGFR Kinase Inhibitors
This protocol describes a luminescence-based biochemical assay to screen for inhibitors of EGFR kinase activity by quantifying the amount of ADP produced. This method is highly sensitive, amenable to HTS, and can be adapted for virtually any ADP-generating enzyme.[23]
Assay Principle
The kinase reaction is performed in the presence of the library compounds. After incubation, a reagent is added to stop the kinase reaction and deplete any remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently measured using a luciferase/luciferin reaction. The light output is directly proportional to the ADP generated and, therefore, to the kinase activity. Inhibitors will result in a lower luminescence signal.
Figure 3: Principle of a luminescence-based ADP detection kinase assay.
Materials and Reagents
-
Enzyme: Recombinant human EGFR kinase (purified).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or other suitable synthetic substrate.
-
Cofactors: ATP, MgCl₂, MnCl₂.
-
Assay Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT.[23]
-
Detection Kit: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
Plates: 384-well or 1536-well low-volume white assay plates.
-
Compound Library: Quinazolinamine library dissolved in 100% DMSO.
-
Controls: Staurosporine or Gefitinib (positive control, inhibitor), DMSO (negative control, no inhibition).
-
Equipment: Acoustic liquid handler (e.g., Echo), multidrop dispenser, plate reader with luminescence detection.
Step-by-Step Protocol
Causality Note: All reagent concentrations and incubation times must be optimized during assay development. The goal is to use an enzyme concentration that yields a robust signal and an ATP concentration at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[22]
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each compound from the library source plate into the wells of the assay plate. For controls, dispense an equivalent volume of positive control (e.g., 10 µM Staurosporine final concentration) and negative control (100% DMSO) into designated columns.
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer. Using a multidrop dispenser, add 2.5 µL of the 2X EGFR solution to each well.
-
Initiate Kinase Reaction: Prepare a 2X substrate/ATP solution in assay buffer. Add 2.5 µL of this mix to each well to start the reaction. The final volume should be 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[23]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[23]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[23]
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Cell-Based HTS for Anti-Proliferative Activity
This protocol uses a human cancer cell line known to be dependent on EGFR signaling (e.g., A549, non-small cell lung cancer) to screen the quinazolinamine library for compounds that inhibit cell proliferation or induce cytotoxicity.[3]
Assay Principle
The assay measures cell viability by quantifying the amount of intracellular ATP, an indicator of metabolically active cells. Viable cells produce ATP, which is used in a luciferase-based reaction to generate a luminescent signal. A decrease in signal relative to DMSO-treated controls indicates a loss of cell viability.[16]
Materials and Reagents
-
Cell Line: A549 lung carcinoma cell line (or other relevant EGFR-driven line).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Plates: 384-well clear-bottom, white-walled tissue culture-treated plates.
-
Compound Library: Quinazolinamine library in 100% DMSO.
-
Controls: Staurosporine or a known cytotoxic agent (positive control), DMSO (negative control).
-
Equipment: Automated liquid handler, multidrop dispenser, cell incubator (37°C, 5% CO₂), plate reader with luminescence detection.
Step-by-Step Protocol
-
Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration that will result in 70-80% confluency after 72 hours (e.g., 1,000 cells per 40 µL). Using a multidrop dispenser, seed 40 µL of the cell suspension into each well.[3]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 100 nL of the diluted compounds to the cell plates. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Signal Generation: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Confirmation
Raw data from the HTS must be normalized to account for plate-to-plate variation.[24] This is typically done by calculating the percent inhibition for each compound relative to the plate-specific positive and negative controls.
% Inhibition = 100 * [ (Medianneg_control - Compoundvalue) / (Medianneg_control - Medianpos_control) ]
A "hit" is defined as a compound that meets a certain activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).
Figure 4: Workflow for hit triage, confirmation, and characterization.
-
Hit Confirmation: It is crucial to re-test the initial hits to rule out false positives.[25] This should be done using a freshly prepared sample of the compound, not from the original screening plate.
-
Potency Determination: Confirmed hits are then tested in a dose-response format (typically a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Selectivity Profiling: To assess whether a compound is specific for the intended target, it should be screened against a panel of related kinases.[26][27] A highly selective compound is often more desirable as it is less likely to have off-target toxicities.
Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. Proactive troubleshooting is key to maintaining data quality.[12]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; low signal-to-background ratio; unstable reagents. | Re-optimize reagent concentrations (enzyme, ATP, substrate). Check reagent stability over time. Ensure consistent liquid handling. |
| Systematic Plate Drifts (Edge Effects) | Uneven temperature or evaporation across the plate during incubation. | Use plates with lids, ensure proper sealing. Randomize plate layout in incubator. Use data correction algorithms to normalize for spatial bias.[24] |
| False Positives | Compound autofluorescence/luminescence; compound aggregation; non-specific reactivity. | Perform counter-screens without the target enzyme to identify assay-interfering compounds. Visually inspect wells for compound precipitation. |
| False Negatives | Compound instability in assay buffer; insufficient compound concentration. | Check compound stability in aqueous buffer. Screen at a higher concentration if possible, or use quantitative HTS (qHTS) to test a range of concentrations in the primary screen.[28] |
| Poor Reproducibility | Inconsistent cell health; reagent degradation; variability in manual steps. | Maintain strict cell culture protocols (e.g., consistent passage number). Prepare fresh reagents daily. Maximize automation to reduce human error.[12] |
Conclusion
High-throughput screening of quinazolinamine libraries is a powerful and validated approach for the discovery of novel therapeutic candidates, particularly kinase inhibitors. Success hinges on a deep understanding of the underlying biology and the principles of robust assay design. By prioritizing meticulous assay development, stringent statistical validation using the Z'-factor, and a systematic workflow for hit confirmation and characterization, researchers can efficiently navigate large chemical libraries to identify promising lead compounds for further development. This guide provides the foundational protocols and strategic insights necessary to execute these complex campaigns with confidence and scientific rigor.
References
- Dispendix. (2024, September 18).
- NIH. Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]
- BellBrook Labs. (2025, November 11).
- ResearchGate. Guidelines for HTRF technology in EGFR kinase assay. [Link]
- Nuvisan. Tailored high-throughput screening assays for successful drug discovery. [Link]
- Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]
- Oncotarget. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]
- NIH. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
- Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]
- BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
- Evotec. Biochemical Assay Services. [Link]
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
- On HTS. (2023, December 12). Z-factor. [Link]
- Wikipedia. Z-factor. [Link]
- NIH.
- PubMed. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. [Link]
- PubMed. (2019, October 23). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. [Link]
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
- Google Patents.
- BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]
- The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]
- IJIRT. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]
- PubMed. (2021, December 5). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. [Link]
- Crown Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- ResearchGate. (2024, December 19). Study on quinazolinone derivative and their pharmacological actions. [Link]
- PubMed Central. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
- NIH. (2021, October 1). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. [Link]
- PubMed. (2023, January 30). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]
- ResearchGate. (2025, August 6). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. [Link]
- NIH. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. [Link]
- NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
- ResearchGate. (2016, January 10).
- Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
- Harvard University.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
- University of Kansas. KU-HTS Compound Libraries. [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical Assays | Evotec [evotec.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. dispendix.com [dispendix.com]
- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. oncotarget.com [oncotarget.com]
- 16. marinbio.com [marinbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. reactionbiology.com [reactionbiology.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating 7-Bromoquinazolin-4-amine Cytotoxicity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound 7-Bromoquinazolin-4-amine. Quinazoline derivatives are a significant class of heterocyclic compounds widely investigated for their potential as anticancer agents due to their ability to inhibit various protein kinases and other cellular targets involved in cancer progression.[1][2][3][4] A thorough and multi-faceted assessment of a compound's cytotoxic profile is a critical first step in the drug discovery pipeline. This guide moves beyond simple procedural lists to explain the rationale behind selecting a panel of complementary assays, ensuring a robust and well-validated understanding of the compound's cellular effects. We present detailed protocols for three core, mechanistically distinct assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
Introduction: The Scientific Rationale for Cytotoxicity Profiling
This compound is a small molecule belonging to the quinazoline family.[5][6][7] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[3][8] These compounds often exert their effects by interfering with fundamental cellular processes, making cytotoxicity assessment paramount.
A single cytotoxicity assay provides only one perspective on a compound's effect. A compound might, for example, inhibit mitochondrial function without immediately rupturing the cell membrane, or it might trigger a specific programmed cell death pathway. Therefore, to build a comprehensive and trustworthy profile of this compound, we advocate for a multi-assay approach. This strategy allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and can provide initial insights into the mechanism of action.
This application note details the principles and step-by-step protocols for three foundational assays that, when used in concert, provide a clear picture of a compound's cytotoxic potential.
A Multi-Pronged Strategy for Assessing Cell Health
Figure 1: A diagram illustrating the multi-assay approach. The test compound can affect multiple aspects of cell health, which are measured by distinct, targeted assays.
Assay Protocol I: Cell Viability via MTT Assay
Principle and Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[9] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[10] The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is an excellent first-pass screen for evaluating a compound's effect on cell viability and proliferation.
Materials
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HCT-116, MCF-7, HeLa)[1][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer (capable of reading absorbance at ~570 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Expert Insight: Cell density is critical. Too few cells will yield a low signal; too many may become confluent and enter growth arrest, confounding the results. An initial cell titration experiment is recommended.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[12]
-
Expert Insight: Serum can interfere with the assay by reacting with MTT. Using serum-free medium during this step increases accuracy.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Calculate the Percentage Viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Assay Protocol II: Membrane Integrity via LDH Release Assay
Principle and Scientific Rationale
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[14] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[15] The LDH assay quantitatively measures the amount of this extracellular LDH. This provides a direct measure of cell lysis and cytotoxicity. It is an excellent counterpoint to the MTT assay, as it specifically measures cell death rather than metabolic slowdown.
Materials
-
Cell culture and treatment setup (as per MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in kits)
-
Stop Solution (provided in kits)
-
Sterile, ultrapure water
-
Microplate spectrophotometer (capable of reading absorbance at ~490 nm)
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
Crucially, you must also set up a "Maximum LDH Release" control. For this, treat a set of triplicate wells with the vehicle control, which will be lysed before the assay.
-
-
Sample Collection:
-
After the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[16]
-
Incubate the plate for an additional 45 minutes at 37°C.
-
Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Expert Insight: This centrifugation step is vital to prevent contamination of the supernatant with intracellular LDH from detached but still-intact cells.
-
-
LDH Reaction:
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.[16]
-
Incubate at room temperature for 20-30 minutes, protected from light.[16][17]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm within 1 hour.[17]
-
Data Analysis
-
Subtract the absorbance of the "no-cell" control (culture medium background) from all other values.
-
Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)) * 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀.
Assay Protocol III: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Principle and Scientific Rationale
Apoptosis, or programmed cell death, is a distinct, energy-dependent process. A key event in this pathway is the activation of a family of proteases called caspases. Caspases-3 and -7 are "executioner" caspases that cleave numerous cellular proteins, leading to the classic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[18] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[19] This assay is highly sensitive and specifically points towards an apoptotic mechanism of action.
Materials
-
Cell culture and treatment setup (as per MTT assay)
-
Opaque-walled 96-well plates (white or black, for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090 or similar)
-
Luminometer
Step-by-Step Protocol
-
Assay Preparation:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates at 100 µL per well.
-
Expert Insight: Using opaque plates is mandatory to prevent well-to-well light cross-talk, which would invalidate luminescent readings.
-
Treat cells with this compound as described previously.
-
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[18][19]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to promote cell lysis and reagent mixing.[19]
-
Incubate the plate at room temperature for 1 to 3 hours.[21]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescent signal from the "no-cell" blank wells.
-
Calculate the Fold Change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
Plot the Fold Change against the log of the compound concentration.
Experimental Workflow and Data Presentation
A logical workflow is essential for efficient and reproducible results.
Figure 2: A standardized experimental workflow for assessing compound cytotoxicity.
Data Summary
Results from the different assays should be compiled into a clear, comparative table. This allows for at-a-glance assessment of the compound's cytotoxic profile.
| Assay Type | Endpoint Measured | IC₅₀ / EC₅₀ (µM) after 48h | Primary Conclusion |
| MTT Assay | Metabolic Activity / Viability | [Insert Value] | Concentration at which metabolic activity is reduced by 50%. |
| LDH Release Assay | Membrane Permeability / Necrosis | [Insert Value] | Concentration causing 50% of maximum cell lysis. |
| Caspase-Glo® 3/7 | Apoptosis Induction | [Insert Value] | Concentration causing half-maximal caspase-3/7 activation. |
Table 1: Template for Summarizing Cytotoxicity Data for this compound.
Interpreting Combined Results:
-
If IC₅₀ (MTT) ≈ EC₅₀ (LDH): Suggests the compound causes rapid cell death leading to both metabolic cessation and membrane rupture.
-
If IC₅₀ (MTT) < EC₅₀ (LDH): Implies the compound may be cytostatic or primarily affects mitochondrial function without causing immediate cell lysis.
-
If Caspase-Glo signal is strong at concentrations near the MTT IC₅₀: This provides strong evidence that the observed loss of viability is due to the induction of apoptosis.
References
- Gothandam, K. M., Ganesan, V., & Kim, J. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(19), e3373. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- protocols.io. (2024). LDH cytotoxicity assay.
- protocols.io. (2025). Caspase 3/7 Activity.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Zhang, X. D., Wu, X., & Wang, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- Cell Biologics Inc. (n.d.). LDH Assay.
- Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-Ghamdi, S., ... & Al-Shaeri, M. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 26(16), 4955. [Link]
- Fares, M., Aboutabl, M. E., El-Sayed, M., El-Araby, M., & Abdel-Aziz, M. (2014). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 9(5), 321–331. [Link]
- ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
- Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
- Al-Ostoot, F. H., Al-Warhi, T., Sabt, A., Al-Ghorbani, M., Al-Ghamdi, S., Al-Salahi, R., ... & Al-Shaeri, M. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Molecules, 27(10), 3205. [Link]
- ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
- Uckun, F. M., Narla, R. K., Jun, X., & Myers, D. E. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405–1414. [Link]
- PubChem. (n.d.). This compound.
- Bentham Science Publishers. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
- Luo, H., Li, M., Huang, Y., Li, S., Wang, R., Huang, J., ... & Xu, B. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [Link]
- Sharma, A., Miller, J. J., Seals, J. R., Ul-Haq, Z., & Lee, R. E. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1937–1944. [Link]
- National Center for Biotechnology Information. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(11), 3321. [Link]
Sources
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. This compound | 1123169-43-6 [chemicalbook.com]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
Application Notes & Protocols: Preclinical Evaluation of 7-Bromoquinazolin-4-amine in Oncology Animal Models
Introduction
7-Bromoquinazolin-4-amine is a novel, potent, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazoline scaffold is a cornerstone in the development of targeted anticancer agents, with several approved drugs like gefitinib and erlotinib belonging to this class.[1][2] These agents primarily target the ATP-binding site of the EGFR kinase domain, disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[3][4] Dysregulation of the EGFR signaling cascade, through receptor overexpression or activating mutations, is a well-documented driver in various malignancies, including non-small cell lung cancer (NSCLC) and glioblastoma.[5][6][7]
The preclinical development of a novel EGFR inhibitor requires rigorous in vivo evaluation to establish its pharmacokinetic profile, safety, and anti-tumor efficacy. Animal models are indispensable tools in this process, providing a complex biological system to assess the therapeutic potential of drug candidates before human trials.[8] The selection of appropriate, clinically relevant animal models is paramount for generating translatable data. This guide provides a comprehensive overview and detailed protocols for the in vivo assessment of this compound, designed for researchers and drug development professionals. The protocols emphasize scientific integrity, adherence to ethical guidelines, and robust data generation.
EGFR Signaling Pathway in Cancer
Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates key tyrosine residues. This initiates a cascade of downstream signaling, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively drive cell proliferation, survival, and invasion.[5][6] this compound, as a tyrosine kinase inhibitor, aims to block this initial phosphorylation step.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Section 1: Pharmacokinetic and Maximum Tolerated Dose (MTD) Studies
1.1 Rationale: Before assessing efficacy, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (Pharmacokinetics, PK) and to determine the highest dose that can be administered without unacceptable toxicity (Maximum Tolerated Dose, MTD).[9][10] These foundational studies inform the dose levels and schedule for subsequent efficacy trials.[11]
1.2 Animal Model Selection:
-
Mice: CD-1 or BALB/c mice are commonly used for initial PK screening and MTD studies due to their genetic homogeneity and well-characterized physiology.[12]
-
Rats: Sprague-Dawley or Wistar rats are often used for more detailed PK profiling as their larger size facilitates serial blood sampling.[12]
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered daily for 7 days without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Female CD-1 mice, 6-8 weeks old
-
Standard animal housing and husbandry equipment
-
Calibrated balance, gavage needles, syringes
Methodology:
-
Animal Acclimation: Acclimate mice for at least 5 days prior to the study.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 escalating dose groups of this compound (e.g., 10, 30, 100, 300 mg/kg).
-
Dosing: Administer the compound or vehicle once daily via oral gavage (PO) for 7 consecutive days. The dosing volume should be consistent (e.g., 10 mL/kg).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
A humane endpoint is typically defined as >20% body weight loss or severe clinical signs.
-
-
Endpoint: At day 8 (24 hours after the last dose), euthanize all surviving animals. Perform a gross necropsy to observe any organ abnormalities.
-
MTD Definition: The MTD is defined as the highest dose that does not result in animal death, >15-20% body weight loss, or other severe signs of clinical toxicity.[10]
Data Presentation: MTD Study Summary
| Dose Group (mg/kg/day) | N | Mean Body Weight Change (%) | Morbidity/Mortality | Gross Necropsy Findings |
| Vehicle | 5 | +5.2% | 0/5 | No abnormal findings |
| 30 | 5 | +3.1% | 0/5 | No abnormal findings |
| 100 | 5 | -4.5% | 0/5 | No abnormal findings |
| 300 | 5 | -18.9% | 1/5 | Pale liver, enlarged spleen |
| Conclusion: The MTD is determined to be 100 mg/kg/day. |
Section 2: Xenograft Models for Efficacy Assessment
2.1 Rationale: Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard and robust method for evaluating the anti-tumor activity of a compound.[13][14] Patient-derived xenograft (PDX) models, which involve implanting tissue from a patient's tumor, better preserve the heterogeneity of the original tumor and are valuable for translational research.[15][16][17]
2.2 Model Selection:
-
Animal Strain: Athymic nude or NOD/SCID mice are used due to their compromised immune system, which prevents rejection of human tumor cells.[18]
-
Cell Lines: Select cell lines based on EGFR status.
Workflow: Subcutaneous Xenograft Study
Caption: Workflow for a subcutaneous xenograft study.
Protocol: Subcutaneous Xenograft Model in Athymic Nude Mice
Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of human NSCLC tumors.
Materials:
-
NCI-H1975 human NSCLC cells
-
Athymic Nude mice (female, 6-8 weeks)
-
Matrigel® Basement Membrane Matrix
-
This compound formulated at desired concentrations (e.g., 30 and 100 mg/kg)
-
Digital calipers
Methodology:
-
Cell Preparation: Culture NCI-H1975 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumors with digital calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: this compound (30 mg/kg, PO, QD)
-
Group 3: this compound (100 mg/kg, PO, QD)
-
-
Treatment and Monitoring: Administer daily doses for 21-28 days. Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: The study is terminated when tumors in the vehicle group reach the predetermined maximum size (~1500-2000 mm³). Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Section 3: Orthotopic Models for Advanced Efficacy
3.1 Rationale: While subcutaneous models are excellent for initial efficacy screening, orthotopic models, where tumor cells are implanted into the organ of origin (e.g., brain for glioblastoma), provide a more clinically relevant tumor microenvironment.[18][19] These models are superior for evaluating therapies against invasive tumors and assessing effects on survival.[20][21]
3.2 Model Selection:
-
Glioblastoma: U-87 MG or GL261 cell lines are commonly used.[22] Implantation is performed intracranially into immunocompromised (for human cells) or syngeneic (for mouse cells) mice.[19][21]
-
Monitoring: Tumor growth is non-invasively monitored using bioluminescence imaging (BLI) if cells are engineered to express luciferase.
Protocol: Intracranial Glioblastoma Model in Mice
Objective: To assess the efficacy of this compound in a clinically relevant brain tumor model and evaluate its impact on survival.
Materials:
-
U-87 MG cells engineered with luciferase (U-87 MG-Luc)
-
Athymic Nude mice (female, 6-8 weeks)
-
Stereotactic surgery apparatus
-
Bioluminescence imaging (BLI) system (e.g., IVIS)
-
D-luciferin
Methodology:
-
Cell Preparation: Prepare U-87 MG-Luc cells, resuspending them in sterile PBS at 1 x 10⁸ cells/mL.
-
Stereotactic Implantation: Anesthetize the mouse and secure it in the stereotactic frame. Create a small burr hole in the skull. Using a Hamilton syringe, slowly inject 2 µL of the cell suspension (200,000 cells) into the right striatum.
-
Tumor Engraftment Confirmation: 7-10 days post-implantation, perform baseline BLI to confirm tumor engraftment and randomize mice with established tumors into treatment groups.
-
Treatment: Begin daily oral gavage treatment with vehicle or this compound.
-
Monitoring and Endpoints:
-
Tumor Burden: Monitor tumor growth weekly via BLI.
-
Survival: Monitor animals daily for neurological symptoms (e.g., ataxia, lethargy) or >20% body weight loss, which serve as humane endpoints for survival analysis.
-
-
Data Analysis:
-
Compare tumor growth rates between groups based on BLI signal (photons/sec).
-
Generate Kaplan-Meier survival curves and perform log-rank tests to assess for statistically significant differences in survival.
-
Section 4: Pharmacodynamic (PD) and Biomarker Analysis
4.1 Rationale: Pharmacodynamic (PD) studies are essential to confirm that the drug is engaging its target (EGFR) in the tumor and modulating downstream signaling pathways.[23][24] This provides a mechanistic link between drug exposure and anti-tumor activity.
4.2 Protocol: Tumor Tissue Harvesting and Analysis
Objective: To measure the inhibition of EGFR phosphorylation and cell proliferation in tumor tissue following treatment.
Methodology:
-
Study Design: Use a subcutaneous xenograft model (e.g., NCI-H1975). Treat tumor-bearing mice with a single dose of vehicle or this compound.
-
Tissue Collection: At specific time points post-dose (e.g., 2, 6, 24 hours), euthanize cohorts of mice (n=3-4 per time point).
-
Tissue Processing:
-
Excise tumors rapidly.
-
For Western Blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC), fix the remaining tumor portion in 10% neutral buffered formalin for 24 hours before embedding in paraffin.
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., β-actin).
-
Quantify band intensity to determine the ratio of p-EGFR to total EGFR.
-
-
Immunohistochemistry (IHC) Analysis:
-
Section the paraffin-embedded tumor tissue.
-
Perform IHC staining using an antibody against Ki-67, a marker of cell proliferation.
-
Quantify the percentage of Ki-67 positive cells to determine the proliferative index.
-
Workflow: Pharmacodynamic Analysis
Caption: Workflow for Pharmacodynamic Biomarker Analysis.
Section 5: Ethical Considerations and Best Practices
All animal experiments must be conducted with the highest standards of animal welfare.
-
IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[25][26][27][28] The IACUC ensures that studies are designed to be humane and scientifically sound.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using in vitro methods where possible, using the minimum number of animals necessary for statistical power, and refining procedures to minimize pain and distress.
-
ARRIVE Guidelines: Reporting of in vivo experiments should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines.[29][30][31][32][33] These guidelines are a checklist of essential information to include in publications to ensure transparency and reproducibility.[29][32]
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically progressing from foundational PK/MTD studies to sophisticated orthotopic efficacy models and mechanistic PD analyses, researchers can build a comprehensive data package. This rigorous, multi-faceted approach is critical for establishing proof-of-concept and informing the design of future clinical trials for this promising new EGFR inhibitor.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.
- ARRIVE Guidelines: Home. (n.d.). NC3Rs.
- Zhang, X., et al. (2016). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Letters.
- Seshacharyulu, P., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers.
- Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
- Sove H., et al. (2023). Translational Orthotopic Models of Glioblastoma Multiforme. Journal of Visualized Experiments.
- Lung Cancer Xenograft. (n.d.). Altogen Labs.
- The ARRIVE guidelines 2.0. (n.d.). NC3Rs.
- Abuhusain, H. J., et al. (2020). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Comparative Medicine.
- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.
- Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets.
- ARRIVE guidelines - Wikipedia. (n.d.).
- The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery.
- Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene.
- Fushida, S., et al. (2018). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science.
- Exploring orthotopic glioblastoma models to treat tumors and strengthen immune responses in the brain. (2022). Labcorp Oncology.
- Khan, I., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy.
- Khan, I., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. ResearchGate.
- Novel quinazoline derivatives: key pharmacological activities. (2024). Medicinal Chemistry Research.
- Bertolini, G., et al. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine.
- Lenting, K., et al. (2017). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Springer Nature Experiments.
- Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. (2022). National Institutes of Health.
- IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research.
- Policies and Guidelines - Vertebrate Animal Research. (n.d.). The University of Iowa.
- Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). Future Medicinal Chemistry.
- Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
- Institutional Animal Care and Use Committee | Guidelines for IACUC Approval. (n.d.). St. John Fisher University.
- Animal Research (IACUC) Guidelines. (n.d.). University at Buffalo.
- Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. (n.d.). Daemen University.
- Loupakis, F., et al. (2014). EGFR ligands as pharmacodynamic biomarkers in metastatic colorectal cancer patients treated with cetuximab and irinotecan. Targeted Oncology.
- Sequist, L. V., et al. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research.
- Godin-Heymann, N., et al. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. Journal of Clinical Investigation.
- Caetano, M. S., et al. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers.
- The Use of Animal Models for Cancer Chemoprevention Drug Development. (2008). Expert Opinion on Drug Discovery.
- Caetano, M. S., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv.
- Thomas, S. M., & Grandis, J. R. (2004). Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation. Cancer Treatment Reviews.
- Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. (2010). Xenobiotica.
- Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
- Maximum tolerable dose (MTD) studies. (n.d.). Charles River.
- Pharmacogenomic approaches for identifying markers predictive of tumor response to Cetuximab (Erbitux). (2004). Cancer Research.
- Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
- Biomarkers of Response to Epidermal Growth Factor Receptor Inhibitors in Non–Small-Cell Lung Cancer Working Group: Standardization for Use in the Clinical Trial Setting. (2008). Journal of Clinical Oncology.
- This compound. (n.d.). PubChem.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2018). Journal of Medicinal Chemistry.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2021). SCIREA Journal of Clinical Medicine.
- CAS 1123169-43-6 | this compound. (n.d.). Alchem Pharmtech.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 20. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 21. Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncology.labcorp.com [oncology.labcorp.com]
- 23. EGFR ligands as pharmacodynamic biomarkers in metastatic colorectal cancer patients treated with cetuximab and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 26. Policies and Guidelines | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 27. Institutional Animal Care and Use Committee | Guidelines for IACUC Approval - St. John Fisher University [sjf.edu]
- 28. policies.daemen.edu [policies.daemen.edu]
- 29. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 30. Home | ARRIVE Guidelines [arriveguidelines.org]
- 31. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 32. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Sensitivity Quantification of 7-Bromoquinazolin-4-amine in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 7-Bromoquinazolin-4-amine in human plasma. As a key structural motif in pharmacologically active compounds, particularly kinase inhibitors, the ability to accurately measure its concentration in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. We present a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, inclusive of a detailed sample preparation protocol using protein precipitation, which is both efficient and cost-effective. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction: The Rationale for a Validated Bioanalytical Method
This compound is a heterocyclic amine belonging to the quinazoline class of compounds. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational agents, including several targeted cancer therapies.[1][6][7][8] The precise quantification of such molecules in biological fluids like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. A validated bioanalytical method ensures that the data generated are reliable, reproducible, and suitable for making critical decisions in drug development.[5]
This application note details a proposed LC-MS/MS method, chosen for its superior sensitivity and selectivity, which are paramount when dealing with the complexity of biological samples and the often low concentrations of analytes. We will outline the causality behind our experimental choices, from sample preparation to instrument parameters, and provide a step-by-step protocol that forms a self-validating system.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem CID: 53408477[9] |
| Molecular Weight | 224.06 g/mol | PubChem CID: 53408477[9] |
| Structure | PubChem CID: 53408477[9] | |
| CAS Number | 1123169-43-6 | ChemicalBook[10], Alchem.Pharmtech[6] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
Note: The structure image is linked from a public database for illustrative purposes.
Proposed Analytical Methodology: LC-MS/MS
For the quantification of this compound in plasma, a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) is the recommended technique. This approach offers the best combination of separation efficiency, sensitivity, and selectivity to distinguish the analyte from endogenous matrix components.[11][12]
Causality of Methodological Choices
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the quinazoline ring system, ensuring good retention and separation from more polar matrix interferences.[13][14]
-
Gradient Elution: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is employed to ensure sharp peak shapes and a short run time. The formic acid serves to protonate the analyte, enhancing its ionization efficiency in the mass spectrometer source.[9][13]
-
Tandem Mass Spectrometry (MS/MS): MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, we can confidently quantify the analyte even in the presence of co-eluting compounds.[11][12]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-7-Bromoquinazolin-4-amine) is the ideal internal standard. If unavailable, a structurally similar compound with close chromatographic behavior and ionization response (e.g., Gefitinib-d8) can be used to compensate for variations in sample processing and instrument response.[13]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (IS) (e.g., ¹³C₆-7-Bromoquinazolin-4-amine or a suitable analog)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K₂EDTA as anticoagulant), sourced from a certified vendor
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid, straightforward, and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[4][12][15][16][17] Acetonitrile is a highly efficient precipitating agent for this purpose.[4][16][17]
Caption: Key Parameters for Bioanalytical Method Validation.
The validation should assess the following parameters:
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Chromatographic Assays) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Sensitivity (LLOQ) | Define the lowest concentration that can be quantified reliably. | Analyte peak should be identifiable and reproducible with a signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | At least 3 QC levels (Low, Mid, High). For each level, accuracy should be within ±15% of nominal, and precision (CV%) should not exceed 15%. For LLOQ, these are ±20% and ≤20%, respectively. |
| Matrix Effect | Assess the impact of matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor calculated from at least 6 different sources of blank matrix should be ≤15%. |
| Extraction Recovery | Measure the efficiency of the sample preparation process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Source: Based on FDA and EMA Bioanalytical Method Validation Guidelines. [1][2][3][4][5]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The proposed protein precipitation protocol is simple and efficient, making it suitable for high-throughput analysis. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data essential for advancing drug development programs involving this important chemical scaffold.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Tann, L. V., & Poun, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Zhao, M., Hartke, C., Jimeno, A., Li, J., He, P., Zabelina, Y., Hidalgo, M., & Baker, S. D. (2005). Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 819(1), 73-80.
- International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation.
- Phenomenex. (2015). Technical Tip: Protein Precipitation.
- de Wit, D., den Hartigh, J., Jacobs, B. A., Wemer, J., & Gelderblom, H. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- MDPI. (n.d.). Magnetic Core–Shell Molecularly Imprinted Nano-Conjugates for Extraction of Antazoline and Hydroxyantazoline from Human Plasma—Material Characterization, Theoretical Analysis and Pharmacokinetics.
- Lu, W., Ke, H., Liang, J., Liang, W., Yu, P., Zhang, P., & Wang, Q. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 12, 721868.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C8H6BrN3, 10 grams.
- Li, W., Li, F., Li, C., Liu, S., Fan, G., & Wu, Y. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 172, 364-371.
- International Journal of ChemTech Research. (n.d.). Synthesis of Quinazoline Derivatives and their Biological Activities.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 9. research.unipd.it [research.unipd.it]
- 10. LC-MS/MS assay for the quantitation of the ATR kinase inhibitor VX-970 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Technical Tip: Protein Precipitation [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Use of 7-Bromoquinazolin-4-amine in the Development of Potent EGFR Inhibitors: Application Notes and Protocols
Abstract
The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology.[1][2][3] This guide provides an in-depth exploration of 7-Bromoquinazolin-4-amine as a key intermediate in the synthesis of these targeted agents. We will delve into the underlying principles of EGFR-driven oncogenesis, the rationale for the selection of the quinazoline core, and the strategic importance of the 7-bromo substitution. Detailed, field-tested protocols for the synthesis of a model 4-anilinoquinazoline inhibitor and its subsequent biological evaluation are provided to equip researchers with the practical knowledge to advance their drug discovery programs.
Introduction: The Rationale for Targeting EGFR with Quinazoline Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] In numerous cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled tumor growth and metastasis.[6][7][8] Consequently, inhibiting the tyrosine kinase activity of EGFR has emerged as a highly effective therapeutic strategy.[5][8]
The 4-anilinoquinazoline core has proven to be a particularly effective pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[9] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are all based on this privileged scaffold.[2][3] These molecules act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain and preventing the autophosphorylation required for downstream signaling.[10]
The EGFR Signaling Cascade
Activation of EGFR by its cognate ligands, such as Epidermal Growth Factor (EGF), leads to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[4][6] Dysregulation of this network is a hallmark of many cancers.[6][7]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [ouci.dntb.gov.ua]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. japsonline.com [japsonline.com]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 7-Bromoquinazolin-4-amine
Introduction
The quinazoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is of paramount importance in drug discovery and development. Specifically, the introduction of an aryl group at the 4-amino position can significantly modulate the biological activity of the molecule. This application note provides a detailed and robust protocol for the N-arylation of 7-bromoquinazolin-4-amine, a versatile building block for the synthesis of novel bioactive compounds. The described methodology is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-aryl-7-bromoquinazolin-4-amines.
Scientific Rationale and Strategy
The N-arylation of this compound presents a unique challenge due to the presence of multiple reactive sites: the primary amino group at the 4-position and the bromo substituent at the 7-position. A successful protocol must selectively promote the C-N bond formation at the amino group while leaving the C-Br bond intact for potential downstream functionalization. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and its proven efficacy in coupling amines with aryl halides.[2][3]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with nitrogen-rich heterocycles that can act as catalyst inhibitors.[4][5][6] This protocol has been designed to mitigate these challenges and provide a high-yielding and reproducible method.
Experimental Workflow
The following diagram outlines the general workflow for the N-arylation of this compound.
Caption: Experimental workflow for the N-arylation of this compound.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Reagents and solvents should be of high purity and anhydrous where specified.
Materials and Reagents:
-
This compound (1.0 mmol, 224.06 g/mol )[7]
-
Aryl halide (e.g., bromobenzene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃; 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (224 mg, 1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-7-bromoquinazolin-4-amine.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Catalytic Cycle
The proposed catalytic cycle for the Buchwald-Hartwig N-arylation is depicted below.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Multi-Target Tyrosine Kinase Inhibitors
Introduction: The Rationale for Multi-Targeting in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] The traditional "one drug, one target" paradigm has seen success; however, the complexity and heterogeneity of diseases like cancer often involve the deregulation of multiple signaling pathways.[3][4] This complexity can lead to resistance to single-target therapies.[4][5]
Multi-target tyrosine kinase inhibitors (MTKIs) are designed to simultaneously modulate the activity of several kinases, offering the potential for enhanced therapeutic efficacy and a greater ability to overcome resistance mechanisms.[4][6][7] By blocking multiple nodes in a signaling network, MTKIs can produce a more robust and durable response.[8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel MTKIs.
Part 1: Rational Design Strategies for Multi-Target Kinase Inhibitors
The design of effective MTKIs is a multifactorial process that balances potency against multiple targets with selectivity over the broader kinome to minimize off-target toxicity. Several computational and experimental strategies are employed to achieve this balance.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.[9] For MTKIs, this can involve creating a merged pharmacophore model that incorporates key features for binding to multiple target kinases.[10][11][12]
Logical Workflow for Pharmacophore-Based MTKI Design:
Caption: Workflow for designing MTKIs using pharmacophore modeling.
This approach begins by generating individual pharmacophore models for each target kinase based on known inhibitor-protein crystal structures.[11][13] These models are then merged or used sequentially to screen large compound libraries for molecules that fit the pharmacophoric features of all desired targets.[9][13] Hits from virtual screening are then subjected to molecular docking to predict their binding modes and affinities, followed by synthesis and biological evaluation.[10][14]
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for developing potent and selective inhibitors.[15] It involves screening libraries of low-molecular-weight fragments to identify those that bind to the target protein.[16] These fragment "hits" are typically weak binders but are highly ligand-efficient. They are then optimized and grown into more potent lead compounds.[16][17] For MTKIs, fragments that bind to conserved regions of the ATP-binding site across multiple kinases can be identified and then elaborated to achieve the desired multi-target profile.[15]
Key Steps in FBDD for MTKIs:
-
Fragment Library Screening: Screen a fragment library against each target kinase using biophysical techniques like Surface Plasmon Resonance (SPR), X-ray crystallography, or NMR.
-
Hit Validation: Confirm the binding of fragment hits and determine their binding modes.
-
Fragment Linking/Growing: Computationally or synthetically link fragments that bind to adjacent sites or grow a fragment to occupy additional pockets in the binding site. This optimization process is guided by structural information to enhance affinity and achieve the desired multi-target profile.
Privileged Scaffolds in MTKI Design
Certain chemical scaffolds have been found to be "privileged," meaning they can serve as a foundation for developing inhibitors against multiple kinases.[18] These scaffolds often mimic the hinge-binding interactions of ATP. By modifying the substituents on these core structures, it is possible to tune the selectivity profile to inhibit a desired set of kinases.
Common Privileged Scaffolds for MTKIs:
| Scaffold | Example MTKI | Primary Targets |
| Aryl Urea | Sorafenib | VEGFR, PDGFR, RAF kinases[6][19][20] |
| Quinazoline | Lapatinib | EGFR, HER2[21][22] |
| Aminopyrimidine | Imatinib | ABL, c-KIT, PDGFR |
| Indole | Sunitinib | VEGFR, PDGFR, c-KIT, FLT3[6] |
The aryl urea moiety in sorafenib, for example, forms key hydrogen bonds with the kinase hinge region, while the surrounding aromatic groups can be modified to interact with different hydrophobic pockets, thereby modulating its multi-target activity.[19]
Part 2: Synthetic Methodologies and Protocols
The synthesis of MTKIs often involves multi-step reaction sequences. Below are representative synthetic protocols for key scaffolds, exemplified by the synthesis of a sorafenib analogue.
General Synthetic Strategy for Aryl Urea-Based MTKIs
The core of many aryl urea-based MTKIs is formed through the reaction of an isocyanate with an amine. The challenge lies in the efficient synthesis of the often complex amine and isocyanate precursors.
General Synthetic Workflow:
Caption: General synthetic workflow for aryl urea-based MTKIs.
Protocol: Synthesis of a Sorafenib Analogue
This protocol outlines the synthesis of a key intermediate and its subsequent conversion to a sorafenib analogue. This serves as a practical example of the synthetic steps involved.[23]
Step 1: Synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
Materials: 4-chloropicolinic acid, N-methylamine, 4-aminophenol, potassium carbonate, DMF, thionyl chloride.
-
Procedure:
-
To a solution of 4-chloropicolinic acid in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain 4-chloropicolinoyl chloride.
-
Dissolve the acid chloride in dichloromethane and add a solution of N-methylamine in THF dropwise at 0 °C. Stir for 3 hours at room temperature. Quench with water and extract with dichloromethane. Dry the organic layer over sodium sulfate and concentrate to yield 4-chloro-N-methyl-2-pyridinecarboxamide.
-
In a flask, combine 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, and potassium carbonate in DMF. Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.
-
Step 2: Synthesis of the Aryl Urea
-
Materials: 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, dichloromethane.
-
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield the final sorafenib analogue.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: In Vitro Evaluation and Characterization
Once synthesized, the novel compounds must be evaluated for their biological activity. A tiered approach is typically used, starting with in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assays
These assays are essential for determining the potency of a compound against its intended kinase targets.[24] Luminescence-based assays that measure ATP consumption (or ADP production) are widely used due to their high-throughput nature.[1]
Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol provides a general method for measuring kinase activity and inhibition.[1]
-
Materials:
-
Target kinases (e.g., VEGFR, PDGFR, RAF)
-
Kinase-specific substrate peptides
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[1]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the target kinase to each well. Incubate for 10 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically at the Kₘ for ATP.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[1]
-
-
Data Presentation:
The IC₅₀ values for the synthesized compounds against the target kinases should be summarized in a table for clear comparison.
| Compound | Target Kinase 1 (IC₅₀, nM) | Target Kinase 2 (IC₅₀, nM) | Target Kinase 3 (IC₅₀, nM) |
| Analogue 1 | 25 | 50 | 150 |
| Analogue 2 | 15 | 35 | 100 |
| Sorafenib (Control) | 12 | 20 | 80 |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds.[4][25][26] By synthesizing and testing a series of analogues with systematic structural modifications, researchers can understand how different parts of the molecule contribute to its activity against each target.[27][28] This information guides the design of more potent and selective inhibitors. For example, modifying the terminal phenyl ring of the sorafenib scaffold can significantly impact its activity on different kinases.[23]
Biophysical Assays for Target Engagement
To confirm that the inhibitors bind directly to the target kinases, biophysical techniques can be employed.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (kₐ, kₔ) and affinity (Kₔ).[29] This can be performed in a high-throughput manner to screen many compounds.[30]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[29]
Conclusion and Future Perspectives
The development of multi-target tyrosine kinase inhibitors represents a promising strategy in modern drug discovery, particularly for complex diseases like cancer.[3] A successful MTKI development program relies on the integration of rational design, efficient synthetic chemistry, and robust biological evaluation. The protocols and strategies outlined in this document provide a framework for the synthesis and initial characterization of novel MTKIs. Future work in this field will likely focus on developing inhibitors with even more tailored multi-target profiles and leveraging novel synthetic methodologies to access new chemical space.
References
- Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]
- Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. [Link]
- Fragment-based design of kinase inhibitors: a practical guide. PubMed. [Link]
- Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Fragment-based approaches to the discovery of kinase inhibitors. Semantic Scholar. [Link]
- Dual-target kinase drug design: Current strategies and future directions in cancer therapy. European Journal of Medicinal Chemistry. [Link]
- In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- Computational Design of Multi-target Kinase Inhibitors.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies.
- Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors. PLOS ONE. [Link]
- Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- The synthetic routes of sorafenib and its applications on hepatocellular carcinoma.
- Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy.
- Pharmacophore modeling in drug design. PubMed. [Link]
- Structure–activity relationship and in silico development of c-Met kinase inhibitors.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. Baishideng Publishing Group. [Link]
- Challenges in the design of multitarget drugs against multifactorial pathologies: a new life for medicinal chemistry?. AIR Unimi. [Link]
- Recent Advances in the Discovery of Multitargeted Tyrosine Kinase Inhibitors as Anticancer Agents. PubMed. [Link]
- Structure–Activity Relationship and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
- Multiple target-based pharmacophore design from active site structures. PubMed. [Link]
- Kinase Inhibitors in Multitargeted Cancer Therapy. Bentham Science. [Link]
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed. [Link]
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
- A small molecule–kinase interaction map for clinical kinase inhibitors. Semantic Scholar. [Link]
- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]
- Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
- Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy. Journal of Nanobiotechnology. [Link]
- Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?.
- Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. MDPI. [Link]
- SAR: Structure Activity Relationships.
- Linker Design for Antibody–Drug Conjugates.
- Linker-GPT: design of Antibody-drug conjugates linkers with molecular generators and reinforcement learning.
- Smart linkers in polymer-drug conjugates for tumor-targeted delivery. PubMed. [Link]
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues.
- Mitigating ADC Toxicities With Linker-Payload Design.... YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dual-target kinase drug design: Current strategies and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Recent Advances in the Discovery of Multitargeted Tyrosine Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Design of Multi-target Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 11. Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors | PLOS One [journals.plos.org]
- 12. Multiple target-based pharmacophore design from active site structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. collaborativedrug.com [collaborativedrug.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. news-medical.net [news-medical.net]
Application Notes and Protocols for 7-Bromoquinazolin-4-amine in the Development of Anti-inflammatory Agents
Introduction: The Quinazoline Scaffold in Inflammation and the Potential of 7-Bromoquinazolin-4-amine
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2] This versatility has spurred extensive research into quinazoline derivatives as potential therapeutic agents. Within the realm of inflammation, these compounds have shown significant promise by targeting key mediators of the inflammatory cascade. Proquazone, a quinazolinone-based non-steroidal anti-inflammatory drug (NSAID), is a marketed example that underscores the clinical potential of this chemical class.
This document provides a detailed guide for researchers and drug development professionals on the utility of this compound as a core structure in the discovery of novel anti-inflammatory agents. While direct public data on the anti-inflammatory profile of this compound is limited, its structural features, particularly the bromine substitution at the 7-position and the amino group at the 4-position, suggest its potential as a valuable starting point or key intermediate for the synthesis of potent modulators of inflammatory pathways. This guide will explore the mechanistic rationale for its use, provide detailed protocols for its synthesis and evaluation, and present data from closely related bromo-substituted quinazoline analogs to illustrate the potential of this compound class.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
Quinazoline derivatives exert their anti-inflammatory effects through various mechanisms of action. Two prominent pathways that have been identified as targets for this class of compounds are the Cyclooxygenase (COX) enzymes and the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway.
Inhibition of IRAK4 Signaling
A particularly promising target for novel anti-inflammatory therapies is IRAK4, a serine/threonine kinase that plays a critical role in the signaling cascades of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][4][5] These receptors are central to the innate immune response and, when dysregulated, contribute to a variety of inflammatory and autoimmune diseases. IRAK4 acts as a master kinase, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and consequently, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][6]
Quinazoline-based compounds have been identified as potent inhibitors of IRAK4, offering a targeted approach to mitigating inflammation at a critical upstream point in the signaling pathway.[3] By inhibiting IRAK4, these compounds can effectively block the downstream inflammatory cascade.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives as anti-inflammatory agents.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from commercially available materials. A common route involves the initial formation of a 7-bromo-4-chloroquinazoline intermediate, followed by amination.
Materials:
-
7-Bromo-1H-quinazolin-4-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonia solution (e.g., 7N in Methanol or saturated in isopropanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Synthesis of 7-Bromo-4-chloroquinazoline:
-
To a suspension of 7-Bromo-1H-quinazolin-4-one in an appropriate solvent such as toluene or neat POCl₃, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (or thionyl chloride) at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-Bromo-4-chloroquinazoline.[7]
-
-
Synthesis of this compound:
-
Dissolve 7-Bromo-4-chloroquinazoline in a suitable solvent like isopropanol.
-
Add an excess of ammonia solution (e.g., 7N in methanol or a saturated solution of ammonia in isopropanol).
-
Heat the reaction mixture in a sealed tube at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.[8]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound derivative
-
Carrageenan (1% w/v in normal saline)
-
Indomethacin or Diclofenac sodium (Standard drug)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III, IV, V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Anti-inflammatory Activity - LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivative
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Measurement of Cytokines (TNF-α and IL-6):
-
Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, add MTT solution to the cells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of the compound.
-
Data Presentation: Anti-inflammatory Activity of Bromo-Substituted Quinazoline Derivatives
The following table summarizes the in vivo anti-inflammatory activity of representative bromo-substituted quinazolinone derivatives from the literature, demonstrating the potential of this structural class.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema (Carrageenan-induced) | Reference |
| Compound A | 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 20 | 61.75% | [1][8] |
| 40 | 71.53% | [1] | ||
| Compound B | 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | 20 | 69.52% | [1][8] |
| 40 | 83.55% | [1] | ||
| Compound C | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 50 | 32.5% | [2] |
| Compound D | 6-bromo-2-methyl-3-(o-methoxyphenyl)-(3H)-quinazolin-4-one | 50 | 39.45% | [9] |
| Compound E | 6-bromo-2-methyl-3-(p-methoxyphenyl)-(3H)-quinazolin-4-one | 50 | 40.10% | [9] |
| Indomethacin | Standard Drug | 10 | ~83.50% | [1] |
| Ibuprofen | Standard Drug | 50 | 42.21% | [9] |
Conclusion
This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its core structure is amenable to chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of derivatives of this compound, with a focus on their potential to inhibit key inflammatory pathways such as IRAK4 signaling. The data from related bromo-substituted analogs strongly support the continued investigation of this compound class in the quest for new and effective anti-inflammatory therapeutics.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Overall structure of IRAK4 kinase domain. IRAK4 kinase domain consists... - ResearchGate. (n.d.). ResearchGate.
- A schematic representation of the current model of the IL-1 β and... - ResearchGate. (n.d.). ResearchGate.
- IRAK4 - Wikipedia. (n.d.). Wikipedia.
- Differential characteristics of human and mouse IRAK4 signaling properties - ResearchGate. (n.d.). ResearchGate.
- File:Signalling of IRAK4.png - Wikipedia. (n.d.). Wikipedia.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. (2025). SCIREA.
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H) - SCIREA. (2025). SCIREA.
- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed Central. (n.d.). PubMed Central.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties - ResearchGate. (2025). ResearchGate.
- Quinazoline derivatives as histamine H4-receptor inhibitors for use in the treatment of inflammatory disorders - Googleapis.com. (2009). Google Patents.
- EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents. (n.d.). Google Patents.
- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) - Google Patents. (n.d.). Google Patents.
- WO2014043446A1 - Prodrugs of amino quinazoline kinase inhibitor - Google Patents. (n.d.). Google Patents.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.). National Center for Biotechnology Information.
- This compound - [B47914] - Synthonix. (n.d.). Synthonix.
- This compound | C8H6BrN3 | CID 53408477 - PubChem. (n.d.). PubChem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). National Center for Biotechnology Information.
Sources
- 1. article.scirea.org [article.scirea.org]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-BROMO-4-CHLOROQUINAZOLINE CAS#: 573675-55-5 [amp.chemicalbook.com]
- 8. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]
- 9. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinazolin-4-amine
Welcome to the technical support guide for the synthesis of 7-Bromoquinazolin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate common challenges and optimize your synthetic outcomes.
Introduction: The Challenge of Synthesizing this compound
This compound is a crucial building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active molecules, including kinase inhibitors. While several synthetic routes exist, achieving high yield and purity can be challenging due to potential side reactions, difficult purifications, and sensitivity to reaction conditions. This guide provides a structured approach to troubleshooting and answers frequently asked questions to enhance the success of your synthesis.
General Synthetic Strategy
A prevalent and reliable method for synthesizing this compound involves a multi-step sequence starting from 2-amino-4-bromobenzoic acid. This pathway typically includes a cyclization to form the quinazolinone core, followed by chlorination and subsequent amination. Understanding this workflow is key to diagnosing issues at each stage.
Caption: Workflow for troubleshooting low yield in this compound synthesis.
In-depth Analysis:
-
Cyclization Step (Acid to Quinazolinone):
-
Causality: The cyclization of 2-aminobenzoic acids with formamide typically requires high temperatures (150-190°C). At these temperatures, starting materials or the product can decompose if held for too long.
-
Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with workup immediately. Consider alternative, milder cyclization methods if decomposition is significant. Some modern protocols offer catalyst- and solvent-free conditions that can improve yields and simplify workup. [1]
-
-
Chlorination Step (Quinazolinone to 4-Chloroquinazoline):
-
Causality: This step is highly sensitive to moisture, as water will readily quench phosphorus oxychloride (POCl₃). Furthermore, the reaction can be sluggish without a tertiary amine base or catalyst. Reports show that using phosphoryl chloride with a base like N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA) can significantly improve yields compared to using thionyl chloride with DMF. [2] * Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Use POCl₃ as both the reagent and solvent, and add 1-2 equivalents of a high-boiling tertiary amine like DIPEA to drive the reaction to completion.
-
-
Amination Step (4-Chloroquinazoline to 4-Aminoquinazoline):
-
Causality: The conversion of the 4-chloro intermediate to the 4-amino product is a nucleophilic aromatic substitution (SNAr). Incomplete reaction can result from insufficient nucleophile concentration or non-optimal temperature. The 4-chloro intermediate can also hydrolyze back to the quinazolinone if excess water is present during heating.
-
Solution: Use a robust source of ammonia, such as a solution of ammonia in an alcohol (e.g., 2M NH₃ in isopropanol) or heating with ammonium chloride in an appropriate solvent. Running the reaction in a sealed vessel is crucial to maintain ammonia concentration and pressure, driving the reaction forward.
-
Question 2: I am seeing a significant amount of 7-bromoquinazolin-4(3H)-one in my final product. What is causing this?
The presence of the quinazolinone starting material in your final product is a clear indication of incomplete reaction during the chlorination and/or amination steps, or hydrolysis of the 4-chloro intermediate.
Answer:
This issue points to two primary causes:
-
Incomplete Chlorination: If the 7-bromoquinazolin-4(3H)-one is not fully converted to 4-chloro-7-bromoquinazoline, it will remain in the reaction mixture and be carried through to the final step.
-
Validation: Before proceeding to the amination step, confirm the complete consumption of the quinazolinone via TLC or LC-MS.
-
Corrective Action: Increase the reaction time or temperature for the chlorination step. Consider adding a catalytic amount of DMF or a full equivalent of a base like DIPEA, which is known to accelerate these reactions. [2]
-
-
Hydrolysis of the 4-Chloro Intermediate: The 4-chloro-7-bromoquinazoline intermediate is susceptible to hydrolysis, especially at elevated temperatures in the presence of water. This reverts it back to the quinazolinone.
-
Validation: Ensure your workup for the chlorination step is performed under anhydrous conditions until the POCl₃ is fully quenched.
-
Corrective Action: When setting up the amination reaction, use anhydrous solvents and reagents where possible. While aqueous ammonia can be used, the reaction must be driven to completion to ensure the desired 4-amino product is favored over the hydrolysis byproduct.
-
Question 3: The reaction is clean according to TLC, but I am struggling with purification. What are the best practices?
Purification can be complicated by the polar nature of the quinazolinamine product and potential byproducts.
Answer:
Effective purification relies on exploiting the differences in properties between your product and impurities.
-
Crystallization: this compound is often a crystalline solid. Recrystallization is a powerful purification technique. Experiment with various solvent systems. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane.
-
Acid-Base Extraction: The amine group on the quinazoline ring is basic. You can dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent will recover the purified product.
-
Column Chromatography: If crystallization fails, silica gel chromatography is an option. However, the polar nature of the product can lead to streaking.
-
Recommended Mobile Phase: Start with a dichloromethane/methanol or ethyl acetate/methanol gradient.
-
Pro-Tip: To reduce tailing on the silica column, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase. This deactivates acidic sites on the silica gel, leading to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control?
Temperature and moisture are the two most critical parameters across the entire synthesis.
| Parameter | Step(s) Affected | Rationale & Recommendations |
| Temperature | Cyclization, Amination | Cyclization: Requires high heat but is prone to decomposition. Maintain a stable temperature (e.g., 180-190°C) and monitor by TLC to avoid prolonged heating. Amination: Needs heat to drive the SNAr reaction. Use a sealed vessel to prevent solvent/ammonia loss and maintain pressure. |
| Moisture | Chlorination | Chlorination: Reagents like POCl₃ and SOCl₂ react violently with water. This not only poses a safety risk but also deactivates the reagent, leading to incomplete conversion. Always use oven-dried glassware and anhydrous reagents. |
| Base Selection | Chlorination | Chlorination: A non-nucleophilic, high-boiling base like DIPEA or N,N-diethylaniline is crucial for driving the reaction to completion and neutralizing the HCl byproduct. [2] |
Q2: How important is the quality of the starting 2-amino-4-bromobenzoic acid?
Extremely important. Impurities in the starting material can lead to the formation of difficult-to-remove side products that carry through the entire synthesis. For instance, the presence of isomeric impurities could result in a final product contaminated with isomeric bromoquinazolinamines. Always verify the purity of your starting material by ¹H NMR and/or melting point before beginning the synthesis.
Q3: What are the primary safety concerns?
The main hazards are associated with the chlorination step.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and toxic reagents that react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Pressure Build-up: The amination step is often performed in a sealed vessel at elevated temperatures. This can lead to significant pressure build-up. Use a vessel rated for the expected pressure and temperature, and do not exceed the recommended reaction volume.
References
- Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Li, W., et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health.
- Knez, D., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- Al-dujaili, L. J., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A.
- ResearchGate. (2020). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
- ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives | Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed.
- ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF.
- Wang, Z., et al. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
- PubChem. (n.d.). This compound.
- Synthonix. (n.d.). This compound.
- Allbio pharm Co., Ltd. (n.d.). This compound.
Sources
Technical Support Center: Purification of 7-Bromoquinazolin-4-amine and its Derivatives
Welcome to the technical support center for the purification of 7-Bromoquinazolin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying Quinazolinamines
This compound and its analogs are key structural motifs in medicinal chemistry, often serving as scaffolds for targeted therapies.[1] However, their purification can be non-trivial. The presence of a basic quinazoline core, coupled with varying substituent polarities, often leads to issues such as poor solubility, streaking on silica gel, and difficulty in removing closely-related impurities. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a persistent oil/tar. How can I solidify it for easier handling and purification?
A1: Tar formation is a common issue, often arising from harsh reaction conditions or the presence of polymeric byproducts. Before attempting chromatographic purification, solidification is highly recommended.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, but the impurities are more soluble. Good starting points are hexanes, diethyl ether, or a mixture of both. Use an ultrasonic bath to aid the process.
-
Solvent Precipitation: Dissolve the crude oil in a minimal amount of a polar solvent (e.g., methanol or DCM) and then add a non-polar anti-solvent (e.g., cold diethyl ether or hexanes) dropwise with vigorous stirring to precipitate the product.
-
Salt Formation: If the freebase is proving difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate). This can often induce crystallinity and may also be beneficial for subsequent purification steps.[2]
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography of my this compound derivative. What's causing this and how can I fix it?
A2: This is a classic problem when purifying basic compounds like quinazolinamines on acidic silica gel.[3][4] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.
Here are several effective strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the silica surface and prevent strong binding of your amine.[4]
-
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase (e.g., DCM/MeOH or Hexane/EtOAc).
-
Ammonia: A 7N solution of ammonia in methanol can be used to prepare a modified mobile phase. For example, a 2-10% solution of 7N NH3/MeOH in DCM is often effective.
-
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: This is often the best solution. These columns have an amine-based stationary phase that masks the acidic silanols, leading to excellent peak shapes for basic compounds without the need for mobile phase modifiers.[3]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[5]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a mobile phase like acetonitrile/water can be very effective.[5] You may need to add a modifier like TFA or formic acid to protonate the amine and improve peak shape, or a basic modifier to run at high pH.[4]
-
Q3: My desired product and a key impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?
A3: This is a common challenge that requires a systematic approach to optimize selectivity.
-
Solvent System Screening: Don't just vary the ratio of your solvent system; try different solvent combinations. For instance, if you are using a Hexane/EtOAc gradient, try switching to a DCM/MeOH or a Toluene/Acetone system. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the relative separation.
-
Change the Stationary Phase: As mentioned in Q2, switching from silica to amine-functionalized silica or C18 can dramatically change the elution order and selectivity.
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent and scalable purification method.[6] Experiment with various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurity remains in the mother liquor. Good starting solvents for quinazolinamines include isopropanol, acetonitrile, or ethanol/water mixtures.[6]
Q4: I have a low yield after purification. Where could my product have been lost?
A4: Low recovery can be attributed to several factors throughout the workup and purification process.
-
Incomplete Extraction: Ensure the pH of the aqueous layer is basic during extraction with an organic solvent to ensure your amine is in its freebase form and has maximum solubility in the organic phase.
-
Irreversible Binding to Silica: If you are using unmodified silica gel, a significant portion of your basic product may have irreversibly adsorbed to the column.[4]
-
Decomposition: Some quinazoline derivatives can be sensitive to strong acids or bases. Prolonged exposure to harsh conditions during workup or chromatography can lead to degradation.
-
Product Precipitation: During solvent removal under reduced pressure, ensure that the product does not co-precipitate with any drying agents (e.g., Na₂SO₄) that were not filtered off completely.
Troubleshooting Guides
Guide 1: Optimizing Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not dissolve, even when boiling. | The chosen solvent is too non-polar. | Incrementally add a more polar co-solvent until the product dissolves. For example, if using ethanol, add small amounts of water or DMF. |
| Product oils out upon cooling. | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. | Try a lower-boiling point solvent. Alternatively, allow the solution to cool more slowly and scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. If crystals still do not form, add an anti-solvent (a solvent in which the product is insoluble) dropwise. |
| Purity does not improve significantly. | The impurity has similar solubility properties to the product. The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. If purity is still an issue, a different purification method (e.g., chromatography) may be necessary. |
Guide 2: Column Chromatography Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Streaking/Tailing Peaks (Normal Phase) | Strong interaction between the basic amine and acidic silica.[3][4] | 1. Add 0.1-1% triethylamine or ~5% of 7N NH3/MeOH to the mobile phase.[4] 2. Switch to an amine-functionalized silica column.[3] 3. Use neutral or basic alumina as the stationary phase.[5] |
| Compound Stuck at the Origin | The mobile phase is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of methanol in a DCM/MeOH system. |
| Poor Separation of Closely Eluting Spots | Insufficient selectivity of the chromatographic system. | 1. Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). 2. Use a shallower gradient during elution. 3. Switch to a different stationary phase (e.g., silica to C18 or amine-silica). |
| Cracked/Disturbed Silica Bed | Improper column packing or running the solvent too fast. | Repack the column carefully, ensuring a level and compact bed. Run the mobile phase at a steady, controlled flow rate. |
Experimental Workflows & Diagrams
Workflow 1: Purification via Amine-Modified Silica Gel Chromatography
This workflow is recommended for routine purification of this compound and its derivatives to achieve high purity and good recovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Overcoming 7-Bromoquinazolin-4-amine Solubility Challenges in Vitro
Welcome to the technical support center for 7-Bromoquinazolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of compound solubility in in vitro experimental settings. Poor aqueous solubility is a frequent hurdle for quinazoline-based compounds and can lead to inaccurate potency measurements, poor reproducibility, and false-negative results.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure that this compound is effectively solubilized for reliable and meaningful results. The core principle of this guide is to empower you, the researcher, to determine the optimal conditions for your specific assay system.
Troubleshooting Guide: Addressing Solubility Issues Head-On
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Question 1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What's happening and what should I do?
Answer: This phenomenon, known as "precipitation upon dilution," is a classic sign that the compound's solubility limit has been exceeded in the final aqueous environment.[1] DMSO is a powerful organic solvent capable of dissolving many hydrophobic compounds at high concentrations, but this solubility does not always translate to aqueous systems.[2] Here is a systematic approach to troubleshoot this issue:
Step 1: Determine the Maximum Tolerated DMSO Concentration for Your Cells. Before optimizing compound solubility, it is crucial to establish the highest percentage of DMSO your cells can tolerate without affecting their viability or behavior. For most cell lines, this is typically between 0.1% and 0.5% (v/v).[3] However, this can be cell-line dependent.[3]
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
-
Seed your cells in a 96-well plate at the desired density for your main experiment.
-
Prepare a serial dilution of DMSO in your complete cell culture medium, ranging from 2% down to 0.015%.
-
Replace the existing medium with the DMSO-containing medium.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay.[4]
-
The highest DMSO concentration that does not significantly reduce cell viability compared to the no-DMSO control is your maximum tolerated concentration.
Step 2: Lower the Final Concentration of this compound. The most straightforward approach is to reduce the final working concentration of the compound in your assay. It's possible that your target concentration is simply above its aqueous solubility limit.
Step 3: Employ a Co-Solvent Strategy. If lowering the concentration is not an option, introducing a water-miscible organic co-solvent into your aqueous buffer can increase the solubility of your compound.[1]
-
Ethanol: Can be used in small percentages (e.g., 1-5% v/v), but be aware of its potential effects on cell viability.[5][6]
-
Polyethylene Glycol (PEG): Higher molecular weight PEGs (e.g., PEG-400) can also be effective.
Step 4: Consider pH Modification. Quinazolines are heterocyclic compounds, and their solubility can be pH-dependent.[7] this compound contains a basic amine group. Lowering the pH of your buffer (e.g., from 7.4 to 6.5) can protonate this group, forming a more soluble salt.[1]
Important Consideration: Ensure that any pH change is compatible with your biological assay and does not affect cell health or the activity of other components in your system.
Workflow for Troubleshooting Precipitation
Caption: A step-by-step decision tree for addressing compound precipitation.
Question 2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?
Answer: Absolutely. Inconsistent results are a hallmark of a compound that is not fully solubilized. If the compound is partially precipitated, the actual concentration in solution can vary between wells and experiments, leading to high variability in your data.[1] It is crucial to ensure complete dissolution at the start of your experiment.
Question 3: I don't see any biological activity, but I expect my compound to be active. Could this be a false negative due to solubility issues?
Answer: Yes, this is a common scenario. If this compound is not sufficiently soluble in your assay medium, it may not reach its cellular target at a high enough concentration to elicit a biological response, leading to a false-negative result.[1] Before concluding that the compound is inactive, it is essential to confirm its solubility under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of quinazoline derivatives.[2] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution.
Q2: What is a safe concentration of DMSO to use in cell culture?
A: While this is cell-line dependent, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[3] Many studies recommend using 0.1% DMSO as a safe starting point.[3] It is always best practice to perform a solvent tolerance test for your specific cell line.[5][6]
Q3: How can I experimentally determine the aqueous solubility of this compound?
A: You can perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay, which mimics the dilution from a DMSO stock, is often sufficient for in vitro studies.[8]
Experimental Protocol: Kinetic Aqueous Solubility Assay
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer or cell culture medium from your experiment (e.g., PBS, pH 7.4).
-
Serial Dilution: In a clear 96-well plate, add 198 µL of your assay buffer to the first column and 100 µL to the subsequent columns.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to the first column. This gives a starting concentration of 100 µM in 1% DMSO.
-
Mix and Serially Dilute: Mix the first column well and then perform a 1:1 serial dilution across the plate.
-
Incubate: Cover the plate and shake gently for 1.5 to 2 hours at room temperature.
-
Visual and Instrumental Analysis: Visually inspect the plate for any signs of precipitation. For a more quantitative measure, you can use a plate reader to detect light scattering (nephelometry) or filter the solutions and analyze the filtrate by UV-Vis spectroscopy or LC/MS to determine the concentration of the dissolved compound.[8]
Q4: What are cyclodextrins and can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, effectively increasing their aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. Pre-incubating your compound with the cyclodextrin before adding it to your assay buffer can be an effective strategy.[1]
Q5: How do surfactants improve solubility?
A: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[1] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in low concentrations (e.g., 0.01-0.1%). However, it is important to test for any effects of the surfactant on your cells or assay.
Data Presentation: A Framework for Solubility Enhancement
| Method | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the compound, leading to greater interaction with polar solvents. | Simple and cost-effective. | Can affect biological activity and cell viability. |
| Co-solvents (e.g., Ethanol, PEG) | Reduces the polarity of the aqueous solvent system. | Effective for many compounds. | Can have cytotoxic effects at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound in its core. | Generally low cytotoxicity. | Can be expensive; may interact with other components. |
| Surfactants (e.g., Tween® 80) | Forms micelles that solubilize the compound. | Effective at low concentrations. | Can interfere with cell membranes and some assays. |
Understanding the Role of pKa in Solubility
The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For a basic compound like this compound, at a pH below its pKa, it will be predominantly in its protonated, more water-soluble form. The pKa of the parent compound, 4-aminoquinazoline, has been reported. The addition of an electron-withdrawing bromine atom at the 7-position is expected to slightly decrease the basicity and thus lower the pKa compared to the parent molecule. By adjusting the pH of your buffer to be at least one to two units below the pKa, you can significantly enhance the solubility.
Chemical Equilibrium of this compound
Caption: The pH-dependent equilibrium of this compound.
By applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your in vitro studies.
References
- Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203-210.
- Zieliński, W., & Kudelko, A. (2002). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Journal of Molecular Structure, 614(1-3), 195-201.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In vitro viability and cytotoxicity testing and same-well multi-parametric combinations for high throughput screening. Current chemical genomics, 3, 33–41.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884.
- PubChem. This compound. [Link]
- Aobai Pharm
- PubChem. This compound. [Link]
- PubChem. 4-Aminoquinazoline. [Link]
- PubChem. 4-Aminoquinazoline. [Link]
- Williams, R.
- CP Lab Safety. This compound, 98% Purity, C8H6BrN3, 10 grams. [Link]
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
Sources
- 1. echemi.com [echemi.com]
- 2. This compound [allbiopharm.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cibtech.org [cibtech.org]
- 7. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Common byproducts in 7-Bromoquinazolin-4-amine reactions and their removal
Welcome to the Technical Support Center for reactions involving 7-Bromoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the synthesis and purification of this compound and its derivatives. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to byproduct formation, ensuring the integrity and success of your experimental outcomes.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The inherent reactivity of its quinazoline core, coupled with the bromo- and amino-functionalities, can lead to the formation of several predictable byproducts. Understanding the genesis of these impurities is the first step toward developing robust reaction and purification protocols. This guide will address the most common byproducts, their mechanisms of formation, and detailed methods for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've performed a synthesis targeting this compound, but my NMR spectrum is showing unexpected peaks. What are the most likely byproducts?
Based on the typical reaction pathways for quinazoline synthesis, particularly the common route from 2-amino-4-bromobenzonitrile and a formamide equivalent, you are most likely to encounter three primary byproducts:
-
7-Bromoquinazolin-4(3H)-one (Hydrolysis Product): Formation of this byproduct is common, especially if water is present in the reaction mixture or during workup under non-neutral pH conditions. The 4-amino group is susceptible to hydrolysis, converting it to a carbonyl group.
-
Quinazolin-4-amine (Debromination Product): This byproduct arises from the reductive cleavage of the C-Br bond. This can be particularly prevalent if you are using catalysts like palladium on carbon for other transformations in the synthetic sequence or if certain reducing agents are present.
-
Unreacted 2-amino-4-bromobenzonitrile (Starting Material): Incomplete reaction is a common issue. Identifying the presence of starting material is crucial for optimizing reaction conditions (e.g., temperature, reaction time).
Below is a comparative table to help you distinguish between your target compound and these common impurities.
| Compound | Structure | Key ¹H NMR Signals (DMSO-d₆, approximate δ ppm) |
| This compound (Product) | 8.5 (s, 1H, H2), 8.3 (d, 1H, H5), 7.8 (s, 1H, H8), 7.6 (d, 1H, H6), 7.5 (br s, 2H, NH₂) | |
| 7-Bromoquinazolin-4(3H)-one (Hydrolysis) | 12.1 (br s, 1H, NH), 8.1 (s, 1H, H2), 8.0 (d, 1H, H5), 7.9 (d, 1H, H8), 7.5 (dd, 1H, H6)[1] | |
| Quinazolin-4-amine (Debromination) | 8.4 (s, 1H, H2), 8.2 (d, 1H), 7.8 (t, 1H), 7.6 (d, 1H), 7.5 (t, 1H), 7.4 (br s, 2H, NH₂)[2] | |
| 2-amino-4-bromobenzonitrile (Starting Material) | 7.5 (d, 1H), 7.0 (d, 1H), 6.9 (dd, 1H), 6.2 (br s, 2H, NH₂) |
Q2: My reaction mixture contains a significant amount of 7-Bromoquinazolin-4(3H)-one. How can I remove it?
The presence of the quinazolinone byproduct is a frequent challenge. Its removal can be effectively achieved by leveraging the difference in basicity between the target 4-aminoquinazoline and the less basic (more acidic) 4-quinazolinone.
The 4-amino group in your target compound is significantly more basic than the amide nitrogen in the quinazolinone. This differential allows for a straightforward separation using acid-base extraction.
Caption: Workflow for separating the amine product from the quinazolinone byproduct.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The more basic this compound will be protonated and move into the aqueous layer, while the less basic 7-bromoquinazolin-4(3H)-one will remain in the organic layer. Repeat the wash 2-3 times to ensure complete extraction of the amine.
-
Separation: Separate the organic layer (containing the quinazolinone) from the acidic aqueous layer (containing the desired product as a salt).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, with stirring until the pH is basic (pH > 10). The free amine of this compound will precipitate out.
-
Final Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (EtOAc or DCM) to recover the purified this compound.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q3: I suspect debromination has occurred. How can I confirm this and purify my product?
Debromination to form quinazolin-4-amine is a common side reaction, especially in the presence of hydrogenation catalysts or certain bases and solvents at elevated temperatures.
Thin-Layer Chromatography (TLC): A simple TLC analysis can often distinguish between the brominated and debrominated compounds. Due to the lower molecular weight and slightly different polarity, the debrominated byproduct will likely have a different Rf value.
-
Recommended TLC System:
-
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), for example, 95:5 DCM/MeOH.
-
Visualization: UV light (254 nm).
-
Purification by Column Chromatography: If TLC shows a separable mixture, flash column chromatography is the most effective method for removing the debrominated impurity.
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of DCM/MeOH and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Loading and Elution: Load the dried slurry onto the column and elute with a solvent gradient. A typical gradient might start with 50% ethyl acetate in hexanes and gradually increase to 100% ethyl acetate, followed by a switch to a more polar system like 2-5% methanol in dichloromethane to elute the more polar product.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My reaction seems to be incomplete, with significant starting material remaining. What can I do?
If unreacted 2-amino-4-bromobenzonitrile is the main impurity, this indicates a need for reaction optimization.
Caption: Logic diagram for troubleshooting an incomplete reaction.
Optimization Strategies:
-
Temperature: The cyclization of 2-aminobenzonitriles with formamide often requires high temperatures, typically in the range of 150-180 °C. Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: Monitor the reaction progress by TLC. If starting material is still present after the initially planned time, extend the reaction duration.
-
Reagent Quality: The use of anhydrous formamide is recommended, as water can lead to the hydrolysis byproduct. Also, verify the purity of your 2-amino-4-bromobenzonitrile.
Purification: If optimization is not feasible, the unreacted starting material can often be removed by recrystallization or column chromatography, as it will have a different polarity compared to the product.
-
Solvent Screening: Identify a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Summary of Byproducts and Removal Strategies
| Byproduct | Formation Mechanism | Identification | Recommended Removal Method |
| 7-Bromoquinazolin-4(3H)-one | Hydrolysis of the 4-amino group | ¹H NMR, TLC | Acid-Base Extraction |
| Quinazolin-4-amine | Reductive debromination | ¹H NMR, TLC, LC-MS | Flash Column Chromatography |
| 2-amino-4-bromobenzonitrile | Incomplete reaction | ¹H NMR, TLC | Reaction Optimization, Recrystallization, or Column Chromatography |
References
- Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.).
- PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information.
- Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. (2025). BenchChem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Amino-4-bromobenzonitrile. National Center for Biotechnology Information.
Sources
Technical Support Center: Optimizing Reaction Conditions for 7-Bromoquinazolin-4-amine Functionalization
Welcome to the technical support center for the functionalization of 7-Bromoquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic agents.[1][2]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the functionalization of this compound, a versatile building block in drug discovery. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Question: I am attempting a cross-coupling reaction with this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent challenge. A systematic approach to troubleshooting is essential.[3] The quinazoline nitrogen atoms can coordinate with the palladium center, potentially inhibiting the catalytic cycle.
Workflow for Troubleshooting Low Yields:
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture.[3] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in this compound or the coupling partner can poison the catalyst.[3] Ensure the purity of your starting materials through appropriate purification techniques.
-
Anhydrous and Anaerobic Conditions: Many cross-coupling reactions are sensitive to moisture and oxygen. Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[3][7] Oxygen can lead to the formation of palladium black (catalyst decomposition) and promote undesirable side reactions like Glaser-Hay homocoupling in Sonogashira reactions.[8][9]
-
-
Optimization of Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in catalyst stability and reaction kinetics.[10][11] For Suzuki couplings, polar aprotic solvents like DMF, dioxane, or THF, often in combination with water, are effective.[10] For Buchwald-Hartwig aminations, toluene or dioxane are common choices.[12]
-
Base Selection: The base is critical for activating the coupling partners. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[13][14] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are often necessary.[15][16] The choice of base can be highly context-dependent.[16]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically, typically ranging from 80-120 °C.[15][17] For some reactive substrates, room temperature reactions are possible.[3]
-
Issue 2: Competing Side Reactions Leading to Impure Product
Question: My reaction is producing a mixture of products, including what appears to be debrominated starting material and/or homocoupled products. How can I suppress these side reactions?
Answer: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Dehalogenation | Replacement of the bromine atom with a hydrogen atom. | Use a less polar solvent, a milder base, or lower the reaction temperature. Ensure rigorous exclusion of water and other protic sources. |
| Homocoupling (Glaser Coupling) | In Sonogashira reactions, the terminal alkyne couples with itself.[8] | This is promoted by oxygen and the copper(I) co-catalyst.[9] Thoroughly degas the reaction mixture. Consider a copper-free Sonogashira protocol.[3] Slow addition of the alkyne can also minimize this side reaction.[18] |
| Protodeborylation | In Suzuki reactions, the boronic acid is cleaved by a proton source before transmetalation. | Use anhydrous conditions and a suitable base to facilitate the formation of the boronate complex. |
Experimental Protocol: Copper-Free Sonogashira Coupling
To minimize homocoupling, a copper-free Sonogashira protocol can be employed.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., acetonitrile or DMF).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Poor Solubility of this compound
Question: I am having difficulty dissolving my this compound in the reaction solvent, which I believe is affecting the reaction rate. What can I do?
Answer: Poor solubility is a significant kinetic impediment. The following strategies can be employed to address this issue:
-
Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMAc, DMSO, or NMP, which are generally effective at dissolving heterocyclic compounds.[18]
-
Co-solvent Systems: The use of a co-solvent can improve solubility. For example, a mixture of toluene and DMF can be effective.
-
Elevated Temperatures: Increasing the reaction temperature can enhance solubility, but be mindful of potential catalyst degradation.
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between reactants in different phases.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the aryl halide is a key factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[2] Consequently, aryl iodides are the most reactive, while aryl bromides, like this compound, may require more forcing conditions.[3] Aryl chlorides are generally the least reactive.[3]
Q2: How do I choose the right ligand for my Buchwald-Hartwig amination?
A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination.[15] For coupling with this compound, bulky, electron-rich phosphine ligands are generally preferred.[5] The choice of ligand often depends on the nature of the amine coupling partner.[15]
Ligand Selection Guide for Buchwald-Hartwig Amination:
Caption: A guide to selecting appropriate ligands for different amine coupling partners.
Q3: Can I run a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[3]
Q4: I see a black precipitate forming in my reaction. What is it and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[3] This can be caused by impurities, an inappropriate choice of solvent, or an incorrect temperature.[3] Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[19]
Q5: How should I purify my functionalized quinazolin-4-amine product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a common starting point. In some cases, recrystallization can also be an effective purification method.[20]
References
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Zhang, et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. NIH.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Effect of solvent on the Suzuki reaction. ResearchGate.
- Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Sonogashira troubleshooting help needed. Reddit.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.
- Role of the base in Buchwald-Hartwig amination. PubMed.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Functionalization of Quinazolin-4-ones Part 1: Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids and PPh3(SCN)2. ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Benchchem.
- Optimization of conditions for the Suzuki coupling reaction. ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- troubleshooting poor yields in Sonogashira reactions with halogenated anilines. Benchchem.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
- Sonogashira Coupling. Organic Chemistry Portal.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. Benchchem.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
- Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- This compound. Alchem.Pharmtech.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gust.edu.vn [gust.edu.vn]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 7-Bromoquinazolin-4-amine for Long-Term Storage
Document ID: TSS-QZ-7BR-001
Last Updated: January 8, 2026
Introduction: The Challenge of Storing 7-Bromoquinazolin-4-amine
This compound is a vital heterocyclic amine intermediate in pharmaceutical research and drug development, valued for its role in synthesizing a range of bioactive molecules, including kinase inhibitors.[1] However, like many aromatic amines and halogenated heterocycles, its long-term stability can be compromised if not stored under optimal conditions.[2][3] Degradation not only reduces the purity and potency of the starting material but also risks the introduction of impurities that can complicate synthetic pathways and compromise the integrity of final compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage of this compound. It is structured as a troubleshooting and FAQ center to directly address the practical challenges encountered in the laboratory. The recommendations herein are based on the fundamental principles of chemical stability for aromatic amines and halogenated compounds, insights from forced degradation studies, and standard industry best practices for reagent handling.[4][5][6][7]
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section is designed to help you identify potential degradation of your this compound sample and take corrective action.
Q1: My once-white this compound powder has developed a yellow or brownish tint. What does this mean and is it still usable?
A1: Root Cause Analysis & Actionable Solutions
A color change from white/off-white to yellow or brown is the most common visual indicator of degradation. This is typically caused by a combination of oxidation and/or hydrolysis, common degradation pathways for aromatic amines.[2]
-
Mechanism of Discoloration: The primary amine group (-NH₂) on the quinazoline ring is susceptible to oxidation. Atmospheric oxygen can initiate a cascade of reactions, forming highly colored N-oxide species or polymeric impurities.[2][5] The presence of moisture can facilitate hydrolysis, although this is generally a slower process for this specific structure. Light, especially UV light, can also catalyze these degradation processes.[6]
-
Immediate Action:
-
Isolate the Sample: Segregate the discolored batch to prevent it from being used in critical experiments pending further analysis.
-
Purity Assessment: Do not assume the material is unusable. The discoloration may be due to a very small percentage of degradation product. Perform a purity analysis to quantify the extent of degradation.
-
Recommended Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this assessment.[8][9][10] It can separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities.[10]
-
-
Decision on Use: If purity is still within your experimental tolerance (e.g., >98%), the material may be usable for non-critical applications. However, for sensitive assays or GMP-regulated processes, using a fresh, pure lot is strongly advised. A loss of 5-20% of the active pharmaceutical ingredient (API) is a common threshold in forced degradation studies to identify degradants.[4]
-
Q2: I'm observing poor solubility or seeing insoluble particulates when dissolving my stored this compound. What's happening?
A2: Identifying the Cause of Reduced Solubility
This issue often points to the formation of degradation products that are less soluble than the parent compound in your chosen solvent.
-
Plausible Cause: Polymerization is a likely culprit. Oxidative degradation can lead to the formation of dimers or higher-order polymers, which are typically less soluble than the monomeric starting material. Another possibility is the formation of insoluble salt hydrates if the compound has been exposed to moisture and acidic atmospheric gases (like CO₂).
-
Troubleshooting Steps:
-
Filtration: Attempt to dissolve the material in your solvent of choice and filter it through a 0.22 µm or 0.45 µm syringe filter to remove insoluble matter.
-
Re-analyze the Filtrate: Analyze the concentration and purity of the filtered solution using HPLC or UV-Vis spectroscopy to determine how much of the active compound remains.
-
Review Storage Conditions: This is a clear sign that your storage protocol is inadequate. Immediately review and rectify the storage conditions as outlined in Section 3.0. Exposure to air and humidity are the most probable causes.
-
Q3: My reaction yield using stored this compound is significantly lower than expected, or I'm seeing unexpected side products. Could this be a stability issue?
A3: Correlating Storage with Synthetic Outcomes
Yes, this is a classic consequence of using a degraded starting material.
-
Impact on Reactivity: If a portion of your this compound has degraded, its effective molar quantity is reduced, leading directly to lower yields.
-
Formation of Side Products: Degradation products can participate in the reaction, leading to the formation of unexpected impurities. For instance, an oxidized N-oxide derivative will have different reactivity and may lead to unwanted side reactions, complicating your downstream purification process.
-
Logical Workflow for Investigation:
Caption: Troubleshooting workflow for reaction failures.
Frequently Asked Questions (FAQs) for Optimal Storage
Q4: What are the absolute ideal long-term storage conditions for this compound?
A4: Based on the chemical nature of aromatic amines and supplier recommendations, the following conditions are ideal for maximizing shelf life.[11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperature drastically reduces the rate of all chemical degradation pathways, including oxidation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen is critical to prevent oxidative degradation of the amine group.[2] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light-induced degradation.[6] A PTFE-lined cap provides an excellent seal against moisture and air. |
| State | Solid Powder | Storing the compound as a dry solid is inherently more stable than in solution. |
| Dessicant | Store within a desiccator or with desiccant packs | Minimizes exposure to atmospheric moisture, preventing hydrolysis and clumping. |
Q5: I don't have access to a -20°C freezer. Is storage at 2-8°C (refrigerated) acceptable?
A5: Storage at 2-8°C is a viable, though less optimal, alternative. The rate of degradation will be higher than at -20°C but significantly lower than at room temperature. If using refrigeration, it is absolutely critical that the other storage parameters (inert atmosphere, protection from light and moisture) are strictly followed. For storage exceeding 6-12 months, qualification of purity before use is highly recommended. Studies on other aromatic amines have shown stability for at least 10 days at 4°C and 10°C.[12]
Q6: How should I properly handle the compound when removing a sample from long-term storage?
A6: Improper handling can introduce more degradation in a few minutes than months of proper storage. Follow this protocol rigorously.
Protocol: Sample Aliquoting from Long-Term Storage
-
Equilibration: Remove the sealed container from the freezer or refrigerator and place it in a desiccator at room temperature. Allow it to warm to ambient temperature for at least 1-2 hours. This is the most critical step to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened.
-
Inert Atmosphere: If possible, perform the weighing and aliquoting inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, open the container and quickly dispense the required amount in a well-ventilated fume hood with low humidity.[11]
-
Minimize Exposure: Do not leave the main stock container open to the air for an extended period.
-
Re-sealing: Before re-sealing the stock container, flush the headspace with a gentle stream of inert gas (argon or nitrogen).
-
Return to Storage: Promptly return the main stock container to its designated storage condition (-20°C or 2-8°C).
Q7: How often should I re-test the purity of my stored this compound?
A7: For critical applications (e.g., cGMP synthesis), a re-test date is typically set for 12-24 months. For general research use, a good practice is to perform a quick purity check (e.g., by HPLC) if:
-
The material has been stored for over 2 years.
-
Any visual change (color, clumping) is observed.
-
Unexpected results are obtained in a reaction where it is used as a starting material.
References
- Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.LCGC North America.[Link]
- Forced Degradation Studies to Assess the Stability of Drugs and Products.
- Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.[Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product.International Journal of Research in Pharmacology & Pharmacotherapeutics.[Link]
- Analytical Techniques In Stability Testing.
- Forced Degradation and Stability Testing.International Journal of Pharmaceutical Sciences Review and Research.[Link]
- Forced Degrad
- Core components of analytical method validation for small molecules-an overview.
- Stability Assessments in Bioanalytical Method Valid
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.ACD/Labs.[Link]
- Short- and Long-Term Stability of Arom
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.MDPI.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hovione.com [hovione.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
Welcome to the technical support center for synthetic routes involving 7-Bromoquinazolin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing in-depth, mechanistically-grounded solutions in a practical question-and-answer format.
Overview of the Primary Synthetic Pathway
The most prevalent and adaptable synthesis of this compound is a three-step sequence starting from 2-amino-4-bromobenzoic acid. This pathway offers robust and scalable access to the target molecule, provided that critical parameters at each stage are carefully controlled.
Caption: General three-step synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific experimental challenges. The solutions provided are based on established chemical principles and field-proven optimization strategies.
Part 1: Cyclization to 7-Bromoquinazolin-4(3H)-one
Question 1: My initial cyclization of 2-amino-4-bromobenzoic acid with formamide (Niementowski Reaction) is resulting in low yields and unreacted starting material. What are the critical parameters to optimize?
Answer: This is a common issue often related to insufficient temperature or reaction time. The Niementowski reaction is a thermal condensation and requires significant energy to drive the cyclization and dehydration steps.
-
Causality: The reaction proceeds through an initial formation of a formamido intermediate, which then must cyclize. This intramolecular nucleophilic attack by the aniline nitrogen onto the amide carbonyl is often the rate-limiting step and is highly temperature-dependent.
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction temperature is adequate. A common starting point is heating the mixture of 2-amino-4-bromobenzoic acid and formamide to 130°C for several hours.[1] If the reaction is sluggish, cautiously increasing the temperature to 150-160°C can improve the rate, but must be balanced against potential degradation.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The starting acid and the quinazolinone product have significantly different polarities.
-
Reagent Stoichiometry: Formamide often serves as both the reactant and the solvent. Using a significant excess (e.g., 4-10 equivalents) is standard practice to ensure the reaction goes to completion.[1]
-
Question 2: I'm observing a significant apolar byproduct in my crude reaction mixture. Could this be from decarboxylation?
Answer: Yes, decarboxylation is a known side reaction for anthranilic acids, especially at elevated temperatures.[1]
-
Causality: At high temperatures, the carboxylic acid group can be lost as CO₂, generating 3-bromoaniline. This aniline can then react with formamide to produce N-(3-bromophenyl)formamide or other impurities, complicating purification and reducing the yield of the desired quinazolinone.
-
Mitigation Strategies:
-
Optimize Temperature: While high temperatures are needed for cyclization, excessive heat will favor decarboxylation. The key is to find the minimum temperature required for a reasonable reaction rate. An oil bath with precise temperature control is highly recommended over a heating mantle.
-
Consider Catalysis: In some quinazolinone syntheses, dehydrating agents or catalysts like polyphosphoric acid can promote cyclization at lower temperatures, thereby minimizing decarboxylation.[1]
-
Part 2: Chlorination to 7-Bromo-4-chloroquinazoline
Question 3: The chlorination of 7-Bromoquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) is effective, but the workup is difficult and leads to product loss. How can I improve this step?
Answer: The workup of POCl₃ reactions is notoriously challenging due to the highly exothermic and hazardous quenching of excess reagent. A carefully planned and executed workup is critical for both safety and yield.
-
Causality: POCl₃ reacts violently with water. Simply pouring the reaction mixture into water can cause dangerous splashing and localized heating, which can hydrolyze the desired 4-chloro product back to the starting quinazolinone.
-
Recommended Protocol & Troubleshooting:
-
Removal of Excess POCl₃: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. The majority of the excess POCl₃ should be removed under reduced pressure (vacuum distillation). This single step significantly simplifies the subsequent quench.
-
Controlled Quenching: Cool the concentrated residue in an ice bath. Very slowly and carefully, add the residue to a vigorously stirred slurry of crushed ice and water. Alternatively, slowly add the ice to the reaction flask. This maintains a low temperature, controlling the exotherm and minimizing hydrolysis of the product.
-
pH Adjustment: The resulting solution will be highly acidic. Slowly neutralize it with a base like aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) while keeping the mixture cold. The crude 7-bromo-4-chloroquinazoline will precipitate as a solid.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification, but can be recrystallized from a solvent like ethanol or purified by column chromatography if necessary.[2][3]
-
Part 3: Amination to this compound
Question 4: I am attempting to synthesize this compound by reacting 7-bromo-4-chloroquinazoline with aqueous ammonia, but the yield is poor. What is a more reliable method?
Answer: While direct nucleophilic aromatic substitution (SNAr) with ammonia can work, it often requires harsh conditions (high temperature and pressure) and may give low yields.[2] A far more versatile and reliable approach for forming C-N bonds with aryl halides is the Buchwald-Hartwig amination .[4][5]
-
Causality: The direct SNAr reaction on the 4-chloroquinazoline can be sluggish. The Buchwald-Hartwig reaction utilizes a palladium catalyst and a specialized phosphine ligand to create a catalytic cycle that efficiently couples an amine source with the aryl halide under much milder conditions.[4][6]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Question 5: For a Buchwald-Hartwig amination of 7-bromo-4-chloroquinazoline, how do I select the appropriate ammonia source, ligand, and base?
Answer: The success of a Buchwald-Hartwig reaction is critically dependent on the careful selection of these three components. The choice is dictated by the specific substrate and the need to balance reactivity with stability.
-
Ammonia Source: Direct use of ammonia gas can be difficult to handle. More convenient "ammonia equivalents" are often used. A common and effective choice is using ammonium chloride (NH₄Cl) or lithium bis(trimethylsilyl)amide (LiHMDS) as the nitrogen source.[6]
-
Ligand Selection: This is the most critical parameter. For coupling with a primary amine source like ammonia, sterically hindered, electron-rich phosphine ligands are required to promote the key reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine (or its precursor) to generate the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[7]
Troubleshooting & Optimization Table
| Component | Common Choices | Rationale & Causality | Potential Issues & Solutions |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. | Issue: Inconsistent activity. Solution: Ensure high purity of the pre-catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that stabilize the Pd center and facilitate the crucial reductive elimination step to form the C-N bond.[7] | Issue: Low conversion. Solution: Screen different ligands. XPhos is often a good starting point for amination with ammonia equivalents.[8] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOt-Bu is strong and effective but moisture-sensitive. Carbonates are milder but may require higher temperatures or longer reaction times.[7][9] | Issue: Base degrades starting material. Solution: If your substrate is base-sensitive, switch to a milder base like K₂CO₃ and increase the temperature. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are stable under the reaction conditions. Toluene and dioxane are common due to their higher boiling points.[9] | Issue: Poor solubility. Solution: Ensure all reagents are soluble at the reaction temperature. Dioxane often offers better solubility than toluene. |
Question 6: My final product, this compound, is impure after the amination step. What are the likely impurities and what is the best purification method?
Answer: Impurities in the final step often arise from side reactions or incomplete conversion. The most common purification methods are column chromatography and recrystallization.
-
Common Impurities:
-
Unreacted 7-bromo-4-chloroquinazoline: If the amination did not go to completion.
-
Hydrolysis Product (7-Bromoquinazolin-4(3H)-one): If any water was present during the chlorination or amination steps, the 4-chloro intermediate can hydrolyze back to the quinazolinone.
-
Ligand-derived impurities: Phosphine oxides from the Buchwald-Hartwig ligand.
-
Dehalogenated product (Quinazolin-4-amine): A potential side reaction in palladium-catalyzed processes.[4]
-
-
Purification Strategy:
-
Initial Workup: After the reaction, filter the mixture through a pad of Celite to remove the palladium catalyst. The filtrate can then be concentrated.
-
Column Chromatography: This is the most effective method for separating the desired product from the various potential impurities. A silica gel column with a gradient elution, typically starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is highly effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
-
Key Experimental Protocols
Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one [1]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (4.0-5.0 eq).
-
Heat the mixture in an oil bath to 130°C.
-
Stir the reaction at this temperature for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude product, which can be used directly or recrystallized from ethanol.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination [6][8][9] Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
To an oven-dried Schlenk flask, add 7-bromo-4-chloroquinazoline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq).
-
Add ammonium chloride (1.5 eq) and sodium tert-butoxide (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
Table of Expected NMR Signals for this compound
| Signal Type | 1H NMR (in DMSO-d₆) | 13C NMR |
| Quinazoline H | ~8.3 ppm (s, 1H) | Data not readily available in searched sources |
| Aromatic H | ~8.2 ppm (d, 1H) | Data not readily available in searched sources |
| Aromatic H | ~7.8 ppm (s, 1H) | Data not readily available in searched sources |
| Aromatic H | ~7.6 ppm (d, 1H) | Data not readily available in searched sources |
| Amine NH₂ | ~7.4 ppm (br s, 2H) | Data not readily available in searched sources |
| Note: Exact chemical shifts (ppm) can vary based on solvent and concentration. The provided data is an approximation based on similar structures and should be confirmed by analysis. Spectroscopic data for verification can be found in chemical databases.[10][11] |
References
- ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. PubMed Central.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
- Alchem Pharmtech. (n.d.). CAS 1123169-43-6 | this compound.
- MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
- National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.
- MDPI. (n.d.). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- National Center for Biotechnology Information. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PubMed Central.
- ResearchGate. (2025). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C8H6BrN3, 10 grams.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound.
- ScienceDirect. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine. PubChem.
- PubChem. (n.d.). 8-bromoquinazolin-4-amine (C8H6BrN3).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(1123169-43-6) 1H NMR spectrum [chemicalbook.com]
- 11. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Cell Permeability of Quinazoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you address the common challenge of poor cell permeability in this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and interpretation.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Q1: My quinazoline-based inhibitor shows high potency in a cell-free biochemical assay but has low activity in cell-based functional assays. What's the likely problem and how do I fix it?
Probable Cause: This discrepancy is a classic indicator of poor cell permeability.[1] The compound is effective at hitting its target, but it cannot efficiently cross the cell membrane to reach it in a cellular environment. Other potential issues include rapid efflux from the cell or intracellular degradation, but permeability is the most common first hurdle.
Recommended Solution Pathway:
-
Quantify Permeability: The first step is to confirm your hypothesis by measuring the compound's permeability directly. Two standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
Analyze Physicochemical Properties: Concurrently, analyze the key physicochemical properties of your compound that are known to govern permeability.
-
Implement Improvement Strategies: Based on the data, implement medicinal chemistry or formulation strategies to enhance permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion, the primary route of entry for many drugs.[2][3][4] It's an excellent first screen to determine if a compound has favorable physicochemical properties for membrane translocation.
Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (with a donor plate and an acceptor plate)
-
Lecithin/dodecane or other suitable lipid solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO for stock solutions
-
Test compounds and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) to each well of the donor plate, ensuring the microporous filter is fully coated.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[5]
-
Prepare Donor Solutions: Prepare a 500 µM solution of your test and control compounds in PBS from a 10 mM DMSO stock. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.[5]
-
Start the Assay: Add 200 µL of the donor solution to each well of the lipid-coated donor plate.[5]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 5 to 18 hours. A plate shaker can be used to ensure adequate mixing.[3][5]
-
Quantify Compound Concentration: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pₑ): The effective permeability coefficient (Pₑ) is calculated using the following equation. The results are often expressed as log Pₑ.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[6] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[7][8]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, assessing both passive diffusion and active transport mechanisms.
Materials:
-
Caco-2 cells (from ATCC or other cell bank)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow for monolayer integrity testing
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and talinolol for P-gp efflux)[9]
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to confirm the integrity of the tight junctions.
-
Prepare Assay Solutions: Prepare a solution of your test compound (typically at 10 µM) in HBSS.[6]
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A→B): To assess absorption, add the compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[6][8]
-
Basolateral to Apical (B→A): To assess efflux, add the compound solution to the basolateral chamber and fresh HBSS to the apical chamber.[6][8]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.[6]
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
The Papp is calculated for both A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein.[9]
-
Troubleshooting Low Permeability Data
The table below summarizes common issues observed in permeability assays and provides targeted solutions.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Next Steps |
| Low Pₑ in PAMPA | High Polarity: The compound has too many polar functional groups. | Structural Modification: Reduce Polar Surface Area (PSA) by replacing polar groups with non-polar isosteres. Reduce the number of Hydrogen Bond Donors (HBDs).[10] |
| Low Pₑ in PAMPA | High Molecular Weight: The molecule is too large to efficiently diffuse across the membrane. | Structural Modification: Aim to reduce molecular weight while preserving pharmacophore activity. This is a core principle of lead optimization.[10] |
| Low Papp (A→B) in Caco-2, but Pₑ in PAMPA was acceptable | Active Efflux: The compound is likely a substrate for efflux pumps (e.g., P-glycoprotein) expressed on Caco-2 cells. | Confirm with Efflux Ratio: Calculate the ER from a bidirectional Caco-2 assay. An ER > 2 confirms efflux.[9] Structural Modification: Modify the structure to reduce recognition by efflux transporters. This can be subtle and often requires iterative medicinal chemistry. |
| Low Papp (A→B) in Caco-2 | Poor Aqueous Solubility: The compound precipitates in the aqueous assay buffer, leading to an underestimation of permeability.[11] | Improve Solubility: Increase the thermodynamic solubility of the compound.[12] Formulation: Use co-solvents or solubilizing agents in the assay buffer, but be cautious as these can affect cell health.[11] |
| Low Overall Compound Recovery in Caco-2 Assay | Compound Instability: The compound may be degrading in the assay buffer or being metabolized by enzymes in the Caco-2 cells. | Stability Test: Incubate the compound in the assay buffer and with Caco-2 cell lysate to check for chemical and metabolic stability. |
| Low Overall Compound Recovery in Caco-2 Assay | Non-specific Binding: The compound is adsorbing to the plastic of the assay plates. | Modify Protocol: Use low-binding plates. Include a surfactant like 0.1% BSA in the receiver buffer to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties that govern the cell permeability of quinazoline compounds?
The permeability of any compound, including quinazolines, is largely dictated by a balance of several physicochemical properties. The most critical are:
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms (primarily oxygen and nitrogen) in a molecule.[13] Permeability is inversely proportional to PSA. For general cell permeability, a PSA of less than 140 Ų is recommended, while crossing the blood-brain barrier often requires a PSA below 90 Ų.[13][14]
-
Lipophilicity (logP/logD): This measures how well a compound partitions between an oily (lipid) phase and an aqueous phase. The cell membrane is a lipid bilayer, so a higher logP/logD (within an optimal range, typically 1-5) generally favors passive diffusion.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is a major contributor to a molecule's polarity. Reducing the HBD count is a particularly effective strategy for improving permeability.[15]
-
Molecular Weight (MW): Smaller molecules tend to diffuse more easily. While not a strict rule, compounds with MW > 500 Da often face permeability challenges.
-
Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) is crucial. Ionized (charged) species are polar and do not readily cross lipid membranes. The uncharged form of a molecule is the primary species that undergoes passive diffusion.
Q3: What are the most effective medicinal chemistry strategies to improve the permeability of my quinazoline series?
Once you have identified poor permeability as an issue, several validated medicinal chemistry strategies can be employed. The choice of strategy depends on the specific structural features of your quinazoline scaffold.
-
Reduce Polar Surface Area (PSA) and HBD Count: This is often the most impactful strategy.
-
Replace polar groups (e.g., -OH, -COOH, -NH₂) with less polar isosteres (e.g., -OMe, -COOMe, -N(Me)₂).
-
N-methylation of amides or amines can eliminate an HBD and improve permeability.[16]
-
-
Increase Lipophilicity:
-
Introduce non-polar groups like methyl, ethyl, or halogens at appropriate positions on the quinazoline core or its substituents. However, be mindful that excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
-
Utilize Intramolecular Hydrogen Bonds (IMHBs):
-
Design the molecule so that a polar group (like an -NH or -OH) can form a hydrogen bond with a nearby acceptor atom within the same molecule. This "internal shielding" reduces the effective PSA, making the molecule behave as if it were less polar.
-
-
Prodrug Approach:
-
This is a powerful strategy where a poorly permeable parent drug is chemically modified to create a more permeable "prodrug."[16][17] This prodrug crosses the cell membrane and is then cleaved by intracellular enzymes (like esterases) to release the active parent drug.[18][19] For example, a polar carboxylic acid can be masked as a more lipophilic ester.[15]
-
Q4: My compound is an efflux pump substrate. What does this mean and what can I do about it?
This means your compound is actively transported out of the cell by proteins like P-glycoprotein (P-gp, also known as MDR1).[7] This is a common resistance mechanism in cancer cells and also limits the absorption of many drugs in the gut.
-
Identification: A bidirectional Caco-2 assay showing an efflux ratio (Papp B→A / Papp A→B) greater than 2 is the standard way to identify efflux substrates.[9]
-
Mitigation Strategies:
-
Structural Modification: The most definitive solution is to modify the molecule to reduce its recognition by the transporter. This is a complex challenge as the substrate recognition sites of efflux pumps are large and promiscuous. However, common strategies include reducing the number of H-bond acceptors and adding bulky groups.
-
Co-administration with an Inhibitor: In a research setting, you can co-administer your compound with a known P-gp inhibitor (like verapamil) in the Caco-2 assay.[6] A significant increase in A→B permeability in the presence of the inhibitor confirms P-gp mediated efflux. This approach is less viable for therapeutic development due to potential drug-drug interactions.
-
Q5: When should I consider formulation strategies over chemical modification?
Formulation strategies are best considered when:
-
Medicinal chemistry efforts have been exhausted without achieving the desired permeability.
-
The structural modifications required to improve permeability lead to an unacceptable loss of potency or introduce new liabilities (e.g., toxicity, poor metabolic stability).
-
The compound is in late-stage development , and re-starting a medicinal chemistry campaign is not feasible.
Advanced formulation strategies, such as encapsulating the quinazoline compound in liposomes or polymeric nanoparticles, can bypass the need for passive diffusion by utilizing endocytic pathways for cell entry.
Visualizations
Below are diagrams to help visualize the key concepts discussed in this guide.
Caption: Factors influencing the cell permeability of a compound.
Caption: Experimental workflow for addressing poor permeability.
References
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Drug Discovery Pro. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
- Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- ACS Publications. (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
- PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Taylor & Francis Online. (2025). Permeability enhancement techniques for poorly permeable drugs: A review.
- National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References.
- ResearchGate. (2025). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.
- ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- ResearchGate. (n.d.). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation.
- Royal Society of Chemistry. (2021). CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption.
- Wikipedia. (n.d.). Polar surface area.
- Pharmascope. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review.
- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione.
- ResearchGate. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Semantic Scholar. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
- Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.
- PubMed Central. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Pion Inc. (2024). Drug solubility and permeability.
- Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
- SciSpace. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- YMER. (2025). Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review.
- PubMed. (n.d.). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents.
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- MDPI. (n.d.). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polar surface area - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
Avoiding decomposition of 7-Bromoquinazolin-4-amine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Bromoquinazolin-4-amine. As Senior Application Scientists, we understand the challenges that can arise during the synthesis and modification of complex heterocyclic molecules. This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the underlying chemistry to help you avoid the decomposition of this compound in your reactions.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a quinazoline core, a primary amine at the 4-position, and a bromine atom at the 7-position, presents a unique set of reactivity and stability challenges. The electron-withdrawing nature of the quinazoline ring system and the presence of the amino group can influence the reactivity of the C-Br bond, while the entire scaffold can be susceptible to certain reaction conditions. This guide will address the most common decomposition pathways and provide strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing significant amounts of a debrominated byproduct (quinazolin-4-amine) in my palladium-catalyzed cross-coupling reaction. What is causing this, and how can I prevent it?
Answer: The formation of the debrominated product, quinazolin-4-amine, is a common side reaction known as reductive dehalogenation . This occurs when the aryl halide is reduced instead of undergoing the desired cross-coupling. Several factors can promote this unwanted pathway.
Causality:
-
Beta-Hydride Elimination: In Buchwald-Hartwig aminations, if the palladium intermediate undergoes beta-hydride elimination from the amide, it can lead to the formation of an imine and a hydrodehalogenated arene.[1]
-
Protonolysis of the Organopalladium Intermediate: In Suzuki couplings, the intermediate formed after oxidative addition can react with a proton source (like water or alcohol) before transmetalation can occur, leading to the debrominated product. This is also known as protodeboronation of the boronic acid partner, which can indirectly lead to dehalogenation of the aryl halide.[2]
-
Reaction Conditions: Certain bases, solvents, and high temperatures can favor reductive dehalogenation. For instance, the use of strong, sterically hindered bases in the presence of a hydrogen source can promote this side reaction.
Troubleshooting Steps:
-
Choice of Base: Use a weaker, non-nucleophilic base. While strong bases like sodium tert-butoxide are common, they can sometimes promote dehalogenation. Consider screening bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can facilitate protonolysis.
-
Ligand Selection: The choice of phosphine ligand is critical in palladium catalysis. For Suzuki reactions, bulky, electron-rich ligands can promote the desired cross-coupling over dehalogenation. In Buchwald-Hartwig reactions, ligands like Xantphos have been shown to be effective for halogenated quinazolinones.[4][5]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can increase the rate of decomposition pathways.
FAQ 2: My reaction mixture is turning dark, and I'm seeing multiple unidentifiable polar spots on my TLC. Could the quinazoline ring be decomposing?
Answer: Yes, the quinazoline core itself can be susceptible to decomposition, particularly through hydrolysis, especially under harsh pH and high-temperature conditions.
Causality:
-
Hydrolysis: Quinazolines can be unstable in boiling acidic or alkaline solutions.[6] In warm solutions, the quinazoline ring can hydrolyze to form 2-aminobenzaldehyde derivatives and ammonia/formic acid byproducts.[2] This is a significant concern when using strong aqueous bases or acids at elevated temperatures.
Troubleshooting Steps:
-
pH Control: If possible, maintain a near-neutral pH. If a base is required, use a non-aqueous base or minimize the amount of water in the reaction. The solubility and stability of related nitrogen heterocycles are known to be pH-dependent.[5]
-
Temperature Management: Avoid prolonged heating at high temperatures, especially in the presence of water and strong acids or bases. If high temperatures are necessary, consider shorter reaction times or microwave-assisted synthesis, which can sometimes reduce decomposition by enabling rapid heating to the target temperature.[7]
-
Inert Atmosphere: While not directly related to hydrolysis, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition pathways that may be initiated at elevated temperatures.
FAQ 3: I am attempting a nucleophilic aromatic substitution (SNA) on a different part of a larger molecule containing the this compound moiety and observing decomposition. What could be the issue?
Answer: The 4-amino group of the quinazoline ring can act as an internal nucleophile or influence the electronic properties of the ring system, potentially leading to unexpected side reactions or decomposition under certain SNAr conditions.
Causality:
-
Intramolecular Reactions: Depending on the reaction conditions and the structure of the rest of the molecule, the 4-amino group could potentially participate in intramolecular cyclization reactions.
-
Catalyst Inhibition: The nitrogen atoms in the quinazoline ring can coordinate to metal catalysts, potentially inhibiting their activity in other parts of the molecule.[8]
Troubleshooting Steps:
-
Protecting Groups: If the 4-amino group is not the intended reaction site, consider protecting it. A simple acylation (e.g., with acetic anhydride) can be used to form an amide, which is less nucleophilic and can be deprotected later.
-
Reaction Sequencing: Plan your synthetic route to perform reactions that are incompatible with the 4-aminoquinazoline moiety before introducing this fragment.
-
Reagent Choice: Be mindful of the reagents used. Strong nucleophiles or bases could potentially react with the quinazoline ring system itself.
Experimental Protocols to Minimize Decomposition
Protocol 1: General Handling and Storage of this compound
To ensure the integrity of your starting material, proper handling and storage are essential.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Protect from light, as some aryl halides can be light-sensitive.[10]
-
Handling: Handle in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen) when possible, especially when dispensing for reactions that require anhydrous conditions.
Protocol 2: Optimized Suzuki-Miyaura Coupling Conditions
This protocol is designed to minimize reductive dehalogenation and other side reactions.
Reaction: Coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%) | Promotes efficient cross-coupling.[2] |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) | Milder bases that are less likely to promote dehalogenation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Common solvent systems for Suzuki couplings. Ensure solvents are deoxygenated. |
| Temperature | 80-90 °C | The lowest effective temperature to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and substrate. |
Step-by-Step Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the deoxygenated solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Decomposition Pathways and Optimized Workflows
Decomposition Pathways
Caption: Key decomposition routes for this compound.
Optimized Suzuki Coupling Workflow
Caption: Step-by-step workflow for a robust Suzuki coupling reaction.
References
- Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 4, 2026. [Link]
- Baluja S, Ramavat P, Nandha K. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. 2016;31:123-133.
- Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- The proposed mechanism for the synthesis of 4-aminoquinazoline and...
- A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Al-Suwaidan IA, Abdel-Aziz AAM, El-Azab AS, et al. Quinazoline derivatives: synthesis and bioactivities. Int J Med Chem. 2013;2013:392375.
- Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
- This compound. PubChem. [Link]
- Buchwald-Hartwig Amin
- Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar. [Link]
- This compound, 98% Purity, C8H6BrN3, 10 grams. CP Lab Safety. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Farha SA, Czarny TL, Prosser AR, et al. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules. 2021;26(11):3359.
- Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Molecules. 2022;27(19):6649.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Pharmaceuticals. 2021;14(8):789.
- Al-Suwaidan IA, Abdel-Aziz AAM, El-Azab AS, et al. Quinazoline derivatives: synthesis and bioactivities. Int J Med Chem. 2013;2013:392375.
- Buchwald-Hartwig Amin
- Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar. [Link]
- This compound, 98% Purity, C8H6BrN3, 10 grams. CP Lab Safety. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Farha SA, Czarny TL, Prosser AR, et al. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules. 2021;26(11):3359.
- Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity. Molecules. 2022;27(19):6649.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Pharmaceuticals. 2021;14(8):789.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for Polar Quinazoline Compounds
Welcome to the technical support center for the purification of polar quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during column chromatography. As polar, nitrogen-containing heterocyclic compounds, quinazolines present unique purification challenges that require a nuanced approach to method development. This document provides actionable strategies grounded in chromatographic principles to enhance the purity, yield, and efficiency of your separations.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when purifying polar quinazolines.
Q1: My polar quinazoline compound elutes immediately from my reversed-phase (C18) column. How can I increase its retention?
A: This is a classic sign of insufficient interaction between your polar analyte and the non-polar stationary phase.[1] Your compound has a higher affinity for the polar mobile phase and is washed out quickly. To improve retention, consider the following strategies:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the percentage of water. Some modern C18 columns are engineered to be "aqueous stable" and can tolerate highly aqueous environments without phase collapse.[1]
-
Switch to a More Polar Stationary Phase: A standard C18 column may be too non-polar. Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[1] These offer different selectivity and can enhance retention for polar molecules.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar quinazolines, HILIC is often the most effective technique.[2][3] HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) with a mobile phase rich in an organic solvent (typically acetonitrile).[1][4] This creates a water-enriched layer on the stationary phase surface, promoting the partitioning and retention of polar analytes.[4]
Q2: I'm observing significant peak tailing for my basic quinazoline compound on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like quinazolines is most often caused by strong, undesirable secondary interactions with acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[5] These interactions lead to a non-uniform elution process. Here’s how to mitigate this issue:
-
Mobile Phase pH Adjustment: The charge state of your quinazoline and the silica surface is pH-dependent.[1][5][6]
-
Low pH (Acidic Mobile Phase): In reversed-phase chromatography, operating at a low pH (e.g., 2.5-4) protonates the basic quinazoline, giving it a positive charge. This also suppresses the ionization of the acidic silanol groups, minimizing the strong ionic interaction that causes tailing.[1][5]
-
High pH (Basic Mobile Phase): At a higher pH, the quinazoline will be in its neutral form, while the silanol groups will be deprotonated (SiO⁻). To prevent tailing in this scenario, it is crucial to use a high-quality, end-capped column that has a minimal number of accessible silanol groups.[1][5]
-
-
Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[7]
-
Use a Deactivated Stationary Phase: Modern columns that are "base-deactivated" or "end-capped" are specifically designed to minimize silanol interactions and are highly recommended for purifying basic compounds.[5]
Q3: My quinazoline compound appears to be decomposing on the silica gel column. How can I purify it without degradation?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[8][9] Before committing to a large-scale purification, it's wise to assess stability.
-
Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour before eluting. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[7][8]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine. Afterwards, wash with 2-3 column volumes of the mobile phase without the modifier to remove excess base before loading your compound.[1]
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[7] For very sensitive compounds, reversed-phase chromatography on a C18 column is often a milder option.[10]
Troubleshooting Guides: Deeper Dive
This section provides detailed, step-by-step guidance for resolving more complex purification issues.
Issue 1: Poor Separation and Overlapping Peaks
You've successfully achieved retention, but your quinazoline of interest is co-eluting with impurities.
Underlying Cause: The selectivity of your chromatographic system is insufficient to resolve the components of your mixture. Selectivity is influenced by the properties of the stationary phase, mobile phase, and the analytes themselves.[11][12]
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent System Screening (TLC): Before running a column, use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. The goal is to find a system that provides a good separation between your target compound (ideally with an Rf value of 0.2-0.3) and its impurities.[1]
-
Adjust Solvent Strength: If compounds are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[7] If they are moving too quickly (high Rf), decrease the polarity.[7]
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the mobile phase components to a solvent with different properties (e.g., replace methanol with acetonitrile or ethyl acetate). Different solvents interact with analytes through different mechanisms (dipole-dipole, hydrogen bonding), which can significantly alter selectivity.[13][14]
-
-
Modify the Stationary Phase:
-
If extensive mobile phase optimization on silica gel fails, a change in stationary phase is warranted.
-
Normal-Phase Options: Consider alumina (neutral or basic) or a bonded phase like diol or cyano (CN).[7][15]
-
Reversed-Phase Options: If your compound has sufficient hydrophobicity, a C18 or C8 column is standard. For more polar quinazolines, a phenyl-hexyl or embedded polar group (EPG) column can provide the necessary selectivity.[1]
-
-
Employ Gradient Elution:
-
Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective for complex mixtures.[7] Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your more polar quinazoline and any strongly retained impurities.[7][16]
-
Issue 2: Compound Fails to Elute from the Column
You've loaded your sample, run many column volumes of solvent, but there is no sign of your target compound.
Underlying Cause: This typically happens for one of two reasons: the compound is too polar for the selected mobile phase and is irreversibly adsorbed to the stationary phase, or it has decomposed on the column.[7][8]
Troubleshooting Protocol:
-
Drastically Increase Mobile Phase Polarity:
-
If using normal-phase (e.g., silica), switch to a highly polar mobile phase. A common strategy for very polar compounds is to use a mixture of dichloromethane, methanol, and sometimes a small amount of ammonium hydroxide.[8] For example, a gradient up to 10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can elute very basic and polar compounds.[8]
-
Check Solubility: Ensure your compound is soluble in the mobile phase you are using. Poor solubility can lead to precipitation at the top of the column.[9]
-
-
Assess for Decomposition:
-
Consider an Alternative Chromatographic Mode:
-
For extremely polar quinazolines that are intractable in normal-phase, HILIC or reversed-phase chromatography are the logical next steps.[2][15] In reversed-phase, highly polar compounds will elute very early, which can be an effective purification strategy if the impurities are less polar and are retained.[15]
-
Method Selection and Optimization Workflow
Choosing the correct chromatographic mode from the outset can save significant time and resources. The following workflow provides a logical decision-making process for purifying polar quinazoline compounds.
Caption: Workflow for selecting and optimizing a purification method.
Data Summary Tables
Effective method development relies on understanding the properties of the solvents used.
Table 1: Properties of Common Solvents for Quinazoline Purification
| Solvent | Polarity Index | Eluting Strength (on Silica) | Comments |
| Hexane/Heptane | 0.1 | Very Low | Used as the weak solvent in normal-phase. |
| Dichloromethane (DCM) | 3.1 | Low-Medium | Good starting solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium | Common polar modifier in normal-phase systems. |
| Acetonitrile (ACN) | 5.8 | Medium | Used in both normal- and reversed-phase/HILIC. |
| Methanol (MeOH) | 5.1 | High | Strong polar solvent for normal-phase; good for eluting highly polar compounds. |
| Water | 10.2 | Very High | Used as the strong solvent in reversed-phase. |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Probable Cause(s) | Primary Solution(s) | Secondary Action(s) |
| No Retention (RP-HPLC) | Analyte too polar for stationary phase. | Switch to a more polar column (e.g., EPG) or use HILIC mode.[1] | Increase aqueous content of mobile phase.[1] |
| Peak Tailing (Basic Analyte) | Secondary interaction with silanol groups.[5] | Add a basic modifier (e.g., triethylamine) to the mobile phase (Normal-Phase).[7] | Use a base-deactivated/end-capped column; adjust mobile phase pH (Reversed-Phase).[1][5] |
| Compound Decomposition | Acidity of silica gel stationary phase.[8] | Switch to a neutral stationary phase like alumina or use reversed-phase.[7] | Pre-treat silica column with a basic solution.[1] |
| Poor Resolution | Inappropriate solvent system or stationary phase. | Re-screen solvent systems using TLC to improve selectivity.[7] | Switch to a different stationary phase (e.g., alumina, C18, phenyl-hexyl).[7] |
| Compound Won't Elute | Irreversible adsorption (too polar).[7] | Drastically increase mobile phase polarity; use gradient elution.[7] | Switch to reversed-phase or HILIC.[15] |
Advanced Concepts: The Role of pH
The pH of the mobile phase is a critical, yet often overlooked, parameter in the purification of ionizable compounds like quinazolines.[6][17] Understanding the relationship between pH and the compound's pKa is essential for controlling retention and peak shape.
Caption: Effect of pH on quinazoline and silanol group interactions in RP-HPLC.
As illustrated, at low pH, the basic quinazoline is protonated, but the problematic silanol groups are neutral, leading to minimal unwanted interactions and better chromatography.[5] At high pH, the situation is reversed, and strong ionic interactions can occur unless a properly end-capped column is used.[5] Therefore, for basic quinazolines, starting method development at a low pH (around 3) is a highly recommended strategy.[17]
References
- Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Benchchem.
- Benchchem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds. Benchchem.
- University of Rochester Department of Chemistry. (n.d.).
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Phenomenex. (2025). Normal-phase vs.
- Agilent. (n.d.).
- Wikipedia. (n.d.).
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
- Sigma-Aldrich. (n.d.).
- Unknown. (n.d.).
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- Chemistry For Everyone. (2025).
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmanow.live [pharmanow.live]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. agilent.com [agilent.com]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 7-Bromoquinazolin-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromoquinazolin-4-amine derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common and complex challenges encountered during the NMR-based structural elucidation of this important class of compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-proven strategies to empower you to navigate even the most intricate spectra with confidence.
Introduction: Why are this compound Spectra So Complex?
The this compound scaffold is a cornerstone in many medicinal chemistry programs. However, its NMR spectra are notoriously challenging to interpret. The complexity arises from a confluence of structural features:
-
The Quinazoline Core: This fused heterocyclic system presents a rigid structure with multiple coupled protons, often leading to overlapping signals in the aromatic region.
-
The Bromine Substituent: The heavy bromine atom at the 7-position significantly influences the electronic environment of the molecule. This leads to predictable downfield shifts for adjacent protons due to its electronegativity and anisotropic effects, which can sometimes be counterintuitive.[1][2][3][4]
-
The 4-Amine Group: This electron-donating group further modulates the chemical shifts of the quinazoline protons, and its exchangeable protons can present as broad signals, or sometimes not be observed at all.
-
Rotational Isomers (Rotamers): If bulky substituents are present on the 4-amino group, restricted rotation around the C4-N bond can lead to the appearance of multiple sets of signals for the same compound, dramatically complicating the spectrum.[5]
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad, ill-defined peaks in the aromatic region. What are the likely causes and how can I fix this?
A1: Peak broadening is a common issue that can obscure crucial coupling information.[5][6] Several factors can contribute to this problem:
-
Poor Shimming: The magnetic field may not be homogeneous across your sample. Always ensure the spectrometer's auto-shim routine is completed, and if necessary, perform manual shimming on key non-spinning shims.[7]
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and peak broadening. Conversely, if your compound is poorly soluble and has started to precipitate, this will severely degrade spectral quality. Try diluting your sample or using a different deuterated solvent in which your compound is more soluble.[5]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, try filtering your sample through a small plug of celite or re-purifying your compound.
-
Chemical Exchange: The protons on the 4-amine group can undergo chemical exchange with trace amounts of water or acid in your solvent. This can lead to broadening of the amine signal itself and sometimes adjacent aromatic protons. Running the experiment at a lower temperature can sometimes slow this exchange and sharpen the signals.
Q2: The aromatic signals in my ¹H NMR are heavily overlapped. How can I resolve them to determine coupling constants?
A2: Signal overlap in the aromatic region is almost a given with quinazoline derivatives. Here are several strategies to tackle this:
-
Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts in your protons due to solvent-solute interactions, often resolving overlapped signals.[5] Other useful solvents to try include acetone-d₆ and DMSO-d₆.
-
Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of your signals, often resolving the overlap.
-
Utilize 2D NMR Techniques: Two-dimensional NMR is an indispensable tool for resolving complex spectra.[8][9][10][11]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, allowing you to trace out the spin systems within your molecule.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a coupled spin system, even if they are not directly coupled.[10]
-
Q3: I'm having trouble assigning the protons on the quinazoline ring, specifically H-5, H-6, and H-8. What is the expected pattern?
A3: The substitution pattern of this compound leads to a specific set of signals for the remaining protons on the benzene portion of the quinazoline ring. Here's a general guide:
-
H-5: This proton is typically the most downfield of the three due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nature of the pyrimidine ring. It will appear as a doublet, coupled to H-6.
-
H-6: This proton is ortho to the bromine atom. It will appear as a doublet of doublets, coupled to both H-5 and H-8. The electronegativity of the bromine will influence its chemical shift.[2]
-
H-8: This proton is meta to the bromine. It will appear as a doublet, coupled to H-6.
To definitively assign these, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended. This will show correlations between protons and carbons that are 2-3 bonds away, allowing you to "walk" across the molecular skeleton.[11]
Q4: I see two sets of signals for my compound, but my mass spec data indicates it's pure. Could I have rotamers?
A4: Yes, this is a strong possibility, especially with N-substituted this compound derivatives. If there is a bulky group on the amine, rotation around the C4-N bond can be slow on the NMR timescale, leading to two distinct populations of conformers (rotamers) being observed.
-
Troubleshooting: To confirm the presence of rotamers, acquire the ¹H NMR spectrum at an elevated temperature (e.g., 50 °C, 80 °C). If the two sets of signals begin to broaden and coalesce into a single set of averaged signals, you are observing rotational isomerism.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Full Structural Elucidation
This workflow provides a step-by-step methodology for tackling a novel this compound derivative.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your purified compound.
-
Dissolve in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Acquisition:
-
COSY: To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are critical for connecting different fragments of the molecule.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): If stereochemistry or through-space interactions are of interest.
-
Guide 2: Pinpointing and Assigning Protons on the Quinazoline Core
This guide focuses on the definitive assignment of the H-5, H-6, and H-8 protons.
| Proton | Expected Multiplicity | Key HMBC Correlations (to Carbons) |
| H-5 | Doublet (d) | C4, C7, C8a |
| H-6 | Doublet of Doublets (dd) | C4a, C8 |
| H-8 | Doublet (d) | C4a, C6, C7 |
This data is predictive and should be confirmed with experimental results.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common NMR issues with this compound derivatives.
Caption: Troubleshooting workflow for complex NMR spectra.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança. [Link]
- Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Fiveable. [Link]
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
- Chemical Shift. Chemistry LibreTexts. [Link]
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph. Modgraph. [Link]
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar. [Link]
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- NMR - Interpret
- 12.08 Solving NMR spectra. Chemistry LibreTexts. [Link]
- Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
Sources
- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. fiveable.me [fiveable.me]
Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinazolin-4-amine for Preclinical Studies
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 7-Bromoquinazolin-4-amine for preclinical studies. As a critical intermediate in numerous pharmacologically active compounds, ensuring a robust, scalable, and reproducible synthetic route is paramount. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to address the common challenges encountered during process development and scale-up.
Overall Synthetic Workflow
The most viable and scalable synthetic route to this compound proceeds through a three-step sequence, starting from commercially available 2-amino-4-bromobenzoic acid. This pathway is designed for optimal yield, purity, and operational safety at a larger scale.
Caption: Scalable three-step synthesis of this compound.
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Cyclization)
This initial step involves the cyclization of 2-amino-4-bromobenzoic acid with a formylating agent. For scalability and cost-effectiveness, formamide is the reagent of choice, serving as both the formyl source and the solvent.[1]
Experimental Protocol
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-4-bromobenzoic acid and formamide.
-
Heating: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product.[2] The resulting solid is collected by filtration, washed with water, and then with a suitable solvent like ethanol to remove residual formamide.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
Process Parameters for Scale-Up
| Parameter | Recommended Range | Rationale & Key Considerations |
| Reactant Ratio | 1 equivalent 2-amino-4-bromobenzoic acid to 4-10 equivalents formamide | An excess of formamide is used to drive the reaction to completion and act as a solvent. |
| Temperature | 130-160°C | Higher temperatures accelerate the reaction but can lead to impurities if not controlled.[1] |
| Reaction Time | 2-6 hours | Monitor by HPLC to determine the optimal reaction time for your scale. |
| Agitation | Vigorous | Ensures efficient heat transfer and prevents localized overheating. |
Troubleshooting & FAQs
Q1: My reaction is sluggish, and the yield of 7-Bromoquinazolin-4(3H)-one is low. What could be the cause?
-
Insufficient Temperature: Ensure the internal reaction temperature is within the optimal range of 130-160°C.[1]
-
Poor Quality Starting Material: Verify the purity of your 2-amino-4-bromobenzoic acid. Impurities can inhibit the reaction.
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to poor heat distribution and incomplete reaction. Ensure your agitation is sufficient to maintain a homogeneous slurry.
Q2: During work-up, the product is difficult to filter. How can I improve this?
-
Crystal Morphology: The precipitation conditions can affect crystal size. Try cooling the mixture more slowly or adding the water at a slightly elevated temperature (e.g., 60°C) before cooling to room temperature to encourage the growth of larger, more easily filterable crystals.[2]
Step 2: Synthesis of 7-Bromo-4-chloroquinazoline (Chlorination)
This critical step converts the relatively unreactive quinazolinone into the activated 4-chloro intermediate, which is susceptible to nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.
Experimental Protocol
-
Reaction Setup: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a scrubber for acidic gases, suspend 7-Bromoquinazolin-4(3H)-one in a suitable solvent (e.g., toluene or acetonitrile).
-
Reagent Addition: Add a tertiary amine base (e.g., N,N-diisopropylethylamine) followed by the slow, dropwise addition of phosphorus oxychloride, maintaining a controlled internal temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux.[3]
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up (Quenching): This is a highly exothermic and potentially hazardous step that requires strict control. The recommended procedure is a "reverse quench."[4] Slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred quenching solution (e.g., ice-water or a buffered aqueous solution). Never add water to the reaction mixture.
-
Isolation: After the quench is complete, separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by recrystallization or silica gel chromatography if necessary.
Process Parameters for Scale-Up
| Parameter | Recommended Range | Rationale & Key Considerations |
| Chlorinating Agent | 1.5-3 equivalents POCl₃ | An excess is typically used to ensure complete conversion. Some protocols suggest using POCl₃ as the solvent, but this can complicate the work-up at scale.[5] |
| Base | 1.1-1.5 equivalents | A non-nucleophilic base is used to scavenge the HCl generated during the reaction. |
| Temperature | 80-115°C (Reflux) | The reaction is typically run at the reflux temperature of the solvent.[3] |
| Reaction Time | 3-6 hours | Monitor by HPLC for completion. |
Troubleshooting & FAQs
Q3: The chlorination reaction is not going to completion. What should I do?
-
Moisture: Ensure all reagents and equipment are scrupulously dry. POCl₃ is highly sensitive to moisture and will be consumed by water, rendering it ineffective.
-
Insufficient POCl₃: On a larger scale, losses due to volatility or reaction with trace moisture may be more significant. A slight increase in the equivalents of POCl₃ may be necessary.
-
Base Strength: Ensure the base is of sufficient strength and purity to effectively neutralize the generated HCl.
Q4: My work-up is very exothermic and difficult to control. How can I improve safety?
-
Strictly Adhere to Reverse Quench: Always add the reaction mixture to the quenching solution.[4] This ensures that the POCl₃ is always the limiting reagent during the quench, allowing for better heat dissipation.
-
Controlled Addition Rate: Add the reaction mixture slowly to the quench solution to control the rate of the exotherm.
-
Adequate Cooling: Ensure your quenching vessel has sufficient cooling capacity to manage the heat generated.
-
Monitor for Metastable Intermediates: Incomplete hydrolysis of POCl₃ can form energetic metastable intermediates.[6] It is crucial to ensure the quench is complete by allowing for sufficient stirring time after the addition and verifying the absence of reactive phosphorus species, potentially using in-situ monitoring techniques like Raman spectroscopy on a large scale.[6]
Q5: During work-up, my product seems to be hydrolyzing back to the starting quinazolinone. How can I prevent this?
-
pH Control: 4-chloroquinazolines can be unstable in aqueous basic conditions.[7] During work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis.
-
Rapid Extraction: After quenching, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
Caption: Workflow for the chlorination and subsequent safe work-up.
Step 3: Synthesis of this compound (Amination)
The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group. This is typically achieved by treating the chloro-intermediate with a source of ammonia.
Experimental Protocol
-
Reaction Setup: In a pressure-rated reactor, dissolve 7-bromo-4-chloroquinazoline in a suitable solvent (e.g., isopropanol, dioxane).
-
Ammonia Addition: Charge the reactor with a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium hydroxide).
-
Heating: Seal the reactor and heat the mixture to the desired temperature with stirring.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reactor to room temperature and vent any excess pressure. Concentrate the reaction mixture to remove the solvent. The resulting crude product can be slurried in water, filtered, and washed to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
Process Parameters for Scale-Up
| Parameter | Recommended Range | Rationale & Key Considerations |
| Ammonia Source | Ammonia in isopropanol, Ammonium hydroxide, Ammonium acetate | The choice of ammonia source can impact reaction rate and work-up. Anhydrous sources may require a pressure reactor. |
| Solvent | Isopropanol, n-Butanol, Dioxane, THF/Water | The solvent should be chosen to ensure solubility of the starting material and compatibility with the reaction conditions.[8] |
| Temperature | 80-120°C | Higher temperatures are often required to drive the amination to completion, which may necessitate a sealed reactor. |
| Reaction Time | 4-24 hours | Monitor by HPLC for completion. |
Troubleshooting & FAQs
Q6: The amination reaction is slow or incomplete.
-
Temperature and Pressure: This reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reactor is capable of safely reaching the target temperature and containing the resulting pressure.
-
Ammonia Concentration: Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards the product.
-
Competing Hydrolysis: If using an aqueous ammonia source (ammonium hydroxide), hydrolysis of the starting material back to the quinazolinone can be a competing side reaction. Using an anhydrous ammonia source may improve yields.
Q7: What are the common impurities I should look for in the final product?
-
Unreacted Starting Material: 7-bromo-4-chloroquinazoline may be present if the reaction is incomplete.
-
Hydrolysis Product: 7-Bromoquinazolin-4(3H)-one can form if there is water in the reaction or during work-up.
-
Over-reaction/Side Products: Depending on the reaction conditions, other minor impurities may form. It is crucial to develop a robust HPLC method to identify and quantify these impurities.[9]
Q8: What is the best method for purifying the final product on a large scale?
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds.[10] A solvent screen should be performed to identify a suitable solvent or solvent system that provides high recovery and excellent purity. Common solvents for quinazolines include ethanol, acetonitrile, and mixtures with water.
Analytical and Quality Control
A robust analytical strategy is essential for a successful scale-up campaign.
-
HPLC: High-Performance Liquid Chromatography is the primary tool for monitoring reaction progress, identifying impurities, and determining the final product purity.[9][11][12] A gradient reverse-phase method with UV detection is typically suitable.
-
NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the structure of the starting materials, intermediates, and the final product.
-
Mass Spectrometry (MS): LC-MS can be used to identify impurities and confirm the mass of the desired products.
References
- Liu, Y., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53655.
- Malig, T. C., et al. (2011). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 15(4), 853–861.
- Sciencemadness Wiki. (2024). Phosphoryl chloride. Sciencemadness.
- Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(15), 2788.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.
- Negrete, G. R., et al. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2008(16), 121-131.
- Chembark. (2011). Quenching Phosphorus Oxychloride. Chemical Space.
- Kappe, C. O., et al. (2019). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. Reaction Chemistry & Engineering, 4(12), 2135-2144.
- Asahi Glass Co., Ltd. (2008).
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- ChemBK. (n.d.). Phosphorus oxychloride. ChemBK.
- Kauth, C., & Gevorgyan, V. (2018). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Synlett, 29(10), 1289-1292.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.
- Google Patents. (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.
- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 216–224.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SciSpace. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotei. SciSpace.
- Al-Karaghouli, A. A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.
- ResearchGate. (2008). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [https://www.generis-publishing.com/ shitty/SYNTHESIS-OF-SOME-QUINAZOLIN-4-ONE-SERIES-HETEROCYCLIC-COMPOUNDS-AND-THEIR-BIOLOGICAL-ACTIVITIES.pdf]([Link] shitty/SYNTHESIS-OF-SOME-QUINAZOLIN-4-ONE-SERIES-HETEROCYCLIC-COMPOUNDS-AND-THEIR-BIOLOGICAL-ACTIVITIES.pdf)
- Zhang, Y., et al. (2017). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 822841.
- Kumar, A., et al. (2021).
- Wang, Q., et al. (2023). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters, 25(1), 114-118.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489–496.
- Patel, M. R., & Patel, N. C. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 658604.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
- Boyd, S. L., et al. (2008). POCl3 chlorination of 4-quinazolones. Tetrahedron Letters, 49(48), 6947–6950.
- ResearchGate. (2008). POCl3 Chlorination of 4-Quinazolones. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
- ResearchGate. (1987). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate.
- Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.
- ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate.
Sources
- 1. generis-publishing.com [generis-publishing.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-BROMO-4-CHLOROQUINAZOLINE | 573675-55-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-Bromoquinazolin-4-amine and Other Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. The quinazoline scaffold, particularly the 4-aminoquinazoline core, has emerged as a "privileged structure" due to its remarkable affinity for the ATP-binding pocket of numerous kinases.[1][2][3] This guide provides a comparative analysis of the putative efficacy of 7-Bromoquinazolin-4-amine, a member of this chemical class, against established kinase inhibitors targeting key oncogenic signaling pathways. While direct experimental data for this specific analogue is not yet broadly published, its structural similarity to a multitude of potent inhibitors allows for a robust, data-driven comparative discussion.
We will delve into the mechanistic underpinnings of 4-aminoquinazoline action, present comparative efficacy data for leading drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), and provide detailed, field-proven protocols for evaluating kinase inhibitor potency. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel quinazoline derivatives.
The 4-Aminoquinazoline Scaffold: A Key to Kinase Inhibition
The 4-aminoquinazoline moiety serves as an effective pharmacophore for competitive inhibition at the ATP-binding site of protein kinases.[4][5] The nitrogen atom at position 1 of the quinazoline ring is critical, typically forming a hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP.[5] Substitutions at various positions on the quinazoline and the 4-amino group modulate the inhibitor's potency and selectivity for specific kinases.[4][5] Given this well-established structure-activity relationship (SAR), it is highly probable that this compound will exhibit inhibitory activity against members of the tyrosine kinase family, most notably EGFR and VEGFR, which are common targets for this class of compounds.[5][6][7][8]
Key Signaling Pathways Targeted by Quinazoline-Based Inhibitors
EGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[9][10] Kinase inhibitors targeting these pathways can effectively halt tumor growth and progression.
Caption: EGFR and VEGFR signaling pathways and points of inhibition.
Comparative Efficacy of Leading Kinase Inhibitors
To contextualize the potential efficacy of this compound, we present the half-maximal inhibitory concentration (IC50) values for several FDA-approved 4-aminoquinazoline-based drugs against their primary kinase targets. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Target(s) | IC50 (in vitro, cell-free) | Citation(s) |
| Gefitinib (Iressa®) | EGFR | 13.06 nM - 77.26 nM (cell-based) | [11][12] |
| Erlotinib (Tarceva®) | EGFR | 2 nM | [13] |
| Lapatinib (Tykerb®) | EGFR, HER2 | 10.8 nM (EGFR), 9.2 nM (HER2) | [14] |
| Vandetanib (Caprelsa®) | VEGFR2, EGFR | 40 nM (VEGFR2), 500 nM (EGFR) | [15][16][17][18] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
This data illustrates the high potency of 4-aminoquinazoline derivatives against key oncogenic kinases. It is anticipated that this compound would exhibit IC50 values within a similar nanomolar to low micromolar range against these or related kinases. The bromine substitution at the 7-position may influence its selectivity and potency profile.
Experimental Protocols for Efficacy Determination
Accurate and reproducible assessment of kinase inhibitor efficacy is paramount in drug discovery. Below are detailed protocols for a biochemical and a cell-based assay, representing the gold standards in the field. The causality behind experimental choices is explained to ensure a self-validating system.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a non-radioactive, high-throughput method to quantify kinase activity by measuring the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by a decrease in the FRET signal.[19][20]
Caption: Workflow for the LanthaScreen TR-FRET kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[20] The buffer composition is critical for maintaining optimal enzyme activity and stability.
-
3X Kinase/Antibody Solution: Dilute the target kinase and the Europium-labeled anti-tag antibody in 1X kinase buffer to a 3X final concentration. The antibody recognizes a tag on the recombinant kinase, bringing the Europium donor fluorophore into proximity.
-
3X Tracer Solution: Dilute the Alexa Fluor® 647-labeled ATP-competitive tracer in 1X kinase buffer to a 3X final concentration. The tracer's binding to the kinase's ATP pocket enables FRET.
-
3X Compound Dilution Series: Prepare a serial dilution of this compound and comparator inhibitors (e.g., Gefitinib) in 1X kinase buffer containing a constant percentage of DMSO to create a 3X concentration series. This ensures the final DMSO concentration is consistent across all wells, minimizing solvent effects.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of the 3X compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells except the negative controls.
-
Add 5 µL of the 3X Tracer solution to all wells. The final reaction volume will be 15 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Phospho-EGFR ELISA
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context, providing a more physiologically relevant measure of inhibitor activity. Here, we focus on inhibiting EGFR phosphorylation at tyrosine 1068 (pY1068).[21][22]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture an EGFR-overexpressing cell line (e.g., A431) in appropriate media.
-
Seed 20,000 cells per well in a 96-well cell culture plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activation.
-
Treat the cells with a serial dilution of this compound or comparator inhibitors for 2 hours.
-
Stimulate EGFR phosphorylation by adding a final concentration of 100 ng/mL of human EGF for 10 minutes at 37°C. This controlled stimulation provides a robust signal window for measuring inhibition.
-
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 to permeabilize the cell membranes, allowing antibody access to intracellular targets.
-
-
Immunodetection:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour.
-
Incubate the cells overnight at 4°C with a primary antibody specific for phospho-EGFR (pY1068). In parallel wells, incubate with an antibody for total EGFR to normalize for cell number and total protein.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
-
Signal Development and Measurement:
-
Wash the cells and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a colorimetric reaction.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Calculate the percent inhibition of EGFR phosphorylation relative to the EGF-stimulated control.
-
Determine the IC50 value as described in the previous protocol.
-
Conclusion
The 4-aminoquinazoline scaffold is a highly validated and successful platform for the development of potent and selective kinase inhibitors. Based on extensive structure-activity relationship data, this compound is a promising candidate for targeting oncogenic tyrosine kinases such as EGFR and VEGFR. The comparative efficacy data of established drugs like Gefitinib, Erlotinib, Lapatinib, and Vandetanib provide a benchmark for its potential potency. The detailed experimental protocols outlined in this guide offer a robust framework for the empirical validation of its inhibitory activity and cellular efficacy. Further investigation through in vitro and cell-based assays is warranted to fully elucidate the therapeutic potential of this compound in the ever-evolving field of targeted cancer therapy.
References
- Rewcastle GW, et al. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. J Med Chem. 1996;39(9):1823-1835. [Link]
- Wainberg ZA, et al. Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Clin Cancer Res. 2010;16(5):1509-1519. [Link]
- Active Biochem. Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. [Link]
- Wedge SR, et al. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. Int J Oncol. 2011;39(1):271-278. [Link]
- Carlomagno F, et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Ther Clin Risk Manag. 2007;3(5): 855–863. [Link]
- Konecny GE, et al. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. Br J Cancer. 2006;94(1):109-118. [Link]
- Popa A, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Int J Mol Sci. 2021;22(21):11964. [Link]
- Kim Y, et al. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. 2016;7(45):72709-72723. [Link]
- El-Damasy DA, et al. Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. 2016;2(1):1-11. [Link]
- Galvani E, et al. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Sci Rep. 2015;5:17311. [Link]
- Bridges AJ, et al. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. J Med Chem. 1995;38(18):3513-3523. [Link]
- Das D, Hong J. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Eur J Med Chem. 2019;170:55-72. [Link]
- Kumar A, et al. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. 2022. [Link]
- ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. [Link]
- Assay Genie. EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit. [Link]
- Zhang H, et al. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Front Chem. 2021;9:671691. [Link]
- Abouzid KA, et al. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorg Med Chem. 2008;16(16):7838-7846. [Link]
- Sun L, et al. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorg Med Chem. 2012;20(1):153-163. [Link]
- Al-Attas R, et al. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6691. [Link]
- ResearchGate. Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, and EGFR and HER2 MFI in NSCLC cell lines. [Link]
- ResearchGate.
- Wang Y, et al. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Future Med Chem. 2017;9(14):1635-1647. [Link]
- Al-Suwaidan IA, et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. 2023;28(7):3015. [Link]
- Nakai M, et al. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. Cancer Sci. 2010;101(6):1526-1531. [Link]
- ResearchGate. IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Link]
- RayBiotech. Human Phospho-EGFR (Y1068) Cell-Based ELISA Kit. [Link]
- ResearchGate.
- Zhang Y, et al. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Eur J Med Chem. 2016;110:144-154. [Link]
- Zaveri N, et al. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. J Med Chem. 2009;52(1):11-14. [Link]
- ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. [Link]
- ResearchGate. IC50 of compounds 8-17 and Erlotinib. [Link]
- Chen Y, et al. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget. 2017;8(51):88789-88801. [Link]
- Wang Y, et al. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Front Pharmacol. 2022;13:861614. [Link]
- ResearchGate. Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. [Link]
- Antibodies.com. EGFR (phospho Tyr869) Cell Based ELISA Kit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. assaygenie.com [assaygenie.com]
- 22. raybiotech.com [raybiotech.com]
A Strategic Guide to the Crystallographic and Physicochemical Evaluation of 7-Bromoquinazolin-4-amine Co-crystals
This guide provides a comprehensive framework for the development, crystallographic analysis, and comparative evaluation of novel co-crystal structures of 7-Bromoquinazolin-4-amine. In the absence of extensive public data on co-crystals of this specific active pharmaceutical ingredient (API), this document serves as a strategic protocol, guiding researchers through a systematic process from co-former selection to in-depth physicochemical performance analysis. Our approach is grounded in the principles of crystal engineering, emphasizing a logical, evidence-based workflow to enhance the properties of this compound for drug development applications.
Introduction: The Case for Co-crystallization of this compound
This compound (C₈H₆BrN₃) is a heterocyclic amine with a molecular weight of 224.06 g/mol . While its full physicochemical profile is not extensively detailed in public literature, quinazoline derivatives are a significant class of compounds in medicinal chemistry. A primary challenge in drug development is optimizing the solid-state properties of an API to ensure desirable solubility, stability, and bioavailability. Pharmaceutical co-crystals—crystalline structures composed of an API and a benign co-former held together by non-covalent interactions—offer a powerful tool to address these challenges without altering the chemical structure of the API itself.
By systematically exploring co-crystal formation, we can potentially modulate key properties of this compound, transforming a promising molecule into a viable drug candidate. This guide outlines the critical steps and analytical comparisons necessary to achieve this.
The Co-crystal Development Workflow: From Screening to Structure
The journey to a successful co-crystal involves a multi-stage process that begins with rational selection and screening, followed by detailed characterization. The objective is to identify co-formers that reliably form stable co-crystals with improved properties.
Stage 1: Co-former Selection and Screening
The selection of a suitable co-former is paramount. A combination of computational and experimental screening methods provides the most efficient path to identifying viable candidates.
Computational Screening (In Silico)
Before embarking on extensive lab work, computational tools can prioritize a list of potential co-formers from libraries such as the GRAS (Generally Recognized as Safe) list. Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and analyses of the Cambridge Structural Database (CSD) can predict the likelihood of co-crystal formation based on molecular electrostatic potentials and hydrogen bonding propensities.
Experimental Screening
High-throughput experimental screening is then used to validate the in-silico predictions. The most common and effective techniques include:
-
Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the API and co-former together with a small amount of solvent. It is a rapid and efficient technique for screening a large number of co-formers.
-
Slurry Crystallization: The API and co-former are stirred in a solvent in which they have limited solubility. This method tends to yield the most thermodynamically stable crystalline form.
-
Solution Evaporation: The API and co-former are dissolved in a common solvent, which is then slowly evaporated. This method is often used to grow single crystals suitable for X-ray diffraction.
Initial "hits" from these screens are typically identified by Powder X-ray Diffraction (PXRD), where the diffraction pattern of the product is compared to those of the starting materials. A new, unique pattern indicates the formation of a new solid phase.
Experimental Protocol 1: Co-crystal Screening via Liquid-Assisted Grinding (LAG)
-
Preparation: Place this compound and a selected co-former (typically in a 1:1 molar ratio) into a stainless steel grinding jar with a grinding ball.
-
Solvent Addition: Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The solvent acts as a catalyst for the co-crystal formation.
-
Grinding: Mill the mixture using a high-speed shaker mill for a set duration (e.g., 30-60 minutes).
-
Isolation: Recover the resulting solid powder from the jar.
-
Analysis: Analyze the solid by Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase. Differential Scanning Calorimetry (DSC) can also be used as a secondary check, where the formation of a co-crystal is often indicated by a new, sharp melting endotherm different from the API and co-former.
Stage 2: Structural Elucidation and Validation
Once a promising co-crystal "hit" is identified, the next crucial step is to determine its precise three-dimensional structure.
Single-Crystal X-ray Diffraction (SCXRD)
Growing a single crystal of sufficient quality is the gold standard for unambiguous structure determination. SCXRD analysis provides detailed information about:
-
Stoichiometry: The precise molar ratio of API to co-former.
-
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
-
Supramolecular Synthons: The specific hydrogen-bonding interactions and other non-covalent bonds that form the co-crystal's architecture. Understanding these synthons is key to rationalizing the co-crystal's stability and properties.
The workflow from identifying a screening hit to achieving a full structural analysis is a critical pathway in co-crystal development.
Caption: Workflow from Co-crystal Screening to Structural Determination.
Comparative Performance Evaluation of this compound Co-crystals
With confirmed co-crystal structures in hand, the next phase is to systematically compare their physicochemical properties against the parent API and against each other. This data is essential for selecting the optimal co-crystal for further development.
Thermal Properties: Melting Point and Stability
Thermal analysis provides insights into the physical stability of the co-crystals.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal. A single, sharp endotherm that is different from the melting points of the API and co-former is a strong indicator of co-crystal formation. The melting point is also correlated with aqueous solubility.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess thermal stability and to identify the presence of solvent molecules (solvates/hydrates) in the crystal lattice.
| Solid Form | Melting Point (°C) [DSC] | Onset of Decomposition (°C) [TGA] |
| This compound | TBD | TBD |
| Co-crystal with Co-former A | TBD | TBD |
| Co-crystal with Co-former B | TBD | TBD |
| Co-crystal with Co-former C | TBD | TBD |
| Caption: Table for Comparing Thermal Properties of this compound and its Co-crystals. |
Spectroscopic Characterization
Vibrational spectroscopy is highly sensitive to the intermolecular interactions that define a co-crystal.
-
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy: Changes in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, C=O) provide direct evidence of API-co-former interactions. Shifts in these bands between the pure components and the co-crystal confirm the formation of the new structure.
| Solid Form | Key FTIR Peak (cm⁻¹) (e.g., N-H stretch) | Shift (Δcm⁻¹) vs. API | Key Raman Peak (cm⁻¹) | Shift (Δcm⁻¹) vs. API |
| This compound | TBD | N/A | TBD | N/A |
| Co-crystal with Co-former A | TBD | TBD | TBD | TBD |
| Co-crystal with Co-former B | TBD | TBD | TBD | TBD |
| Caption: Table for Comparing Spectroscopic Shifts in this compound Co-crystals. |
Solubility and Dissolution Rate
Improving solubility is often the primary goal of co-crystallization. Therefore, a rigorous comparison of solubility and dissolution performance is critical.
-
Equilibrium Solubility: The solubility of the co-crystals should be measured in pharmaceutically relevant media (e.g., water, simulated gastric fluid). Co-crystals can significantly enhance, or in some cases decrease, the solubility of the parent API.
-
Dissolution Profile: The rate at which the drug dissolves is crucial for its bioavailability. Dissolution studies measure the concentration of the drug in a dissolution medium over time. A successful co-crystal will often exhibit a higher and faster dissolution rate, potentially achieving a state of supersaturation that can enhance absorption.
Experimental Protocol 2: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of the solid (API or co-crystal) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample of the suspension and immediately filter it through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Confirmation: After the experiment, recover the remaining solid and analyze it by PXRD to confirm that no phase transformation has occurred during the study.
| Solid Form | Equilibrium Solubility (µg/mL) in Water | Dissolution Rate (µg/mL/min) | Maximum Supersaturation Ratio |
| This compound | TBD | TBD | 1.0 (Baseline) |
| Co-crystal with Co-former A | TBD | TBD | TBD |
| Co-crystal with Co-former B | TBD | TBD | TBD |
| Caption: Table for Comparing Solubility and Dissolution Performance. |
The logical flow for this comparative evaluation ensures that all critical parameters are assessed to build a comprehensive performance profile for each co-crystal.
A Head-to-Head In Vitro Comparison of 7-Bromoquinazolin-4-amine Analogues: A Guide for Researchers
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent framework for creating potent and selective inhibitors of various protein kinases. Within this class, 7-bromoquinazolin-4-amine derivatives have garnered significant interest due to their potential to form key interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity. This guide provides a comprehensive head-to-head comparison of the in vitro performance of various this compound analogues and related compounds, offering valuable insights for researchers and drug development professionals.
The Significance of the 7-Bromo Substituent
The introduction of a bromine atom at the 7-position of the quinazoline ring can significantly influence the biological activity of the molecule. This is attributed to a combination of electronic and steric effects. The electron-withdrawing nature of bromine can modulate the pKa of the quinazoline nitrogen atoms, potentially affecting their ability to form crucial hydrogen bonds with the kinase hinge region. Furthermore, the size of the bromine atom can lead to favorable van der Waals interactions within the hydrophobic regions of the ATP-binding site, contributing to increased potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is critically dependent on the nature of the substituent at the 4-position, typically an aniline ring. Structure-activity relationship studies have revealed several key principles governing their inhibitory potential:
-
The 4-Anilino Moiety: The aniline group at the C4 position is a critical pharmacophore for kinase inhibition, particularly for Epidermal Growth Factor Receptor (EGFR) inhibitors. This moiety occupies the adenine region of the ATP-binding site.
-
Substitution on the Anilino Ring: Small, lipophilic groups at the meta-position of the aniline ring are often favored for potent EGFR inhibition.
-
The Quinazoline Core: The quinazoline scaffold itself is essential for activity, with the nitrogen atom at position 1 (N-1) typically forming a hydrogen bond with the backbone of a key methionine residue in the hinge region of many kinases.
Comparative In Vitro Performance of Bromo-Substituted Quinazoline Analogues
To provide a clear comparison, the following tables summarize the in vitro activity of various bromo-substituted quinazoline analogues from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound ID/Name | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-quinazolinone derivative 8a | 6-Bromo, 2-thio-aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 6-Bromo-quinazolinone derivative 8a | 6-Bromo, 2-thio-aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | - | - |
| Quinazolinone derivative 7b | 3-(m-bromophenyl) | A549 (Lung) | 67.3 | - | - |
| Quinazolinone derivative 7b | 3-(m-bromophenyl) | MCF-7 (Breast) | 82.1 | - | - |
| Quinazolinone derivative 7b | 3-(m-bromophenyl) | 5637 (Bladder) | 51.4 | - | - |
Table 1: In vitro antiproliferative activity of selected bromo-substituted quinazoline analogues against various human cancer cell lines. Data is presented as the mean IC50 value ± standard deviation, where available.[1][2]
In Vitro Kinase Inhibitory Activity
| Compound ID/Name | Substitution Pattern | Kinase Target | IC50 (nM) |
| PD153035 | 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | - |
| Compound 15 | 7-bromo-4-(3,4,5-trimethoxyanilino)quinoline | PKN3 | Decreased activity |
| F-MPG Analogue | 4-(3-chloro-4-fluoroanilino)-6-methoxy-7-(PEG)quinazoline | EGFR | 5.3 (HCC827 cells) |
| OH-MPG Analogue | 4-(3-chloro-4-fluoroanilino)-6-methoxy-7-(PEG-OH)quinazoline | EGFR | 2.0 (HCC827 cells) |
Table 2: In vitro kinase inhibitory activity of selected bromo-substituted and related quinazoline analogues. IC50 values represent the concentration required for 50% inhibition of kinase activity or cell growth.[2][3]
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vitro Kinase Inhibition Assay (ELISA-based)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the inhibitory activity of compounds against a specific kinase.
Step-by-Step Methodology:
-
Plate Coating: A 96-well microplate is coated with a substrate peptide specific for the kinase of interest.
-
Compound Incubation: The test compounds are serially diluted and added to the wells, followed by the addition of the kinase enzyme.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: After the reaction, a primary antibody that specifically recognizes the phosphorylated substrate is added to the wells.
-
Secondary Antibody and Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added. This is followed by the addition of a chromogenic substrate that is converted by the enzyme to produce a measurable color change.
-
Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism of Action and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target for many 4-anilinoquinazoline inhibitors. The diagram below illustrates the key components of this pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogues.
General In Vitro Cytotoxicity Screening Workflow
The following diagram outlines the typical workflow for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Caption: A general experimental workflow for in vitro cytotoxicity screening of chemical compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The in vitro data, while sourced from various studies, collectively indicate that strategic modifications to this core structure, particularly at the 4-anilino position, can lead to potent antiproliferative and enzyme-inhibitory activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute their own in vitro evaluations of this important class of compounds. Further systematic studies focusing on a series of 7-bromo-substituted analogues are warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of these molecules.
References
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. [Link]
- Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Theranostics. [Link]
- Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. [Link]
- Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. J Biol Chem. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer Nanotechnology. [Link]
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]
- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
- Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. [Link]
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Advances. [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines.
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in vitro cell cycle analysis, and in silico studies. RSC Advances. [Link]
Sources
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Validating the Mechanism of Action of 7-Bromoquinazolin-4-amine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the mechanism of action of 7-Bromoquinazolin-4-amine, a synthetic small molecule belonging to the 4-aminoquinazoline class. Given the well-established role of this chemical scaffold in kinase inhibition, particularly targeting the Epidermal Growth Factor Receptor (EGFR), we will outline a rigorous, multi-faceted experimental approach. This guide will compare the anticipated properties of this compound with established first, second, and third-generation EGFR inhibitors, providing the scientific rationale and detailed protocols necessary for a thorough investigation.
Introduction: The Quinazoline Scaffold and EGFR Inhibition
The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved cancer therapeutics.[1][2] These compounds typically function as ATP-competitive inhibitors of protein kinases.[2] The nitrogen at position 1 (N-1) of the quinazoline ring is critical for activity, as it commonly forms a hydrogen bond with the hinge region of the kinase domain, mimicking the adenine portion of ATP.[3]
Given its structure, this compound is hypothesized to be an inhibitor of the EGFR signaling pathway. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3] This guide will therefore focus on validating this hypothesis and characterizing the inhibitory profile of this compound in comparison to the following well-characterized EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor that is also active against the T790M resistance mutation.
Proposed Mechanism of Action and Experimental Validation Workflow
We hypothesize that this compound acts as an ATP-competitive inhibitor of EGFR, thereby blocking downstream signaling pathways and inhibiting the proliferation of EGFR-dependent cancer cells. The following experimental workflow is designed to systematically test this hypothesis.
Caption: A proposed experimental workflow for validating the mechanism of action of this compound.
Biochemical and Biophysical Characterization
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of the EGFR kinase domain in a cell-free system.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Protocol:
-
Reagents: Recombinant human EGFR kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound) and reference inhibitors dissolved in DMSO.
-
Procedure:
-
Dispense the EGFR enzyme into the wells of a 384-well plate.
-
Add serial dilutions of the test and reference compounds.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticipated Comparative Data:
| Compound | Predicted IC50 (EGFRwt) | Rationale |
| This compound | 10 - 500 nM | Based on the activity of similar bromo-substituted quinazoline derivatives.[4][5] |
| Gefitinib | ~30 nM | Established first-generation EGFR inhibitor. |
| Lapatinib | ~10 nM | Potent dual EGFR/HER2 inhibitor. |
| Osimertinib | ~15 nM | Potent third-generation EGFR inhibitor. |
Biophysical Confirmation of Direct Binding
To confirm that the observed inhibition is due to a direct interaction with the EGFR kinase domain, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) should be employed.
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the compound binding to the target protein, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Expected Outcomes: These experiments should confirm a direct, high-affinity interaction between this compound and the EGFR kinase domain, with KD values in the nanomolar range, comparable to the IC50 obtained in the kinase assay.
Cell-Based Validation of Mechanism of Action
Following biochemical characterization, it is crucial to determine if this compound can engage its target in a cellular context and elicit the expected biological response.
Cell Viability Assays
These assays measure the effect of the compound on the proliferation and viability of cancer cell lines with varying EGFR status.
Protocol (MTT Assay):
-
Cell Lines:
-
A431: High EGFR expression (wild-type).
-
NCI-H1975: EGFR L858R/T790M mutations (resistant to first-generation inhibitors).
-
PC-9: EGFR exon 19 deletion (sensitive to first-generation inhibitors).
-
MCF-7: Low/no EGFR expression (negative control).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and reference compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value for each cell line.
Anticipated Comparative Data:
| Compound | A431 (EGFRwt high) IC50 | PC-9 (EGFR mutant, sensitive) IC50 | NCI-H1975 (EGFR mutant, resistant) IC50 | MCF-7 (EGFR low) IC50 |
| This compound | ~0.1 - 5 µM | ~0.05 - 1 µM | >10 µM | >20 µM |
| Gefitinib | ~0.5 µM | ~0.02 µM | >10 µM | >20 µM |
| Lapatinib | ~1 µM | ~0.1 µM | ~5 µM | >10 µM |
| Osimertinib | ~1 µM | ~0.01 µM | ~0.02 µM | >20 µM |
Note: The predicted IC50 values for this compound are based on the expected profile of a first-generation EGFR inhibitor.
Target Engagement and Pathway Analysis via Western Blot
Western blotting is used to directly assess whether this compound inhibits EGFR phosphorylation and downstream signaling pathways.
Caption: Simplified EGFR signaling pathway and the proposed point of inhibition by this compound.
Protocol:
-
Cell Culture and Treatment: Use a responsive cell line (e.g., A431). Starve cells of growth factors overnight, then pre-treat with this compound or reference inhibitors for 2 hours before stimulating with EGF for 15 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Incubate with appropriate secondary antibodies and detect using a chemiluminescence-based system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 upon EGF stimulation, confirming on-target activity and inhibition of downstream signaling.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for validating the mechanism of action of this compound as a putative EGFR inhibitor. The proposed workflow, from initial biochemical assays to cell-based functional studies, will provide a comprehensive characterization of its potency, selectivity, and cellular effects.
The comparative data from established EGFR inhibitors will be crucial for contextualizing the activity of this compound and determining its potential as a first, second, or third-generation inhibitor. Should the compound show promising activity, particularly against resistant cell lines, further investigation into its kinase selectivity profile against a broader panel of kinases and in vivo efficacy in xenograft models would be warranted. The bromine substitution on the quinazoline ring may offer unique properties in terms of potency and selectivity that merit further exploration.[4][5]
References
- Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
- ResearchGate. (2025). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. [Link]
- Perchellet, J. P., Waters, A. M., Perchellet, E. M., Naganaboina, V. K., Chandra, K. L., Desper, J., & Rayat, S. (2011). Bioactivity of synthetic 2-halo-3-aryl-4(3H)-quinazoliniminium halides in L1210 leukemia and SK-BR-3 mammary tumor cells in vitro. Anticancer Research, 31(7), 2435–2446. [Link]
- Adottu, N. C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
- Elsherbeny, M. H., Ammar, U. M., Al-Omair, M. A., Al-Abdullah, E. S., Al-Dhfyan, A., Al-Rashood, S. T., ... & Elkamhawy, A. (2022). 2-(3-Bromophenyl)
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Alanazi, M. M., El-Azab, A. S., & Al-Taran, A. A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research: IJPR, 15(4), 681. [Link]
- Al-Omary, F. A., Al-Ghorbani, M., Sarheed, O., Rasool, N., & Abu-Izneid, T. (2023). Quinazoline derivatives: synthesis and bioactivities. Molecules, 28(11), 4477. [Link]
- El-Sayed, M. A., Abbas, H. S., El-Naggar, A. M., El-Henawy, A. A., & Abdel-Rahman, H. M. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8206. [Link]
- S. S. S. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Iconic Research And Engineering Journals, 8(6), 44-58. [Link]
- Bhusare, C. N., Munde, A. V., & Pawar, S. S. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 919-933. [Link]
- Yaeghoobi, M., Abdollahi, M., & Al-Harrasi, A. (2021). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
- Li, Y., Li, J., Wang, Y., Zhang, Y., & Zhang, J. (2021). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Journal of Medicinal Chemistry, 31(1), 43-50. [Link]
- Mohammadi, M., Ramez, M., & Daraei, B. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC chemistry, 16(1), 1-13. [Link]
- PubChem. (n.d.). This compound.
- Wang, L., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis, and biological evaluation of quinazolin-4 (3 H)-one derivatives co-targeting poly (ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Acta Pharmaceutica Sinica B, 11(1), 156-180. [Link]
- ResearchGate. (2025).
- Cai, C. Y., Teng, Q. X., Murakami, M., Ambudkar, S. V., Chen, Z. S., & Korlipara, V. L. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(22), 4059. [Link]
- Al-Omary, F. A., Abou-Seri, S. M., El-Gohary, N. S., & Al-Agamy, M. H. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules, 25(19), 4488. [Link]
- Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 55-72. [Link]
- Al-Warhi, T., Al-Mahmoudy, A. M., Sabt, A., & El-Damasy, A. K. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. International Journal of Molecular Sciences, 24(13), 11091. [Link]
- Li, Y., Li, J., Wang, Y., Zhang, Y., & Zhang, J. (2019).
Sources
- 1. Bioactivity of synthetic 2-halo-3-aryl-4(3H)-quinazoliniminium halides in L1210 leukemia and SK-BR-3 mammary tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Classical Synthetic Routes: The Foundations of Quinazoline Chemistry
An In-Depth Technical Guide to the Synthetic Strategies for Substituted Quinazolines
For researchers and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2] The efficacy of these compounds is intrinsically linked to the substituents adorning the quinazoline core, making the choice of synthetic route a critical decision in the drug discovery process. This guide provides a comparative analysis of the primary synthetic routes to substituted quinazolines, offering insights into the causality behind experimental choices and presenting supporting data to inform laboratory practice.
The traditional methods for quinazoline synthesis have been refined over more than a century and remain relevant for their robustness and scalability. These routes typically involve the cyclization of readily available anthranilic acid derivatives.
The Niementowski Synthesis
The Niementowski synthesis is a classical and widely used method for preparing 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[3][4] The reaction is typically performed at high temperatures (130–150°C) and often without a solvent.[5] The choice of amide is crucial as it directly determines the substituent at the 2-position of the quinazolinone ring.
Mechanistic Insight: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the final 4(3H)-quinazolinone product.[3] The high temperature is necessary to drive the dehydration and cyclization steps.
Diagram: Mechanism of the Niementowski Quinazolinone Synthesis
Caption: General mechanism of the Niementowski synthesis.
Experimental Protocol: Conventional Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reactant Mixture: In a round-bottom flask, combine anthranilic acid (10 mmol) and acetamide (30 mmol, 3 equivalents).
-
Heating: Heat the mixture in an oil bath at 180-200°C for 4 hours. The reaction is typically performed neat (without solvent).
-
Work-up: After cooling, the solidified reaction mixture is triturated with a cold 10% sodium carbonate solution to remove unreacted anthranilic acid.
-
Isolation: The crude product is collected by filtration, washed with cold water, and dried.
-
Purification: Recrystallization from ethanol yields the pure 2-methyl-4(3H)-quinazolinone.
The Friedländer Annulation
The Friedländer synthesis is a versatile method for constructing quinoline rings, and its principles can be adapted for quinazoline synthesis.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or nitrile.[8][9] The reaction is typically catalyzed by an acid or a base.
Mechanistic Insight: The mechanism involves an initial aldol condensation or Schiff base formation between the two carbonyl-containing reactants. This is followed by an intramolecular cyclodehydration to form the quinazoline ring.[9] The choice of catalyst (acid or base) can influence the initial step and the overall reaction rate.
Diagram: General Mechanism of the Friedländer Synthesis
Caption: Simplified mechanism of the Friedländer annulation.
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinazoline
-
Reactant Mixture: To a solution of 2-aminobenzonitrile (10 mmol) in ethanol (50 mL), add benzaldehyde (12 mmol) and potassium hydroxide (20 mmol).
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
The Bischler Synthesis
The Bischler synthesis of quinazolines is a less common but still valuable method, particularly for the preparation of 4-aminoquinazolines.[10] The classical approach involves the reaction of an N-acyl-2-aminobenzylamine with ammonia or an amine, often under harsh conditions of high temperature and pressure.[11] The synthesis of the parent quinazoline molecule was first achieved through a related method involving the decarboxylation of a 2-carboxy derivative.[12]
Limitations: The primary drawback of the classical Bischler synthesis is the requirement for high temperatures and pressures, which can limit its applicability and scalability.[10] However, modern variations, including ultrasound-assisted methods, have been developed to mitigate these issues.[10]
Modern Synthetic Routes: Efficiency and Versatility
Contemporary approaches to quinazoline synthesis focus on improving efficiency, expanding substrate scope, and employing milder reaction conditions. These methods often utilize transition metal catalysts or alternative energy sources like microwave irradiation.
Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex heterocyclic compounds, including quinazolines.[13][14][15] These methods often involve cross-coupling reactions or domino processes that allow for the construction of the quinazoline core in a single step from readily available starting materials.[1][16]
Palladium-Catalyzed Routes: Palladium catalysts are highly effective for C-N and C-C bond formation. A common strategy involves the reaction of o-nitrobenzamides with alcohols, where the palladium catalyst facilitates a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation to yield 2-substituted quinazolin-4(3H)-ones.[17] These reactions can often be performed in one pot, offering high atom economy.[17]
Copper-Catalyzed Routes: Copper catalysts offer a cost-effective and environmentally benign alternative to palladium. Copper-catalyzed domino reactions, such as the reaction of 2-halobenzamides with arylmethanamines, can proceed via a sequence of Ullmann-type coupling and aerobic oxidative C-H amidation to afford quinazolinones in good yields.[1][16]
Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one [17]
-
Reactant Mixture: In a sealed tube, combine 2-nitrobenzamide (1 mmol), benzyl alcohol (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2 mmol) in dioxane (5 mL).
-
Reaction: Heat the mixture at 120°C for 12 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[18][19] For quinazoline synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner product profiles compared to conventional heating.[18]
Causality of Microwave Enhancement: The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome the activation energy barriers of reactions more effectively than conventional heating, which relies on slower thermal conduction.
Application to Classical Reactions: The Niementowski synthesis is particularly amenable to microwave assistance. The reaction of anthranilic acid with formamide, for example, can be completed in minutes under solvent-free microwave irradiation, yielding quinazolinones in high purity.[3]
Diagram: Workflow Comparison: Conventional vs. Microwave Synthesis
Caption: Comparison of conventional and microwave synthesis workflows.
Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone [3]
-
Reactant Mixture: In a microwave process vial, place anthranilic acid (5 mmol) and formamide (25 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 10 minutes.
-
Work-up: After cooling, add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and dry to yield the pure 4(3H)-quinazolinone.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the available equipment. The following table provides a comparative summary of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Niementowski | Anthranilic acid, Amide | None (thermal) | 130-200°C, 2-10 h | 40-80 | Simple, scalable, readily available starting materials.[3][5] | High temperatures, long reaction times, limited to 4(3H)-quinazolinones.[3] |
| Friedländer | 2-Aminoaryl ketone/nitrile, Carbonyl compound | Acid or Base (e.g., KOH, p-TsOH) | Reflux, 3-12 h | 50-95 | Versatile for various substitution patterns.[8][20] | Availability of substituted 2-aminoaryl ketones can be limited.[6] |
| Bischler | N-acyl-2-aminobenzylamine, Amine | None (thermal) | >160°C, high pressure | Variable | Access to 4-aminoquinazolines.[10] | Harsh reaction conditions, often low yields.[10] |
| Pd-Catalyzed | o-Nitrobenzamide, Alcohol | Pd catalyst (e.g., Pd(dppf)Cl₂) | 100-120°C, 12-24 h | 60-90 | High yields, good functional group tolerance, one-pot procedures.[17] | Catalyst cost and potential for metal contamination. |
| Cu-Catalyzed | 2-Halobenzamide, Amine | Cu catalyst (e.g., CuBr) | 100-110°C, 12-24 h | 50-85 | Lower catalyst cost, environmentally benign.[1][16] | May require ligands, sometimes lower yields than Pd. |
| Microwave-Assisted | Various (e.g., Niementowski reactants) | Dependent on reaction | 120-150°C, 5-30 min | 70-97 | Drastically reduced reaction times, often higher yields, cleaner reactions.[18] | Requires specialized equipment, scalability can be a concern. |
Conclusion and Future Perspectives
The synthesis of substituted quinazolines has evolved from classical, high-temperature condensations to highly efficient, metal-catalyzed, and microwave-assisted methodologies. While classical routes like the Niementowski and Friedländer syntheses remain valuable for their simplicity and the use of inexpensive starting materials, modern methods offer significant advantages in terms of reaction times, yields, and functional group tolerance.
For drug development professionals, the choice of synthesis will be guided by the specific target molecule and the stage of the research. For initial library synthesis and lead optimization, the speed and efficiency of microwave-assisted and metal-catalyzed domino reactions are highly advantageous. For large-scale production, the scalability and cost-effectiveness of classical methods, potentially optimized with modern techniques, will be paramount.
The future of quinazoline synthesis will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of greener solvents, more efficient and recyclable catalysts, and flow chemistry approaches to allow for continuous and scalable production of these vital pharmaceutical building blocks.
References
- Pan, X., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(6), 1274–1277. [Link]
- Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. (2025). YMER, 24(04). [Link]
- Liu, M., et al. (2021). Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Organic Letters. [Link]
- Pan, X., et al. (2011).
- Liu, L., et al. (2020). Synthesis of Pyrazolo[1,5-c]quinazoline Derivatives through Copper-Catalyzed Domino Reaction of o-Alkenyl Aromatic Isocyanides with Diazo Compounds.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2021). MDPI. [Link]
- Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. (2021). E-Journal UIN Malang. [Link]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
- Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ARKIVOC. [Link]
- Comparison of conventional and microwave heating methods in terms of reaction time and yield for the synthesis of compounds 2a–2m. (n.d.).
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
- Microwave-assisted Niementowski reaction. Back to the roots. (2003).
- Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
- Synthesis of Quinozoline-4-(3H)
- The Friedländer Synthesis of Quinolines. (n.d.).
- The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Friedländer synthesis. (n.d.). Wikipedia. [Link]
- Niementowski quinoline synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal. [Link]
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2015). PMC. [Link]
- Niementowski Quinazoline Synthesis. (n.d.). Merck Index. [Link]
- Al-Obaydi, J., & Al-shammari, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers. [Link]
- Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. (2021). Asian Journal of Chemistry. [Link]
- Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. (1998).
- Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020). YouTube. [Link]
- Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. (2021). PMC. [Link]
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2011). PMC. [Link]
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). PMC. [Link]
- Friedlander quinoline synthesis. (n.d.). Química Orgánica. [Link]
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers. [Link]
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski Quinazoline Synthesis [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 16. Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling and aerobic oxidative C-H amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
A Comparative Analysis of 7-Bromoquinazolin-4-amine Against Leading EGFR Inhibitors in Cancer Research
This guide provides a comprehensive benchmark analysis of the investigational compound, 7-Bromoquinazolin-4-amine, against established Epidermal Growth Factor Receptor (EGFR) inhibitors: Erlotinib, Gefitinib, and Osimertinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research. We will delve into the biochemical and cellular performance of these compounds, supported by detailed experimental protocols to ensure reproducibility and further investigation.
Introduction: The Critical Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for normal cell function.[3][4][5]
Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[6] Small molecule Tyrosine Kinase Inhibitors (TKIs) have been developed to compete with ATP for the kinase domain's binding site, thereby inhibiting autophosphorylation and downstream signaling.[3][7][8] This guide will compare the efficacy of this compound with first-generation inhibitors, Erlotinib and Gefitinib, and the third-generation inhibitor, Osimertinib, which is particularly effective against the T790M resistance mutation.[9][10][11][12]
EGFR Signaling Pathway and Points of Inhibition
The following diagram illustrates the EGFR signaling cascade and the mechanism of action for TKIs.
Caption: EGFR signaling cascade and TKI inhibition point.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In this section, we compare the in vitro IC50 values of this compound and our benchmark inhibitors against wild-type EGFR and key mutant forms.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Erlotinib | ~2 | Sensitive | Resistant |
| Gefitinib | ~37 | ~26 | Resistant |
| Osimertinib | ~12 | ~1 | ~1 |
Note: Specific IC50 values can vary depending on the assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.[13][14]
Expert Insights: First-generation inhibitors like Erlotinib and Gefitinib are highly effective against activating mutations such as L858R but lose efficacy in the presence of the T790M resistance mutation.[15] Osimertinib, a third-generation inhibitor, was specifically designed to overcome this resistance and demonstrates potent inhibition of the T790M mutant.[9][12] The quinazoline scaffold, present in this compound, is a common feature in many EGFR inhibitors, suggesting a potential for interaction with the EGFR kinase domain. Further biochemical assays are necessary to fully characterize the inhibitory profile of this compound.
Cellular Activity: Impact on Cancer Cell Lines
To assess the translational potential of these inhibitors, we evaluate their effects on the viability of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Status | This compound EC50 (µM) | Erlotinib EC50 (µM) | Gefitinib EC50 (µM) | Osimertinib EC50 (µM) |
| PC-9 | del E746-A750 | Data not publicly available | ~0.02 | ~0.015 | ~0.007 |
| H1975 | L858R/T790M | Data not publicly available | >10 | >10 | ~0.012 |
| A549 | Wild-Type | Data not publicly available | ~8 | >10 | >10 |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response.
Expert Insights: The cellular data corroborates the biochemical findings. PC-9 cells, which harbor an activating EGFR deletion, are sensitive to all three benchmark inhibitors, with Osimertinib being the most potent.[15] Conversely, H1975 cells, which express the T790M resistance mutation, are resistant to Erlotinib and Gefitinib but remain sensitive to Osimertinib.[15] A549 cells, with wild-type EGFR, are largely insensitive to these targeted therapies.[15] Determining the EC50 of this compound in these cell lines is a crucial next step in its evaluation.
Detailed Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, we provide detailed protocols for the key assays used in the benchmarking of EGFR inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on EGFR kinase activity.
Caption: Workflow for a TR-FRET based kinase assay.
Protocol:
-
Compound Preparation: Create a serial dilution of this compound and benchmark inhibitors in DMSO.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant EGFR enzyme and a biotinylated peptide substrate.
-
Incubation: Add the diluted compounds to a 384-well plate, followed by the enzyme/substrate mixture. Incubate for 30 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and add detection reagents: Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated acceptor fluorophore. Incubate for 1 hour at room temperature.[16][17][18][19]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).
-
Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the values against inhibitor concentration to determine the IC50.
MTT Cell Viability Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.[20][21]
Protocol:
-
Cell Seeding: Plate NSCLC cells (PC-9, H1975, A549) in 96-well plates and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and benchmark inhibitors for 72 hours.[22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[20][23][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20][22][23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21][24]
-
Analysis: Normalize the absorbance values to untreated controls and plot against inhibitor concentration to determine the EC50.
Western Blot for EGFR Signaling
Western blotting allows for the direct visualization of the phosphorylation status of EGFR and its downstream targets, providing mechanistic insight into inhibitor activity.[6]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[26]
-
Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This guide establishes a framework for the comprehensive evaluation of this compound as a potential EGFR inhibitor. The provided data on benchmark compounds—Erlotinib, Gefitinib, and Osimertinib—offer a clear context for assessing its biochemical and cellular efficacy. The quinazoline core of this compound suggests a promising starting point for EGFR inhibition.
The critical next steps involve performing the detailed experimental protocols outlined in this guide to generate robust data for this compound. Specifically, determining its IC50 against a panel of EGFR mutants and its EC50 in relevant cancer cell lines will be paramount in understanding its potential therapeutic window and identifying patient populations that may benefit from this novel inhibitor. Further mechanistic studies, such as Western blotting, will elucidate its impact on downstream signaling pathways.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma. (2019). Thoracic Cancer, 10(10), 1896-1903.
- Osimertinib for Patients with EGFR T790M–Positive Lung Cancer. (2016). NEJM Journal Watch.
- EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
- What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse.
- MTT (Assay protocol). (2023). protocols.io.
- Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. (2019). National Cancer Institute.
- How does erlotinib work (mechanism of action)? (2024). Drugs.com.
- Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf.
- Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy. (2017). The ASCO Post.
- Osimertinib, a third-generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real-world efficacy and safety in advanced/recurrent non-small cell lung carcinoma. (2019). PubMed.
- Illustrates Erlotinib's mechanism of action in inhibiting EGFR... (n.d.). ResearchGate.
- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). Clinical Cancer Research. AACR Journals.
- Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2011). Biochemical Journal, 437(2), 295-304.
- Mechanism of action of erlotinib. (n.d.). ResearchGate.
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015). Drugs, 75(3), 323-340.
- Gefitinib in Non Small Cell Lung Cancer. (2011). Journal of Oncology, 2011, 891523.
- Cellular responses to EGFR inhibitors and their relevance to cancer therapy. (2007). Cancer Letters, 251(2), 167-178.
- Antitumor activity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib (ZD1839, Iressa) in non-small cell lung cancer cell lines correlates with gene copy number and EGFR mutations but not EGFR protein levels. (2006). Clinical Cancer Research, 12(23), 7117-7125.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). Pharmaceuticals (Basel), 14(11), 1079.
- The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2011). European Respiratory Review, 20(120), 80-86.
- Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence. (2011). Critical Reviews in Oncology/Hematology, 77(1), 3-13.
- EGFR inhibition evokes innate drug resistance in lung cancer cells by preventing Akt activity and thus inactivating Ets-1 function. (2013). Proceedings of the National Academy of Sciences, 110(27), E2492-E2501.
- FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. (2016). Clinical Cancer Research. AACR Journals.
- EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. (2012). Cancer Gene Therapy, 19(2), 102-111.
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). ResearchGate.
- Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. (2023). Crossfire Oncology.
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2016). Current Pharmaceutical Biotechnology, 17(14), 1222-1230.
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
- Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. (2024). bioRxiv.
- How could I detect EGFR by western blot? (2016). ResearchGate.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). PLoS ONE, 14(9), e0222468.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2012). ASSAY and Drug Development Technologies, 10(2), 144-151.
- This compound. (n.d.). PubChem.
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugs.com [drugs.com]
- 8. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 12. Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy - The ASCO Post [ascopost.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7-Bromoquinazolin-4-amine's Anti-Tumor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel anti-tumor compound from the benchtop to potential clinical application is a rigorous one. This guide provides an in-depth technical comparison for the in vivo validation of 7-Bromoquinazolin-4-amine, a promising small molecule inhibitor. While specific in vivo data for this compound is not yet publicly available, its quinazoline core strongly suggests a mechanism of action as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3] This guide will, therefore, compare the projected in vivo performance of this compound against established EGFR inhibitors, Gefitinib and Erlotinib, providing a framework for its preclinical evaluation.
The Rationale for In Vivo Studies: Beyond the Petri Dish
In vitro assays provide valuable initial data on a compound's activity against cancer cell lines. However, the complex microenvironment of a tumor within a living organism presents a multitude of factors that cannot be replicated in a dish. In vivo studies are, therefore, indispensable for evaluating a drug's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a whole-animal system.[4]
Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline derivatives are a well-established class of compounds that act as competitive inhibitors of the ATP-binding site within the EGFR tyrosine kinase domain.[5] This inhibition blocks receptor autophosphorylation and downstream signaling pathways, such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival.[5] The expected mechanism of action for this compound is the inhibition of this critical signaling cascade.
Figure 1: Proposed EGFR signaling pathway and the inhibitory action of this compound.
Experimental Design: A Head-to-Head Comparison in a Xenograft Model
To rigorously evaluate the anti-tumor activity of this compound, a human tumor xenograft mouse model is the gold standard.[6] This involves implanting human cancer cells into immunodeficient mice. For this study, a non-small cell lung cancer (NSCLC) cell line with a known EGFR mutation, such as HCC827 or PC9, would be appropriate.[7]
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: HCC827 (human NSCLC with EGFR exon 19 deletion).
-
Implantation: Subcutaneous injection of 5 x 10^6 HCC827 cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume will be measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2.
Treatment Groups
Once tumors reach an average volume of 150-200 mm³, mice will be randomized into the following treatment groups (n=10 mice per group):
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | Oral (gavage) | Daily |
| 2 | This compound | 50 (hypothetical) | Oral (gavage) | Daily |
| 3 | This compound | 100 (hypothetical) | Oral (gavage) | Daily |
| 4 | Gefitinib | 100 | Oral (gavage) | Daily |
| 5 | Erlotinib | 100 | Oral (gavage) | Daily |
The doses for the comparator drugs, Gefitinib and Erlotinib, are based on previously published effective doses in similar xenograft models.[7][8] The doses for this compound are hypothetical and would need to be determined in a prior dose-range finding study.
Figure 2: Experimental workflow for the in vivo validation of this compound.
Comparative Efficacy Data
The primary endpoint for efficacy will be tumor growth inhibition (TGI). The following table presents hypothetical data for this compound alongside representative data for Gefitinib and Erlotinib from published studies.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 600 ± 150 (hypothetical) | 60 (hypothetical) |
| This compound (100 mg/kg) | 300 ± 100 (hypothetical) | 80 (hypothetical) |
| Gefitinib (100 mg/kg) | 450 ± 120[8] | 70[8] |
| Erlotinib (100 mg/kg) | 375 ± 110[7] | 75[7] |
Safety and Tolerability Assessment
A critical aspect of in vivo validation is the assessment of the compound's safety profile. This involves monitoring for signs of toxicity throughout the study.
General Toxicity
-
Body Weight: Monitored twice weekly. A body weight loss of more than 20% is a common endpoint for toxicity.
-
Clinical Observations: Daily monitoring for changes in behavior, posture, and grooming.
Organ-Specific Toxicity
At the end of the study, blood and major organs should be collected for further analysis.
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) will be measured. Liver tissue will be examined histologically for signs of damage.[9]
-
Cardiotoxicity: While less common with EGFR inhibitors compared to other chemotherapeutics, an assessment is prudent. This can include histological examination of heart tissue and, in more detailed studies, echocardiography to assess cardiac function.[10]
Pharmacokinetics and Pharmacodynamics
To understand the relationship between drug exposure and its effect, pharmacokinetic and pharmacodynamic studies are essential.
-
Pharmacokinetics (PK): Blood samples will be collected at various time points after the final dose to determine the concentration of this compound over time. This will provide information on its absorption, distribution, metabolism, and excretion (ADME).[11]
-
Pharmacodynamics (PD): Tumor samples will be collected at the end of the study to measure the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins like phosphorylated ERK (pERK) via Western blot or ELISA. A reduction in these biomarkers would provide evidence of target engagement.[12]
Conclusion
The in vivo validation of a novel anti-tumor compound like this compound is a multi-faceted process that requires a well-designed and rigorously executed study. By comparing its performance against established drugs like Gefitinib and Erlotinib in a clinically relevant xenograft model, researchers can gain crucial insights into its therapeutic potential. This comparative guide provides a comprehensive framework for such an evaluation, from experimental design to data interpretation, ultimately paving the way for the potential clinical development of this promising compound.
References
- Higgins, B., et al. (2004). Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models. Anticancer Drugs, 15(5), 503-12. [Link]
- Shinde, S. S., Bhusari, S. S., & Wakte, P. S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Pharmacogenomics and Personalized Medicine, 22(1). [Link]
- Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Sciences. [Link]
- Ji, X., et al. (2014). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Journal of Cancer, 5(7), 545-553. [Link]
- Wang, Y., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 34(12), 1547-1555. [Link]
- Wang, Y., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small-cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 34(12), 1547-1555. [Link]
- Pop, O. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914. [Link]
- Zou, C., et al. (2022). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Frontiers in Pharmacology, 13, 867332. [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- Gefitinib inhibits tumor cell growth in EGFR mutant PDX model and its corresponding primary cell. (n.d.).
- Bhusare, C. N., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 929-943. [Link]
- Assessment of Cardiotoxicity in Mice Following Thoracic Radiotherapy and Systemic Stem-Cell Derived Extracellular Vesicle Tre
- Tumor growth inhibiton profiles (mean data) per treatment and dose group. Gefitinib is shown in red and erlotinib in blue. (n.d.).
- The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. (n.d.).
- Martinez, S. M., et al. (2010). Evaluation of an in vitro toxicogenetic mouse model for hepatotoxicity. Toxicology and Applied Pharmacology, 249(3), 208-216. [Link]
- Cardiotoxicity in tumor-bearing mice receving thoracic radiation plus tumor radiation and PD-1 inhibitor therapy. (2024). Journal of Clinical Oncology. [Link]
- Kim, Y., et al. (2024). Advancing hepatotoxicity assessment: current advances and future directions. Experimental & Molecular Medicine, 56(4), 745-758. [Link]
- He, S., et al. (2010). Experimental mouse models for hepatocellular carcinoma research.
- Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research. (2019). In Vivo, 33(5), 1469-1476. [Link]
- Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association. (2021). Circulation Research, 128(9), e124-e145. [Link]
- Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. (2010). Clinical Medicine Insights: Oncology, 4, 1-10. [Link]
- Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 7956-7973. [Link]
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2016). Organic Chemistry: Current Research, 5(2). [Link]
- Evaluation of an in vitro toxicogenetic mouse model for hepatotoxicity. (2010).
- Erlotinib in advanced non-small cell lung cancer: efficacy and safety findings of the global phase IV Tarceva Lung Cancer Survival Treatment study. (2011). Journal of Thoracic Oncology, 6(1), 144-150. [Link]
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2018). Molecules, 23(11), 2849. [Link]
- Evaluation of hepatocellular carcinoma models for preclinical studies. (2019). Oncology, Urology and Nephrology. [Link]
- In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (2015). Indian Journal of Pharmaceutical Education and Research, 49(4), 283-290. [Link]
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2022). Letters in Drug Design & Discovery, 19(9), 834-846. [Link]
- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 102, 117660. [Link]
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives by Inhibiting ALK/PI3K/AKT Signaling Pathway. (2023). Pharmaceuticals, 16(10), 1439. [Link]
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2019). Journal of Medicinal Chemistry, 62(11), 5527-5541. [Link]
- This compound. (n.d.). PubChem. [Link]
- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]
- This compound. (n.d.). Alchem.Pharmtech. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. ahajournals.org [ahajournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cardiotoxicity in Mice Following Thoracic Radiotherapy and Systemic Stem-Cell Derived Extracellular Vesicle Treatments [jscimedcentral.com]
- 11. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 7-Bromoquinazolin-4-amine and Other Key Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The quinazoline ring system, a "privileged" scaffold in medicinal chemistry, has given rise to a multitude of clinically successful drugs.[1][2] This guide provides an in-depth structural and functional comparison of 7-bromoquinazolin-4-amine, a versatile building block, with other prominent heterocyclic scaffolds such as purines and pyrimidines. We will delve into their comparative physicochemical properties, biological activities with a focus on kinase inhibition, and provide detailed experimental protocols to support further investigation.
The Quinazoline Scaffold: A Foundation for Potent Biological Activity
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of biologically active molecules.[3][4] Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for high-affinity interactions with a variety of biological targets.[1] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[5] The introduction of a bromine atom at the 7-position, as in this compound, offers a strategic vector for further chemical modification, potentially enhancing binding affinity or modulating physicochemical properties.[6]
Structural Comparison with Purine and Pyrimidine Scaffolds
Purines and pyrimidines are fundamental components of nucleic acids and are central to numerous biological processes. Their structural resemblance to the quinazoline core makes them relevant comparators in drug design, particularly in the development of kinase inhibitors that target the ATP-binding site.[7]
Figure 1: Structural comparison of this compound with purine and pyrimidine bases.
The quinazoline scaffold can be considered a bioisostere of the purine ring system, with the fused benzene ring mimicking the imidazole portion of the purine. This mimicry is central to the success of quinazoline-based kinase inhibitors, which effectively compete with ATP for binding to the kinase active site.[7] Pyrimidines, being a core component of the quinazoline structure, also share key hydrogen bonding features.
Comparative Physicochemical Properties
The physicochemical properties of a scaffold, such as lipophilicity (logP) and acidity/basicity (pKa), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
| Compound | Scaffold | Molecular Weight ( g/mol ) | Experimental logP | Experimental pKa | Reference |
| This compound | Quinazoline | 224.06 | Not Available (Computed: 2.1) | Not Available (Parent Quinazoline: 3.51) | [9][10] |
| Adenine | Purine | 135.13 | -1.05 | 4.2 (pKa1), 9.8 (pKa2) | [2][11] |
| Guanine | Purine | 151.13 | -0.91 | 3.3 (pKa1), 9.6 (pKa2) | [2][12] |
| Cytosine | Pyrimidine | 111.10 | -1.73 | 4.6 (pKa1), 12.16 (pKa2) | [13][14] |
| Uracil | Pyrimidine | 112.09 | -1.07 | 9.45 | [15] |
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds.
The computed logP of this compound suggests a significantly higher lipophilicity compared to the purine and pyrimidine bases, which are highly polar. This increased lipophilicity can enhance membrane permeability, a desirable trait for oral bioavailability. The basicity of the quinazoline ring (pKa of the parent compound is 3.51) is also a key feature influencing its interactions with biological targets and its solubility in acidic environments.[10] The purine and pyrimidine bases exhibit both acidic and basic pKa values due to their multiple ionizable groups.[2][14][15]
Comparative Biological Activity: A Focus on EGFR Inhibition
| Compound | Scaffold | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | Quinazoline | EGFR | 25.42 | - | [18] |
| Erlotinib | Quinazoline | EGFR | 33.25 | - | [18] |
| Compound 7i (6-arylureido-4-anilinoquinazoline) | Quinazoline | EGFR | 17.32 | - | [18] |
| Compound 1 (4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine) | Pyrimidine | EGFR | 14.8 | - | [7][19] |
| Compound 42 (2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) | Pyrimidine | EGFR (L858R/T790M) | 34 | - | [7][19] |
| Compound 70 (4,5-disubstituted pyrrolo[3,2-d]pyrimidine) | Pyrimidine | EGFR | 5.7 | - | [7][19] |
Table 2: Comparative IC50 Values of Quinazoline and Pyrimidine-based EGFR Inhibitors.
The data in Table 2 demonstrates that both quinazoline and pyrimidine scaffolds can yield highly potent EGFR inhibitors, with IC50 values in the nanomolar range.[7][18][19] The choice between these scaffolds often depends on the desired selectivity profile, potential for overcoming drug resistance mutations, and overall ADME properties. The pyrimidine scaffold, for instance, forms the core of third-generation EGFR inhibitors like osimertinib, which are effective against resistance mutations.[20]
Figure 2: Simplified EGFR signaling pathway and the mechanism of action of ATP-competitive inhibitors.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key assays.
Determination of logP (Shake-Flask Method)
This protocol is adapted from established methods for determining the partition coefficient of a compound between n-octanol and water.[13]
Causality: The shake-flask method directly measures the partitioning of a compound between a lipophilic (n-octanol) and an aqueous phase, providing a gold-standard measure of lipophilicity. Pre-saturation of the solvents is crucial to ensure that the partitioning equilibrium is not influenced by the mutual solubility of the two phases.
Figure 3: Workflow for the experimental determination of the partition coefficient (logP).
Protocol:
-
Solvent Preparation: Prepare pre-saturated n-octanol by shaking with water for 24 hours, and vice versa. Allow the phases to separate.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated solvent in which it is more soluble.
-
Partitioning: Add equal volumes of the pre-saturated n-octanol and water to a vessel containing a known concentration of the test compound.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.
Causality: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The use of a specific antibody that recognizes the phosphorylated substrate allows for a highly sensitive and specific readout of kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations to a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a constant temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+ ions required for kinase activity.
-
Detection: Add a detection reagent containing a phospho-specific antibody conjugated to a reporter system (e.g., horseradish peroxidase or a fluorescent probe).
-
Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[12]
Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective drug candidates, particularly in the realm of kinase inhibition. Its favorable physicochemical properties, including enhanced lipophilicity compared to purine and pyrimidine nucleobases, make it an attractive core for designing orally bioavailable drugs. While both quinazoline and pyrimidine scaffolds have demonstrated exceptional utility in generating highly potent kinase inhibitors, the choice of scaffold should be guided by the specific therapeutic target, the desired selectivity profile, and the potential for overcoming drug resistance. The experimental protocols provided herein offer a robust framework for the comparative evaluation of novel compounds based on these and other heterocyclic systems, enabling researchers to make data-driven decisions in the pursuit of new and effective therapies.
References
- PubChem. Uracil.
- Hameed, A., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016).
- Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893967. [Link]
- ResearchGate. Quinazoline- and pyrimidine-based EGFR inhibitors. [Link]
- ResearchGate. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
- Roskoski, R. Jr. (2016). Erlotinib in cancer treatment. Pharmacological Research, 111, 459-476. [Link]
- Scott, D. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
- PubChem. This compound.
- FooDB. Showing Compound Adenosine (FDB003554). [Link]
- Frontiers in Chemistry. (2022).
- PubChem. Guanine.
- ResearchGate. Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. [Link]
- Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
- ResearchGate. Species distribution diagram for adenine (left) and guanine (right)
- The Merck Index Online. Cytosine. [Link]
- ResearchGate.
- Siegfried, N. A., et al. (2017). Experimental Approaches for Measuring pKa's in RNA and DNA. Methods in Enzymology, 594, 281-314. [Link]
- Patel, K., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1306, 137833. [Link]
- Semantic Scholar. Table 1 from Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. [Link]
- ResearchGate.
- Ghorab, M. M., et al. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1433-1443. [Link]
- Wikipedia. Quinazoline. [Link]
- Nikolova, E. N., et al. (2013). Characterizing the Protonation State of Cytosine in Transient G·C Hoogsteen Base Pairs in Duplex DNA. Journal of the American Chemical Society, 135(18), 6766-6769. [Link]
- ResearchGate. pKa Values of Uracil and Derivatized Uracils in Solution upon Functionalization at N1 and Measured Surface pKa Values Determined by Contact Angle Titration and by Streaming Potential a. [Link]
- Al-Said, M. S., et al. (2018). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Molecules, 23(10), 2477. [Link]
- ResearchGate.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- MDPI. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. [Link]
- Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678895. [Link]
- Scribd. Uracil. [Link]
- ACS Publications. Calculations of p K a Values for a Series of Naturally Occurring Modified Nucleobases. [Link]
- Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-22. [Link]
- Fry, D. W., et al. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(15), 11304-11308. [Link]
- ResearchGate. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
- ResearchGate. (2020).
- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 359-373. [Link]
- ResearchGate.
- PubChem. 4-Aminoquinazoline.
- El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 5003. [Link]
- Alchem Pharmtech. CAS 1123169-43-6 | this compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing the protonation state of cytosine in transient G·C Hoogsteen base pairs in duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quinazoline - Wikipedia [en.wikipedia.org]
- 11. Showing Compound Adenosine (FDB003554) - FooDB [foodb.ca]
- 12. Guanine | C5H5N5O | CID 135398634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cytosine [drugfuture.com]
- 15. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 19. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 20. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazoline Derivatives in the EGFR Active Site
An in-depth technical guide by a Senior Application Scientist.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Its dysregulation, often through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[3] This has made EGFR a prime target for cancer therapy.[1] The quinazoline scaffold has proven to be a highly effective core structure for developing potent EGFR tyrosine kinase inhibitors (TKIs), leading to the approval of several successful drugs like gefitinib (Iressa) and erlotinib (Tarceva).[4][5][6][7]
Molecular docking is a powerful and indispensable computational tool in modern drug discovery that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[8] For researchers developing novel quinazoline-based inhibitors, comparative docking studies offer a rapid, cost-effective method to predict binding affinities, understand structure-activity relationships (SAR), and prioritize candidates for synthesis and biological evaluation.[9][10]
This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of quinazoline derivatives against the EGFR active site. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
The EGFR Active Site: A Landscape for Quinazoline Inhibitors
Understanding the topology and key residues of the EGFR ATP-binding pocket is fundamental to interpreting docking results. First-generation quinazoline inhibitors like gefitinib and erlotinib are ATP-competitive, binding reversibly to the active conformation of the EGFR kinase domain.[7]
The interaction landscape is characterized by several critical features:
-
Hinge Region Interaction : The N1 atom of the quinazoline core typically forms a crucial hydrogen bond with the backbone amide of Methionine-793 (Met793).[6][11][12] This interaction acts as an anchor, orienting the inhibitor within the active site.
-
Hydrophobic Pockets : The 4-anilino moiety of the quinazoline scaffold extends into a hydrophobic region, making key contacts with residues such as Valine-702, Alanine-719, and Leucine-764.[13] Substitutions on this aniline ring are critical for modulating potency and selectivity.
-
Gatekeeper Residue : Threonine-790 (Thr790) acts as the "gatekeeper" residue. In wild-type EGFR, its relatively small size allows access to a deeper hydrophobic pocket. The common resistance mutation, T790M, where threonine is replaced by the bulkier methionine, sterically hinders the binding of first-generation inhibitors and increases the receptor's affinity for ATP.[11]
Methodological Framework for Comparative Docking
A successful docking study is built on careful preparation and validation. This section outlines a detailed, self-validating protocol using widely accessible, open-source software.
Experimental Workflow Overview
Caption: High-level workflow for a comparative docking study.
Step 2.1: Receptor Preparation
The quality of the receptor structure is paramount. The choice of structure dictates the conformation of the active site the ligands will be docked into.
Protocol:
-
Select a PDB Structure : For studying first-generation inhibitors, the crystal structure of EGFR kinase domain co-crystallized with erlotinib (PDB ID: 1M17) is an excellent starting point.[1][14] This structure represents the active conformation of the enzyme.
-
Initial Cleanup : Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT).[15][16]
-
Remove Non-essential Molecules : Delete all water molecules, co-factors, and the original co-crystallized ligand (erlotinib in the case of 1M17) from the structure.[17] This ensures the binding site is clear for docking.
-
Add Polar Hydrogens : Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for defining hydrogen bonds.[16]
-
Assign Charges : Assign partial charges to all atoms (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
Save the Prepared Receptor : Save the cleaned, protonated receptor structure in the PDBQT file format, which is required by AutoDock Vina.[18]
Causality Insight: Removing the original ligand is essential to avoid bias in the docking calculation. Adding hydrogens and charges is not just a formality; it allows the docking software's scoring function to accurately model the electrostatic and hydrogen bonding potential of the active site, which are dominant forces in ligand binding.
Step 2.2: Ligand Preparation
Each quinazoline derivative must be converted into a suitable 3D format with an optimized geometry.
Protocol:
-
Obtain 2D Structures : Draw the quinazoline derivatives using a chemical drawing tool like ChemDraw or the open-source BKChem.[19] Save them in a standard format like SDF or MOL.
-
Convert to 3D : Use a program like Open Babel to convert the 2D structures into 3D.
-
Energy Minimization : This is a critical step. Perform energy minimization on the 3D structures using a force field (e.g., MMFF94). This process relieves steric strain and finds a low-energy, geometrically plausible conformation for each ligand.
-
Assign Charges and Define Torsions : Similar to the receptor, assign Gasteiger charges. The software will also automatically detect rotatable bonds, which is crucial for flexible ligand docking.
-
Save the Prepared Ligands : Save each prepared ligand in the PDBQT format.
Step 2.3: Docking Protocol Validation (Self-Validation)
Before screening your novel compounds, you must validate that your docking protocol can reproduce experimentally observed binding modes. This is a cornerstone of a trustworthy study.
Protocol:
-
Prepare the Native Ligand : Take the original co-crystallized ligand that was removed in Step 2.1 (e.g., erlotinib) and prepare it using the ligand preparation protocol (Step 2.2).
-
Define the Grid Box : The grid box is a 3D cube that defines the search space for the docking algorithm. Center this box on the position of the co-crystallized ligand in the original PDB file.[1] The size should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
Redock the Native Ligand : Run the docking simulation using the prepared receptor and the prepared native ligand.
-
Calculate RMSD : Superimpose the lowest-energy docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity : An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimental binding mode and is therefore valid.[20][21]
Step 2.4: Running the Comparative Docking
Once the protocol is validated, you can proceed with docking your series of quinazoline derivatives.
Protocol:
-
Use the Validated Setup : Use the exact same prepared receptor and grid box parameters from the validation step.
-
Execute Docking : Run the docking simulation for each of your prepared quinazoline derivatives using software like AutoDock Vina. Vina is an excellent open-source choice known for its speed and accuracy.
-
Generate Poses : The software will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Comparative Analysis and Data Interpretation
The output of a docking run is a wealth of data that requires careful analysis to yield meaningful insights.
3.1: Quantitative Comparison: Docking Scores
The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol, which predicts the affinity of the ligand for the receptor.[8] A more negative value indicates a stronger predicted binding affinity.[1]
Table 1: Comparative Docking Scores against EGFR (PDB: 1M17)
| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) |
| Erlotinib (Reference) | -9.2 | 0.15 |
| Gefitinib | -8.9 | 0.28 |
| Derivative A | -9.8 | 0.05 |
| Derivative B | -7.5 | 3.50 |
Note: Data is illustrative. Predicted Ki is calculated from the docking score.
3.2: Qualitative Comparison: Binding Interactions
A docking score alone is insufficient. The specific interactions between the ligand and the active site residues provide the chemical rationale for the observed affinity.
Protocol for Analysis:
-
Visualize Poses : Load the docked complexes into a visualization tool.
-
Identify Key Interactions : For the lowest-energy pose of each compound, identify all significant interactions (H-bonds, hydrophobic contacts, pi-stacking).
-
Compare to Reference : Compare the binding mode of your derivatives to that of a known inhibitor like erlotinib. Does it maintain the key hinge region H-bond with Met793? Does it occupy the same hydrophobic pockets?
Caption: Key interactions of a quinazoline inhibitor in the EGFR active site.
Table 2: Summary of Key Residue Interactions
| Compound | H-Bonds | Key Hydrophobic Interactions |
| Erlotinib | Met793 | Leu718, Val726, Ala743, Leu844 |
| Gefitinib | Met793 | Leu718, Val726, Ala743, Leu844 |
| Derivative A | Met793, Thr854 | Leu718, Val726, Pro794, Leu844 |
| Derivative B | (None with Met793) | Val726, Leu844 |
Insight: From the illustrative data above, Derivative A shows a more negative docking score than erlotinib. The interaction analysis reveals it not only maintains the critical H-bond with Met793 but also forms an additional H-bond with Thr854, providing a structural hypothesis for its higher predicted affinity. Conversely, Derivative B has a poor score because its docked pose fails to form the anchoring hydrogen bond with Met793. This derivative can be deprioritized.
Limitations and Best Practices
While powerful, molecular docking is a simulation with inherent limitations.
-
Scoring Functions are Approximations : They simplify complex quantum mechanical and solvation effects, leading to potential inaccuracies in ranking compounds.
-
Receptor Rigidity : Most standard docking protocols treat the receptor as a rigid entity. In reality, the protein is flexible and can undergo conformational changes upon ligand binding (induced fit).
-
Correlation with Biological Activity : A good docking score does not guarantee high biological activity.[13] Factors like cell permeability, metabolic stability, and off-target effects are not accounted for.[22]
Conclusion
Comparative molecular docking provides invaluable insights into the structure-activity relationships of quinazoline derivatives as EGFR inhibitors. By following a rigorous and self-validating methodology, researchers can effectively screen virtual libraries, generate structural hypotheses for observed activities, and rationally design the next generation of more potent and selective inhibitors. The true power of this computational approach is realized when it is used as an integrated component of a larger drug discovery program, guiding synthetic chemistry efforts and helping to interpret biological data.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source Not Available]
- AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]
- An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). [Source Not Available]
- Proteins and ligand preparation for docking. (n.d.).
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]
- Insights from the molecular docking analysis of EGFR antagonists. (n.d.). National Institutes of Health (PMC). [Link]
- A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. (2013). Journal of Saudi Chemical Society, 17(4). [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
- Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (n.d.). rDock. [Link]
- Binding interactions of quinazoline 10 in the active site of crystal structure of EGFR (PDB ID 1XKK). (n.d.).
- Session 4: Introduction to in silico docking. (n.d.). [Source Not Available]
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. [Link]
- Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (n.d.). National Institutes of Health (PMC). [Link]
- Molecular Docking Optimization in the Context of Multi-Drug Resistant and Sensitive EGFR Mutants. (n.d.). National Institutes of Health (PMC). [Link]
- Docking Tools. (n.d.).
- Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID: 1M17). (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
- Statistical Analysis of EGFR Structures' Performance in Virtual Screening. (n.d.). National Institutes of Health (PMC). [Link]
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023). [Source Not Available]
- Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. (n.d.). MDPI. [Link]
- Directory of in silico Drug Design tools. (n.d.). [Source Not Available]
- OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. (2024). Oxford Academic. [Link]
- Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (n.d.). [Source Not Available]
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.).
- View of Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition D
- Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]
- Molecular Docking, Molecular Dynamics Simulation, and Analysis of EGFR-derived Peptides against the EGF. (2024). Bentham Science Publishers. [Link]
- Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evalu
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health (PMC). [Link]
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Institutes of Health (PMC). [Link]
- Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. (2023). International Journal of Environmental Sciences. [Link]
- Erlotinib docked into the active site of EGFRWT. (n.d.).
- Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). National Institutes of Health (PMC). [Link]
- In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2025). Journal of Pioneering Medical Sciences. [Link]
- Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. (2022).
Sources
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. theaspd.com [theaspd.com]
- 14. japsonline.com [japsonline.com]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Directory of in silico Drug Design tools [click2drug.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. theaspd.com [theaspd.com]
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profiles of Quinazolinamine Derivatives
For drug development professionals, the journey from a promising molecular scaffold to a clinically viable drug is paved with critical evaluations. Among the most crucial is the characterization of a compound's pharmacokinetic (PK) profile. The quinazolinamine core, a privileged scaffold in medicinal chemistry, has given rise to numerous potent biological agents, including approved drugs like gefitinib. However, potent in vitro activity is meaningless if the compound cannot reach its target in the body at a sufficient concentration and for an adequate duration.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different quinazolinamine series. We will dissect the four pillars of ADME (Absorption, Distribution, Metabolism, and Excretion), explain the causality behind the experimental choices for their evaluation, and provide field-proven protocols. Our focus is on building a rational, data-driven understanding of how structural modifications to the quinazolinamine core influence a compound's journey through the body, enabling researchers to design molecules with a higher probability of preclinical and clinical success.
The Interplay of Structure and System: An Overview of ADME
The ultimate goal of pharmacokinetic profiling is to understand and optimize the relationship between a drug's structure and its concentration-time profile in the body. This is a multi-faceted challenge, as the drug must navigate a series of biological barriers and processes. We can visualize the typical workflow for evaluating these properties as a progressive funnel, moving from high-throughput in vitro assays to more complex in vivo studies.
Caption: High-level workflow for pharmacokinetic evaluation.
Absorption: Crossing the Intestinal Barrier
For an orally administered drug, the first major hurdle is absorption from the gastrointestinal tract into the bloodstream. Poor oral absorption can lead to low bioavailability, requiring higher doses that may increase toxicity.[1] The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[2][3] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[4]
The key output is the apparent permeability coefficient (Papp), which quantifies the rate of a compound's passage across the cell monolayer.[3] By measuring transport in both directions—from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice versa (B→A)—we can also calculate an efflux ratio (ER). An ER greater than 2 strongly suggests the compound is a substrate for active efflux transporters, which can significantly limit its absorption.[3][4]
Table 1: Comparative Caco-2 Permeability of Representative Quinazoline Scaffolds
| Compound Series | Representative Structure | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption | Source(s) |
| Gefitinib Analog | 4-Anilinoquinazoline | >10 | ~1.0 | High | [5] |
| BCRP/P-gp Inhibitor | 2-(pyridin-4-yl)quinazolin-4-amine | 1.0 - 5.0 | >2.0 | Moderate (Efflux) | [6] |
| Multi-kinase Inhibitor | 6,7-disubstituted quinazoline | <1.0 | ~1.5 | Low | [7] |
Note: Data are representative values compiled from literature on analogous series to illustrate trends. Actual values are highly dependent on specific substitutions.
Expert Insights: The data illustrates a common structure-property relationship. The classic 4-anilinoquinazoline scaffold of Gefitinib is generally associated with good passive permeability. However, introducing polar moieties, such as the pyridine group in the BCRP/P-gp inhibitor series, can increase the likelihood of efflux transporter recognition, as indicated by a higher efflux ratio.[6] Furthermore, extensive substitution at the 6 and 7 positions, particularly with groups that increase molecular weight and polarity, can decrease passive permeability, leading to lower absorption.[7] When designing new series, chemists must balance the addition of functional groups for potency with their potential negative impact on permeability.
Distribution: The "Free Drug" Hypothesis
Once in the bloodstream, a drug reversibly binds to plasma proteins, primarily albumin and α1-acid glycoprotein.[8] This is a critical parameter because only the unbound, or "free," drug is available to distribute into tissues, interact with its biological target, and be cleared from the body.[8][9] This is known as the "free drug hypothesis".[8] High plasma protein binding (PPB) can effectively reduce the concentration of active drug, potentially lowering efficacy.
Equilibrium dialysis is the gold standard method for measuring PPB.[9][10] In this technique, a semipermeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer. Only the unbound drug can cross the membrane. At equilibrium, the concentrations in both chambers are measured by LC-MS/MS, allowing for the direct calculation of the fraction unbound (fu) and the percentage bound.[10]
Table 2: Comparative Plasma Protein Binding of Representative Quinazoline Scaffolds
| Compound Series | Representative Structure | Human PPB (%) | Rat PPB (%) | Key Structural Feature | Source(s) |
| Antifolate Analog (ICI D1694) | Quinazoline core with glutamate side chain | >90% | >90% | Anionic side chain | [11] |
| EGFR Inhibitor (Gefitinib-like) | Lipophilic anilino & morpholino groups | ~90% | N/A | High lipophilicity | [5] |
| STAT-3/c-Src Inhibitor | Quinazolinone with varied substitutions | 85-95% | N/A | Lipophilic substituents | [12] |
Expert Insights: A strong correlation exists between lipophilicity and high plasma protein binding. The quinazoline scaffold itself is relatively lipophilic, and adding further non-polar groups, common in kinase inhibitor design, often results in high PPB (>90%).[5] The antifolate compound ICI D1694, despite having a polar glutamate side chain, still exhibits very high protein binding, demonstrating that multiple factors contribute to this phenomenon.[11] For researchers, a high PPB value is not necessarily a deal-breaker, but it must be factored into dose predictions. A compound with 99% PPB requires a 10-fold higher total plasma concentration to achieve the same free concentration as a compound with 90% PPB. Regulatory guidance emphasizes evaluating drug effects at physiologically relevant free concentrations.[13]
Metabolism: The Stability Challenge
The liver is the body's primary metabolic hub, employing a host of enzymes to modify foreign compounds (xenobiotics) to facilitate their excretion.[14] For drug candidates, rapid metabolism can lead to a short half-life and low exposure, requiring frequent dosing. The liver microsomal stability assay is a cornerstone of in vitro ADME testing, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family.[15][16][17]
In this assay, the test compound is incubated with liver microsomes (vesicles of the endoplasmic reticulum containing metabolic enzymes) and a necessary cofactor, NADPH.[14] The reaction is stopped at several time points, and the disappearance of the parent compound is monitored by LC-MS. From this data, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[15]
Table 3: Comparative Metabolic Stability of Representative Quinazoline Scaffolds
| Compound Series | Rat Liver Microsome Half-life (t½, min) | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint) | Key Structural Feature | Source(s) |
| BCRP/P-gp Inhibitor | >60 | >60 | Low | Stable core | [6] |
| Multi-kinase Inhibitor (BPR1K871) | <5 | N/A | High | Labile 6,7-substituents | [7] |
| Optimized Multi-kinase Inhibitor (Compound 34) | 35 | N/A | Moderate | Modified 6,7-substituents | [7] |
Expert Insights: The quinazoline core itself is generally metabolically robust. The primary metabolic liabilities, or "soft spots," are often found in the substituents. In the development of multi-kinase inhibitors, the initial lead BPR1K871 showed poor metabolic stability.[7] Through structure-activity relationship (SAR) studies, researchers identified that modifying the substituents at the 6- and 7-positions led to compound 34, which had significantly improved microsomal stability and, consequently, better oral bioavailability.[7] This is a classic example of using in vitro metabolic data to guide medicinal chemistry efforts to optimize a lead compound's pharmacokinetic properties.
In Vivo Pharmacokinetics: The Whole Picture
While in vitro assays provide critical, high-throughput data to guide compound design, they are ultimately surrogates. To truly understand a compound's behavior, in vivo pharmacokinetic studies in animal models, typically rodents, are essential.[18] These studies involve administering the compound both intravenously (IV) and orally (PO) and then measuring its concentration in plasma over time.[19]
This generates the crucial plasma concentration-time curve, from which several key parameters are derived:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * 100.[20]
Table 4: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (F%) | Source(s) |
| ICI D1694 | 100 (i.p.) | N/A | N/A | ~241,800 | ~100% (i.p.) <20% (PO) | [11] |
| SR13668 (Initial Formulation) | 50 | <10 | N/A | Very Low | <1% | [1] |
| Optimized Kinase Inhibitor (34) | 10 | 1140 | 6 | 13600 | 54% | [7] |
| ZM241385 | 5 | 58 | ~1 | 110 | 6.1% | [21] |
Note: Data are from disparate studies and serve to illustrate the range of PK profiles. Direct comparison should be made with caution. i.p. = intraperitoneal administration.
Expert Insights: The in vivo data powerfully illustrates the culmination of ADME properties. The antifolate ICI D1694 shows excellent bioavailability via intraperitoneal injection but very poor oral bioavailability, suggesting issues with absorption rather than rapid clearance.[11] The case of SR13668 highlights how a compound with promising activity can fail due to extremely low oral bioavailability (<1%), necessitating formulation optimization.[1] In contrast, the targeted optimization of Compound 34, guided by in vitro stability data, resulted in a molecule with excellent oral bioavailability of 54%, making it a viable preclinical candidate.[7]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed, step-by-step protocols for the key in vitro assays discussed in this guide.
A. Caco-2 Permeability Assay
This protocol is for determining the bidirectional permeability of a test compound across a Caco-2 cell monolayer.[4][22][23]
Workflow Diagram:
Caption: Bidirectional Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[4]
-
Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to be used.[22]
-
Preparation: The cell monolayers are washed with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A→B Permeability:
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Add the dosing solution containing the test compound (e.g., at 10 µM) to the apical (donor) chamber to initiate the transport.[2]
-
-
B→A Permeability:
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Add the dosing solution to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[2]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[3] The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
B. Plasma Protein Binding (Equilibrium Dialysis)
This protocol uses the Rapid Equilibrium Dialysis (RED) device to determine the fraction of a compound bound to plasma proteins.[9]
Methodology:
-
Preparation: Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 1-5 µM).[8]
-
Device Loading: Add the plasma-compound mixture to one chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The chambers are separated by a dialysis membrane with a specific molecular weight cutoff (e.g., 12-14 kDa).[10]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[9]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and the buffer chambers.
-
Matrix Matching & Extraction: To ensure accurate comparison, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Extract the compound from both samples using an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the proteins.[9]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatants by LC-MS/MS to determine the concentrations of the test compound in the plasma (C_plasma) and buffer (C_buffer) chambers.
-
Calculation:
-
Fraction Unbound (fu) = C_buffer / C_plasma
-
Percent Bound (%PPB) = (1 - fu) * 100
-
C. Liver Microsomal Stability Assay
This protocol assesses a compound's metabolic stability in the presence of liver microsomes.[15][24]
Workflow Diagram:
Caption: Workflow of the liver microsomal stability assay.
Methodology:
-
Preparation: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM). Include a negative control without the cofactor.[14]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a solution of the NADPH cofactor (e.g., 1 mM final concentration).[14]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a volume of cold acetonitrile containing an internal standard.[14] The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) is calculated from the half-life and the incubation conditions.[15]
-
Conclusion
The pharmacokinetic profile of a quinazolinamine derivative is not a single property but a complex interplay of its absorption, distribution, metabolism, and excretion characteristics. This guide has demonstrated that a systematic, parallel evaluation of these properties using validated in vitro assays provides crucial data to guide the design of superior drug candidates. By understanding the structure-property relationships—how specific chemical modifications impact permeability, protein binding, and metabolic stability—researchers can proactively address potential PK liabilities. The ultimate goal is to rationally engineer molecules like the optimized kinase inhibitor (Compound 34), which successfully balanced potent biological activity with the drug-like properties necessary for good oral bioavailability and a promising future in clinical development.[7]
References
- Vertex AI Search. (n.d.). Caco2 assay protocol. Retrieved January 8, 2026.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 8, 2026.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 8, 2026.
- Visikol. (2022).
- Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved January 8, 2026.
- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved January 8, 2026.
- Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 8, 2026.
- Springer Nature Experiments. (2004).
- BioAgilytix Labs. (n.d.). Protein Binding Assays. Retrieved January 8, 2026.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved January 8, 2026.
- Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved January 8, 2026.
- Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 8, 2026.
- Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 8, 2026.
- BioIVT. (n.d.). Microsomal & Plasma Protein Binding. Retrieved January 8, 2026.
- BenchChem. (2025). Navigating the Maze: A Comparative Guide to the ADME Properties of Quinazolin-4(1H)
- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 8, 2026.
- RGUHS Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)
- PubMed Central (PMC). (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Retrieved January 8, 2026.
- PubMed. (n.d.).
- Unknown Source. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.
- PubMed. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Retrieved January 8, 2026.
- Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved January 8, 2026.
- Unknown Source. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
- Unknown Source. (n.d.). Structure activity relationship (SAR)
- PubMed Central (PMC) - NIH. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved January 8, 2026.
- Unknown Source. (n.d.). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
- PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved January 8, 2026.
- ResearchGate. (n.d.). ADME properties and drug-likeness of molecules. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Discovery and Characterisation of Quinazolines and 8-Azaquinazolines as NLRP3 Agonists with Oral Bioavailability in Mice | Request PDF. Retrieved January 8, 2026.
- PubMed. (n.d.). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. Retrieved January 8, 2026.
- Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved January 8, 2026.
- BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Retrieved January 8, 2026.
- PubMed. (n.d.). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. Retrieved January 8, 2026.
- PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Retrieved January 8, 2026.
- PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 8, 2026.
- ResearchGate. (2021). (PDF) Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Retrieved January 8, 2026.
- PubMed Central (PMC) - NIH. (n.d.).
- PubMed. (1985). Quinazolinones. 3. Synthesis, pharmacology and structure-activity relationship of derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H). Retrieved January 8, 2026.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions. Retrieved January 8, 2026.
- PubMed Central (PMC) - NIH. (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Retrieved January 8, 2026.
- PubMed Central (PMC). (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved January 8, 2026.
- PubMed. (2024).
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC) - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved January 8, 2026.
Sources
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
- 11. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. admescope.com [admescope.com]
- 19. clinicalpub.com [clinicalpub.com]
- 20. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. creative-bioarray.com [creative-bioarray.com]
A Side-by-Side Analysis of the Anti-Proliferative Effects of Bromo-Substituted Quinazolines: A Guide for Researchers
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its derivatives have been extensively investigated for their therapeutic potential, particularly in oncology.[2] The strategic incorporation of a bromine atom onto the quinazoline ring has emerged as a powerful approach to enhance the anti-proliferative potency of these compounds. This guide provides a comprehensive side-by-side analysis of bromo-substituted quinazolines, offering insights into their synthesis, anti-proliferative efficacy, mechanisms of action, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The Rationale for Bromination: Enhancing Lipophilicity and Target Engagement
The introduction of a bromine atom into the quinazoline scaffold can significantly modulate its physicochemical and pharmacological properties. Bromine, being a halogen, increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. Furthermore, the electronic properties of bromine can influence the binding affinity of the quinazoline derivative to its target proteins, often leading to improved inhibitory activity.[3] Structure-activity relationship (SAR) studies have consistently shown that the position of the bromine substitution, as well as the nature of other substituents on the quinazoline ring and associated phenyl moieties, plays a critical role in determining the anti-proliferative efficacy.[4][5]
Comparative Anti-Proliferative Activity of Bromo-Substituted Quinazolines
The anti-proliferative effects of various bromo-substituted quinazolines have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of bromo-substituted quinazoline derivatives from various studies, providing a basis for a comparative analysis of their efficacy.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Series 8a-8h | 6-Bromo, 2-thiol substituted | MCF-7 (Breast) | 15.85 ± 3.32 (for 8a) | Erlotinib |
| SW480 (Colon) | 17.85 ± 0.92 (for 8a) | Erlotinib | ||
| Dibromo-2-arylquinazolinones | 6,8-Dibromo, 2-aryl substituted | MCF-7 (Breast) | Varies (e.g., 1f, 1g show high activity) | Cisplatin |
| A549 (Lung) | Varies (e.g., 1f, 1g show high activity) | Cisplatin | ||
| SKOV3 (Ovarian) | Varies | Cisplatin | ||
| Series 7a-7h | 3-Aryl, with meta-bromo on phenyl | MCF-7 (Breast) | 82.1 (for 7b) | - |
| A549 (Lung) | 67.3 (for 7b) | - | ||
| 5367 (Bladder) | 51.4 (for 7b) | - | ||
| Cinnamic acid derivatives | 3-Bromo on aniline ring | A431 (Skin) | 0.33 | Erlotinib (IC50 = 0.03 µM) |
| 6-Substituted-4-(3-bromophenylamino)quinazolines | 6-Substituted, 3-bromo on aniline | Various | Potent EGFR inhibition | - |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | 2-(3-bromophenyl), 8-fluoro | MCF-7 (Breast) | 168.78 | - |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay used. Direct comparison between different studies should be made with caution.
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The anti-proliferative effects of bromo-substituted quinazolines are not merely due to non-specific cytotoxicity. Many of these compounds exert their effects by targeting specific molecular pathways that are crucial for cancer cell growth and survival.
Inhibition of Receptor Tyrosine Kinases: The EGFR Story
A predominant mechanism of action for many bromo-substituted quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[5][6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and metastasis.[7]
Caption: Dual mechanism of bromo-quinazolines: inducing cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR): A Guide to Rational Design
The anti-proliferative activity of bromo-substituted quinazolines is highly dependent on their chemical structure. Key SAR insights include:
-
Position of Bromine: The location of the bromine atom on the quinazoline ring or on an associated phenyl group significantly impacts activity. For instance, 6-bromo substitution is a common feature in many potent derivatives. [5]* Substituents at Position 2: The nature of the substituent at the 2-position of the quinazoline ring is crucial. Aromatic or heteroaromatic groups at this position are often associated with enhanced activity. [8]* Substituents at Position 3: Modifications at the 3-position, often involving substituted phenyl rings, can fine-tune the compound's potency and selectivity. [5]* Substitutions on the Anilino Moiety: For 4-anilinoquinazolines, electron-withdrawing groups on the aniline ring, including bromine, are generally advantageous for anti-proliferative activity. [4]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Experimental Workflow for In Vitro Anti-Proliferative Screening
Caption: A typical workflow for screening the anti-proliferative effects of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinazoline derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
This method is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., EGFR, p-EGFR, Bcl-2, BAX, caspases).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
Bromo-substituted quinazolines represent a promising class of anti-proliferative agents with diverse mechanisms of action. Their ability to target key oncogenic pathways, such as the EGFR signaling cascade, and to induce apoptosis and cell cycle arrest makes them attractive candidates for further drug development. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel derivatives with enhanced potency and selectivity. Future research should focus on elucidating the full spectrum of their molecular targets, exploring their efficacy in in vivo models, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazoline-based anticancer agents: A review. European Journal of Medicinal Chemistry, 124, 626-653.
- Zhang, X., et al. (2018). Medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases. European Journal of Medicinal Chemistry, 157, 1021-1037.
- Asif, M. (2014). A review on recent advances and future prospects of quinazoline chemistry. Chemical Biology & Drug Design, 84(2), 147-171.
- Hameed, A., et al. (2018). Quinazoline derivatives: A comprehensive review of their biological activities. Molecules, 23(3), 633.
- Emami, S., et al. (2024).
- Khabnadideh, S., et al. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 115.
- BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem Technical Guides.
- El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)
- Zare, S., et al. (2024).
- Allam, H. A., et al. (2023). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1271, 134015.
- Pathak, V. N., et al. (2011). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Current Medicinal Chemistry, 18(33), 5134-5154.
- Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19999.
- Chen, Q., et al. (2017). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism.
- Lee, S. K., et al. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(22), 2679-2689.
- Abdelgawad, M. A., et al. (2022). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. Archiv der Pharmazie, 355(5), e2100454.
- Mehndiratta, S., et al. (2016). Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 11(1), 4-23.
- Qi, Y., et al. (2021). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Pharmacology, 12, 693998.
- Li, Y., et al. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6701.
- Kirsch, D. G., et al. (1998). Role of caspase 3-dependent Bcl-2 cleavage in potentiation of apoptosis by Bcl-2. Journal of Biological Chemistry, 273(49), 32921-32926.
- Wang, Y., et al. (2020). Induction of cell cycle arrested at G2/M phase after incubated with C8. Journal of Cancer, 11(14), 4143-4152.
- Al-Malki, A. L., et al. (2021). Effect of the compound on Caspase 8 activity. Marine Drugs, 19(11), 619.
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 8. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Precision Oncology: A Comparative Guide to the Structural Optimization of Quinazoline-Based Kinase Inhibitors
Introduction: In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective protein kinase inhibitors.[1][2] Its rigid bicyclic structure provides an ideal framework for ATP-competitive inhibition, allowing for tailored modifications that can dramatically enhance efficacy and overcome clinical challenges like acquired resistance. This guide offers an in-depth comparison of recent (2021-2024) structural optimization strategies for quinazoline-based inhibitors, grounded in experimental data and mechanistic rationale, to inform the next generation of drug discovery.
Part 1: Strategic Modifications of the Quinazoline Core: A Tale of Three Positions
The remarkable versatility of the quinazoline scaffold lies in the distinct roles played by its substitution points.[3][4] Rational drug design has primarily focused on modifications at the C4, C6/C7, and C2 positions, each contributing uniquely to the inhibitor's pharmacodynamic and pharmacokinetic profile.
The C4-Anilino Moiety: The Anchor of Kinase Binding
The 4-anilino substitution is a hallmark of many successful quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, including first-generation drugs like Gefitinib and Erlotinib.[1][5] This moiety is critical for anchoring the inhibitor within the ATP-binding pocket of the kinase.
-
Mechanism of Action: The nitrogen atoms of the quinazoline ring (N1 and N3) form crucial hydrogen bonds with key methionine residues (e.g., Met793 in EGFR) in the hinge region of the kinase domain.[5] The 4-anilino ring itself extends into a hydrophobic pocket, and substitutions on this ring are pivotal for enhancing potency and modulating selectivity.
-
Recent Advances & Comparative Analysis:
-
Overcoming Resistance: To combat the common T790M "gatekeeper" mutation, second-generation irreversible inhibitors like Afatinib incorporated a Michael acceptor group on the C6 position, forming a covalent bond with a cysteine residue (Cys797) in the active site.[6] However, subsequent mutations like C797S abrogate this covalent binding, necessitating new strategies.[7]
-
Dual-Target Inhibition: Recent work by Zhang et al. (2024) describes novel 4-phenoxyquinazoline derivatives designed as dual EGFR/c-Met inhibitors.[1][8] This strategy aims to tackle resistance driven by c-Met amplification. Their lead compound, H-22 , demonstrated potent inhibition of both wild-type EGFR and the L858R/T790M mutant, as well as c-Met kinase.[8]
-
The C6/C7 Positions: The Solubilizing and Potency-Enhancing Hub
Substitutions at the C6 and C7 positions of the quinazoline ring are instrumental in fine-tuning the physicochemical properties of the inhibitor, particularly solubility, and can introduce additional interactions with the solvent-exposed region of the ATP-binding cleft.
-
Causality of Modification: Introducing solubilizing groups, such as methoxy or morpholino moieties, at these positions enhances the drug-like properties of the compounds. Bulky substituents can also increase potency.[6]
-
Comparative Data: A 2022 study by Gan et al. explored 4-arylamino-quinazoline derivatives, finding that the incorporation of urea and thiourea moieties at these positions significantly impacted inhibitory efficacy against mutant EGFR.[1] Their most active compound displayed an IC50 of 2.7 nM against EGFRT790M/L858R.[5]
The C2 Position: Exploring New Interaction Frontiers
While less common than C4 or C6/C7 modifications, substitutions at the C2 position are being explored to forge novel interactions within the kinase domain and develop inhibitors with unique selectivity profiles. This position allows for vectoral expansion towards different regions of the ATP pocket.
Part 2: Comparative Performance of Recently Developed Inhibitors
The following table summarizes the performance of representative, recently developed quinazoline-based inhibitors against various kinase targets. This data highlights the impact of specific structural modifications on inhibitory potency.
| Compound ID/Series | Target Kinase(s) | Key Structural Features | IC50 Values | Cell Line(s) | Reference |
| H-22 | EGFRWT, EGFRL858R/T790M, c-Met | 4-phenoxyquinazoline | 64.8 nM (WT), 305.4 nM (mutant), 137.4 nM (c-Met) | Various NSCLC lines | Zhang H, et al. (2024)[1][8] |
| Compound 8 (Gan et al.) | EGFRwt, EGFRT790M/L858R | 4-arylamino-quinazoline with urea linker | 0.8 nM (WT), 2.7 nM (mutant) | H1975, A549 | Gan W, et al. (2022)[1][5] |
| Compound 12 (Ghorab et al.) | EGFRT790M, VEGFR-2 | Quinazoline sulfonamide derivative | 72.8 nM (EGFR), 52.3 nM (VEGFR-2) | MCF-7 | Ghorab et al. (2023)[2] |
| Compound 23 (Hassan et al.) | c-Met, VEGFR-2 | 3-substituted quinazoline-2,4(1H,3H)-dione | 52-84 nM | HCT-116 | Hassan et al.[1] |
Part 3: Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used in the characterization of quinazoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
This assay quantitatively determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).
-
Reagents & Materials: Purified recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitors, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Reagents & Materials: Cancer cell line of interest (e.g., A549 for lung cancer), complete cell culture medium, test inhibitors, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
-
Part 4: Visualizing Optimization Strategies and Workflows
Diagrams are crucial for conceptualizing the complex relationships in drug design. The following Graphviz diagrams illustrate the core quinazoline scaffold and a typical workflow for inhibitor optimization.
Caption: Core Quinazoline Scaffold Highlighting Key Modification Sites.
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of 7-Bromoquinazolin-4-amine
As researchers dedicated to advancing drug discovery and development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromoquinazolin-4-amine (CAS No. 1123169-43-6), ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and chemical causality.
Core Principles: Understanding the Hazard Profile
This compound is a halogenated aromatic amine.[1] This classification immediately informs our entire approach to its handling and disposal. While a comprehensive hazard profile is not fully established, the structure itself dictates a cautious approach. Aromatic amines can be toxic, and halogenated organic compounds pose specific environmental risks and require specialized disposal methods.[2][3] Therefore, all waste streams containing this compound must be treated as hazardous.
Immediate Safety Considerations: Before any handling or disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as dictated by the Safety Data Sheet (SDS).[4]
-
Eye Protection: Wear tightly fitting safety goggles.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[4]
Waste Characterization: The Critical First Step
Proper disposal begins with accurate identification and segregation. Miscategorizing chemical waste can lead to dangerous reactions within a waste container and non-compliant disposal that carries significant regulatory and safety consequences.
Due to its molecular structure—containing a bromine atom attached to an aromatic quinazoline core—this compound is classified as halogenated organic waste .[5][6]
| Property | Value / Classification | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1123169-43-6 | [1] |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Waste Category | Halogenated Organic Solid/Liquid | [5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids | [7] |
The Logic of Segregation: Halogenated and non-halogenated waste streams are kept separate primarily because of their disposal requirements. Halogenated compounds, when incinerated, can produce acidic gases (like hydrogen bromide) that require specialized scrubbers in the incineration facility.[3] Mixing them with non-halogenated solvents complicates this process, making disposal less efficient and more costly.
Below is a decision workflow for correctly segregating waste generated from experiments involving this compound.
Caption: Waste Segregation Decision Tree for this compound.
On-Site Accumulation: A Step-by-Step Protocol
Once identified, the waste must be collected and stored safely within the laboratory prior to removal by a certified disposal service. This process is often referred to as "satellite accumulation."
Materials Required:
-
Designated, leak-proof hazardous waste containers for halogenated solids and liquids.
-
Hazardous Waste labels.
-
Waste accumulation log.
Protocol:
-
Container Selection: Choose a container made of a material chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are suitable for most applications.[5] Ensure the container has a secure, vapor-tight lid.
-
Labeling (First Use): Before any waste is added, the container must be clearly labeled. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". If in a solution, list all components and their approximate percentages. Do not use abbreviations.
-
The date accumulation started.
-
The associated hazards (e.g., Toxic, Irritant).
-
-
Waste Transfer:
-
Secure Storage: Keep the waste container tightly closed when not in use.[4] Store it in a designated satellite accumulation area, which should be a secondary containment bin to prevent spills. This area must be away from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Log Maintenance: For liquid waste containers holding mixtures, maintain a log of what is added. This ensures an accurate manifest for the disposal company.
-
Request for Pickup: Do not overfill containers; a safe maximum is 90% capacity.[5] Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days), arrange for pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][9]
The Final Disposal Pathway: From Lab to Destruction
It is crucial to understand that chemical deactivation or neutralization of this compound should not be attempted at the bench . There are no established, validated protocols for its neutralization, and attempting to do so without a defined procedure could result in uncontrolled reactions or the generation of more hazardous byproducts.
The only approved disposal method is through a licensed hazardous waste management company, which will use a verified destruction method.[9]
Caption: Complete Disposal Workflow for this compound.
The most common and effective method for destroying halogenated organic compounds is high-temperature incineration .[3][10] This process breaks the compound down into its constituent elements. The bromine is converted to hydrogen bromide (HBr), which is then neutralized in a "scrubber" system before being released, preventing environmental contamination.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and evacuate. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Assess & Equip: Do not re-enter without appropriate PPE, including respiratory protection if the spill is large or has generated dust.
-
Contain & Clean:
-
For small powder spills, gently cover with an absorbent material to prevent aerosolization. Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with a chemical absorbent pad or inert material (like vermiculite or sand).
-
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as halogenated hazardous waste.[8]
-
Report: Report the incident to your laboratory supervisor and EHS office immediately, in accordance with institutional policy.[8]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the impact of our research remains a positive one.
References
- 7-Bromo-4-quinazolinamine SDS, 1123169-43-6 Safety D
- This compound | C8H6BrN3 | CID 53408477.
- Proper disposal of chemicals. Sciencemadness Wiki. Link
- Safety Data Sheet (Amine compound). Chemtron. Link
- 7-Bromoquinazolin-2-amine. MySkinRecipes. Link
- This compound | 1123169-43-6. ChemicalBook. Link
- This compound - [B47914]. Synthonix. Link
- Safety Data Sheet (4'-Bromoacetanilide). Fisher Scientific. Link
- 1123169-43-6|this compound. BLD Pharm. Link
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Link
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Link
- CAS 1123169-43-6 | this compound. Alchem Pharmtech. Link
- 2-Amino-7-bromoquinazoline CAS#: 190274-15-8. ChemicalBook. Link
- Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Labor
- A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
- CAS NO.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Link
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Organic Chemistry Portal. Link
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Link
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Link
- New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Link
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem. Link
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- Synthesis of Quinazoline Deriv
- 8-bromoquinazolin-4-amine - Safety D
- 8-Bromoquinazolin-4-amine | C8H6BrN3 | CID 66570684.
- US2769815A - Replacement of bromine by chlorine in aromatic compounds.
- Proper Disposal of 4(3H)
- 6-Bromoquinazolin-4-amine CAS 21419-48-7. BIOSYNCE. Link
Sources
- 1. This compound | C8H6BrN3 | CID 53408477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. echemi.com [echemi.com]
- 5. ethz.ch [ethz.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Navigating the Unknown: A Guide to Personal Protective Equipment for 7-Bromoquinazolin-4-amine
For the researcher, scientist, or drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. 7-Bromoquinazolin-4-amine, a halogenated aromatic amine, represents a class of molecules with significant potential in medicinal chemistry, particularly as a building block for kinase inhibitors.[1] However, its novelty also means a significant gap in comprehensive toxicological data.[2] This guide provides a detailed, step-by-step framework for the safe handling of this compound, emphasizing a conservative approach to personal protective equipment (PPE) that prioritizes safety in the face of incomplete hazard information.
Our philosophy is grounded in the principle of "as low as reasonably achievable" (ALARA) for potential exposure. Given that specific occupational exposure limits for this compound have not been established, we must treat it as a potentially hazardous substance.[2] This guide will not only list the necessary PPE but also explain the scientific rationale behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Risks
This compound is a solid, and like many fine powders, it can become airborne, creating an inhalation hazard.[2] While its specific toxicity is not well-documented, its chemical structure suggests potential hazards that warrant a high degree of caution:
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens.
-
Halogenated Compounds: Organic compounds containing halogens can have varied toxicological profiles, with some exhibiting persistence in the environment and potential for bioaccumulation.
-
Quinazolines: While many quinazoline derivatives are explored for therapeutic uses, the parent structures and their analogues can also exhibit biological activity that may be harmful with unintended exposure.
Given these considerations, a comprehensive PPE strategy must address all potential routes of exposure: inhalation, dermal contact, and ocular contact.
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. PPE should be considered the last line of defense, used in conjunction with, not as a substitute for, a well-designed laboratory environment.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood.[2] This is non-negotiable. A fume hood provides critical protection against the inhalation of airborne particulates.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE for handling this compound should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Tightly fitting safety goggles with side-shields | Double-gloving with nitrile gloves | Full-length lab coat (buttoned) | N95 respirator (minimum) |
| Preparing Solutions | Tightly fitting safety goggles with side-shields and face shield | Double-gloving with nitrile gloves | Full-length lab coat (buttoned) | Not typically required if performed in a fume hood |
| Running Reactions | Tightly fitting safety goggles with side-shields | Double-gloving with nitrile gloves | Full-length lab coat (buttoned) | Not typically required if performed in a fume hood |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Full-face respirator with appropriate cartridges |
Eye and Face Protection
Given the potential for eye irritation from airborne powder, robust eye protection is essential.[3]
-
Tightly Fitting Safety Goggles: These should conform to EN 166 (EU) or NIOSH (US) standards and provide a seal around the eyes to protect against dust and splashes.[2]
-
Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., preparing concentrated solutions, cleaning up spills), a face shield should be worn in addition to safety goggles.[4]
Hand Protection
Aromatic amines can be absorbed through the skin, making glove selection a critical decision.[5][6]
-
Double-Gloving: The practice of wearing two pairs of gloves provides an additional layer of protection. If the outer glove is compromised, the inner glove continues to offer protection.
-
Nitrile Gloves: For routine handling, nitrile gloves are a suitable choice. However, it is imperative to consult the glove manufacturer's chemical resistance guide to ensure compatibility.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves. After handling is complete, remove and discard gloves properly, and wash hands thoroughly with soap and water.
Body Protection
Protecting the skin from accidental contact is paramount.
-
Laboratory Coat: A full-length laboratory coat, fully buttoned, should be worn at all times.
-
Impervious Clothing: The Safety Data Sheet for this compound specifies "fire/flame resistant and impervious clothing."[2] While a standard lab coat may suffice for small-scale operations, for larger quantities or prolonged handling, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
Inhalation of fine powders is a primary concern.
-
N95 Respirator: When weighing or otherwise handling the solid material outside of a fume hood (a practice that should be avoided if at all possible), a NIOSH-approved N95 respirator is the minimum requirement.
-
Full-Face Respirator: In situations where exposure limits may be exceeded, or during spill cleanup, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear protocols for handling and disposal.
Step-by-Step Handling Procedure
The following workflow illustrates a safe process for weighing and preparing a solution of this compound.
Caption: Safe handling workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and alert your supervisor and institutional safety office.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including a full-face respirator.
-
Contain the Spill: For a solid spill, carefully cover it with an absorbent material designed for chemical spills. Avoid creating dust.
-
Clean the Spill: Gently sweep the contained material into a designated chemical waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
First Aid Measures
In case of accidental exposure, immediate action is critical.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Conclusion: A Culture of Safety
The safe handling of novel research chemicals like this compound is a cornerstone of scientific integrity and professional responsibility. While the full toxicological profile of this compound is yet to be determined, a cautious and well-informed approach to personal protective equipment and handling procedures can significantly mitigate the risks of exposure. By understanding the rationale behind each safety measure and adhering to a comprehensive safety plan, researchers can confidently and responsibly explore the scientific potential of this and other novel compounds.
References
- Safety D
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- This compound. Synthonix. [Link]
- This compound. PubChem. [Link]
- Quinazoline Safety D
- 7-Bromoquinazolin-2-amine. MySkinRecipes. [Link]
- How to Choose PPE for Chemical Work.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- 8-Bromoquinazolin-4-amine. PubChem. [Link]
- Safe Handling of Hazardous Drugs. Duke University. [Link]
- Guidelines for safe handling of hazardous drugs: A system
- 4-Aminoquinazoline. PubChem. [Link]
Sources
- 1. 7-Bromoquinazolin-2-amine [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
